molecular formula C21H21FN2O B3182015 YM-53601 free base CAS No. 182959-28-0

YM-53601 free base

Cat. No.: B3182015
CAS No.: 182959-28-0
M. Wt: 336.4 g/mol
InChI Key: XNDCPFTULXRWQH-HNENSFHCSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

YM-53601 free base is a useful research compound. Its molecular formula is C21H21FN2O and its molecular weight is 336.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-[(2E)-2-(1-azabicyclo[2.2.2]octan-3-ylidene)-2-fluoroethoxy]-9H-carbazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN2O/c22-19(18-12-24-9-7-14(18)8-10-24)13-25-15-5-6-17-16-3-1-2-4-20(16)23-21(17)11-15/h1-6,11,14,23H,7-10,12-13H2/b19-18-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNDCPFTULXRWQH-HNENSFHCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C(=C(COC3=CC4=C(C=C3)C5=CC=CC=C5N4)F)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN2CCC1/C(=C(/COC3=CC4=C(C=C3)C5=CC=CC=C5N4)\F)/C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3048368
Record name 3-{[(2E)-2-(1-Azabicyclo[2.2.2]oct-3-ylidene)-2-fluoroethyl]oxy}-9H-carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3048368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

182959-28-0
Record name 3-{[(2E)-2-(1-Azabicyclo[2.2.2]oct-3-ylidene)-2-fluoroethyl]oxy}-9H-carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3048368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name YM-53601 free base
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CM6NLS5FVJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

YM-53601 Free Base: A Comprehensive Technical Guide on its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

YM-53601 is a potent and selective inhibitor of squalene synthase, a critical enzyme in the cholesterol biosynthesis pathway.[1][2][3][4] This document provides an in-depth overview of the mechanism of action of YM-53601 free base, detailing its effects on lipid metabolism and associated signaling pathways. Quantitative data from key studies are summarized, and detailed experimental methodologies are provided. Visual diagrams of the core signaling pathway and experimental workflows are included to facilitate a comprehensive understanding of this compound for research and drug development purposes.

Core Mechanism of Action: Inhibition of Squalene Synthase

The primary mechanism of action of YM-53601 is the direct inhibition of squalene synthase (also known as farnesyl-diphosphate farnesyltransferase or FDFT1).[5] This enzyme catalyzes the first committed step in cholesterol synthesis, a two-step reductive dimerization of two molecules of farnesyl pyrophosphate (FPP) to form squalene. By blocking this step, YM-53601 effectively curtails the de novo synthesis of cholesterol. Unlike HMG-CoA reductase inhibitors, squalene synthase inhibitors do not affect the synthesis of other essential non-sterol isoprenoids like ubiquinone and dolichol, which are crucial for cellular function.

Signaling Pathway

The inhibition of squalene synthase by YM-53601 occurs within the mevalonate pathway, a key metabolic cascade for the production of cholesterol and other isoprenoids. The reduction in downstream sterol products is believed to activate Sterol Regulatory Element-Binding Protein 2 (SREBP-2), a transcription factor that upregulates the expression of genes involved in cholesterol uptake and synthesis, such as the LDL receptor. This dual action of inhibiting synthesis while potentially increasing clearance of circulating cholesterol contributes to its lipid-lowering effects.

Cholesterol_Biosynthesis_Inhibition Cholesterol Biosynthesis Pathway and YM-53601 Inhibition cluster_pathway Mevalonate Pathway AcetylCoA Acetyl-CoA HMG_CoA_Reductase HMG-CoA Reductase AcetylCoA->HMG_CoA_Reductase Multiple Steps HMG_CoA HMG-CoA Mevalonate Mevalonate FPP Farnesyl Pyrophosphate (FPP) Mevalonate->FPP Multiple Steps Isoprenoids Non-sterol Isoprenoids (e.g., Ubiquinone) FPP->Isoprenoids Squalene_Synthase Squalene Synthase (FDFT1) FPP->Squalene_Synthase Squalene Squalene Cholesterol Cholesterol Squalene->Cholesterol Multiple Steps HMG_CoA_Reductase->Mevalonate Squalene_Synthase->Squalene YM53601 YM-53601 YM53601->Squalene_Synthase Inhibition Squalene_Synthase_Assay_Workflow Experimental Workflow for In Vitro Squalene Synthase Assay step1 Preparation of Liver Microsomes from target species (e.g., rat, hamster). step2 Pre-incubation of microsomes with varying concentrations of YM-53601. step1->step2 step3 Initiation of enzymatic reaction by adding [3H]farnesyl diphosphate. step2->step3 step4 Incubation at 37°C. step3->step4 step5 Termination of reaction and extraction of lipids. step4->step5 step6 Separation of [3H]squalene using thin-layer chromatography (TLC). step5->step6 step7 Quantification of radioactivity using a scintillation counter. step6->step7 step8 Calculation of IC50 value from dose-response curve. step7->step8

References

YM-53601: A Potent Squalene Synthase Inhibitor for Hyperlipidemia

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

YM-53601, with the chemical name (E)-2-[2-fluoro-2-(quinuclidin-3-ylidene) ethoxy]-9H-carbazole monohydrochloride, is a potent and selective inhibitor of squalene synthase, a critical enzyme in the cholesterol biosynthesis pathway.[1][2] By targeting the first committed step in sterol synthesis, YM-53601 effectively reduces plasma cholesterol and triglyceride levels, demonstrating significant potential as a therapeutic agent for hypercholesterolemia and hypertriglyceridemia.[1][2] This technical guide provides a comprehensive overview of YM-53601, including its mechanism of action, key quantitative data, detailed experimental protocols, and relevant biological pathways.

Introduction

Elevated levels of plasma cholesterol, particularly low-density lipoprotein (LDL) cholesterol, are a major risk factor for the development of atherosclerosis and subsequent cardiovascular events.[3] While HMG-CoA reductase inhibitors (statins) are the cornerstone of lipid-lowering therapy, there remains a clinical need for alternative and complementary therapeutic strategies. Squalene synthase (farnesyl-diphosphate farnesyltransferase, EC 2.5.1.21) represents a promising target as it catalyzes the head-to-head condensation of two molecules of farnesyl pyrophosphate to form squalene, the first specific intermediate in cholesterol biosynthesis. Inhibition of this enzyme avoids the depletion of essential non-sterol isoprenoids, such as ubiquinone and dolichol, a potential concern with statin therapy. YM-53601 has emerged as a significant small molecule inhibitor of this enzyme, demonstrating robust lipid-lowering effects in various preclinical models.

Mechanism of Action

YM-53601 exerts its lipid-lowering effects by directly inhibiting the enzymatic activity of squalene synthase. This inhibition leads to a reduction in the hepatic synthesis of cholesterol. The decrease in intracellular cholesterol levels is sensed by the sterol regulatory element-binding protein (SREBP) pathway, which in turn upregulates the expression of LDL receptors on the surface of hepatocytes. This enhanced expression of LDL receptors leads to increased clearance of LDL and very-low-density lipoprotein (VLDL) remnants from the circulation, ultimately lowering plasma cholesterol levels. Furthermore, YM-53601 has been shown to suppress lipogenic biosynthesis and the secretion of triglycerides from the liver, contributing to its triglyceride-lowering effects.

Quantitative Data

The following tables summarize the key in vitro and in vivo efficacy data for YM-53601.

Table 1: In Vitro Inhibition of Squalene Synthase Activity by YM-53601

Species/Cell LineMicrosomal SourceIC50 (nM)
HumanHepG2 Cells79
RatLiver90
HamsterLiver170
Guinea PigLiver46
Rhesus MonkeyLiver45

Table 2: In Vivo Efficacy of YM-53601 on Cholesterol Biosynthesis

SpeciesParameterED50 (mg/kg)
RatInhibition of Cholesterol Biosynthesis32

Table 3: In Vivo Effects of YM-53601 on Plasma Lipids

SpeciesDietDoseDurationEffect on Non-HDL-CEffect on Triglycerides
Guinea PigNormal100 mg/kg/day14 days↓ 47%Not specified
Rhesus MonkeyNormal50 mg/kg, twice daily21 days↓ 37%Not specified
HamsterNormal50 mg/kg/day5 days↓ ~70%↓ 81%
HamsterHigh-Fat100 mg/kg/day7 daysNot specified↓ 73%

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of YM-53601.

Squalene Synthase Activity Assay

This protocol describes the measurement of squalene synthase activity in hepatic microsomes.

Objective: To determine the in vitro inhibitory potency of YM-53601 on squalene synthase.

Materials:

  • Hepatic microsomes from various species (e.g., rat, hamster, human HepG2 cells)

  • [³H]farnesyl pyrophosphate (FPP)

  • NADPH

  • Potassium phosphate buffer (pH 7.4)

  • Magnesium chloride (MgCl₂)

  • Potassium fluoride (KF)

  • Dithiothreitol (DTT)

  • YM-53601

  • Scintillation fluid

  • Hexane

Procedure:

  • Prepare a reaction mixture containing potassium phosphate buffer, MgCl₂, KF, DTT, and NADPH.

  • Add the microsomal protein to the reaction mixture.

  • Introduce varying concentrations of YM-53601 or vehicle control to the respective reaction tubes.

  • Initiate the reaction by adding [³H]FPP.

  • Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes).

  • Stop the reaction by adding a strong base (e.g., potassium hydroxide).

  • Extract the lipid-soluble products (including [³H]squalene) using hexane.

  • Quantify the amount of [³H]squalene formed by liquid scintillation counting.

  • Calculate the percent inhibition at each concentration of YM-53601 and determine the IC50 value.

In Vivo Inhibition of Cholesterol Biosynthesis

This protocol outlines the procedure to assess the in vivo efficacy of YM-53601 in inhibiting de novo cholesterol synthesis.

Objective: To determine the ED50 of YM-53601 for the inhibition of cholesterol biosynthesis in rats.

Materials:

  • Male Sprague-Dawley rats

  • YM-53601

  • [¹⁴C]-acetate

  • Saline solution

  • Anesthesia

  • Equipment for blood and tissue collection

  • Scintillation counter

Procedure:

  • Administer a single oral dose of YM-53601 or vehicle control to the rats.

  • After a specified time (e.g., 1 hour), inject the rats intraperitoneally with [¹⁴C]-acetate.

  • After a further incubation period (e.g., 1 hour), anesthetize the animals and collect blood and liver tissue.

  • Extract total lipids from the plasma and liver samples.

  • Separate the non-saponifiable lipids (containing cholesterol).

  • Quantify the amount of [¹⁴C] incorporated into cholesterol using a scintillation counter.

  • Calculate the percent inhibition of cholesterol biosynthesis for each dose of YM-53601 compared to the control group.

  • Determine the ED50 value from the dose-response curve.

VLDL and LDL Clearance Rate Assay

This protocol describes the methodology to measure the effect of YM-53601 on the clearance of VLDL and LDL from plasma in hamsters.

Objective: To evaluate the impact of YM-53601 on the clearance rate of VLDL and LDL.

Materials:

  • Male Golden Syrian hamsters

  • YM-53601

  • Human VLDL and LDL

  • 1,1'-dioctadecyl-3,3,3',3'-tetramethylindocarbocyanine perchlorate (DiI) fluorescent dye

  • Anesthesia

  • Equipment for intravenous injection and blood sampling

  • Fluorometer

Procedure:

  • Label human VLDL and LDL with the fluorescent dye DiI to prepare DiI-VLDL and DiI-LDL.

  • Treat hamsters with YM-53601 or vehicle control for a specified period (e.g., 5 days).

  • Anesthetize the hamsters and inject a bolus of DiI-VLDL or DiI-LDL intravenously.

  • Collect blood samples at various time points post-injection (e.g., 2, 5, 10, 30, and 60 minutes).

  • Separate the plasma from the blood samples.

  • Measure the fluorescence of the plasma samples using a fluorometer to determine the concentration of DiI-labeled lipoproteins remaining in circulation.

  • Calculate the clearance rate of DiI-VLDL and DiI-LDL from the plasma disappearance curves.

Signaling Pathways and Workflows

The following diagrams illustrate the key pathways and experimental workflows related to YM-53601.

Cholesterol_Biosynthesis_Pathway AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA HMG-CoA Synthase Mevalonate Mevalonate HMGCoA->Mevalonate HMG-CoA Reductase (Statin Target) FPP Farnesyl Pyrophosphate (FPP) Mevalonate->FPP Multiple Steps SqualeneSynthase Squalene Synthase FPP->SqualeneSynthase Squalene Squalene Cholesterol Cholesterol Squalene->Cholesterol Multiple Steps YM53601 YM-53601 YM53601->SqualeneSynthase SqualeneSynthase->Squalene

Diagram 1: Cholesterol Biosynthesis Pathway and the Site of Action of YM-53601.

Experimental_Workflow_In_Vitro cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Microsomes Isolate Hepatic Microsomes Reaction Set up Reaction Mixture (Microsomes, Buffers, NADPH) Microsomes->Reaction Compound Prepare YM-53601 Solutions Incubation Add YM-53601 and [3H]FPP Incubate at 37°C Compound->Incubation Reaction->Incubation Extraction Stop Reaction and Extract Lipids Incubation->Extraction Quantification Quantify [3H]Squalene (Scintillation Counting) Extraction->Quantification Calculation Calculate % Inhibition and IC50 Quantification->Calculation

Diagram 2: Workflow for In Vitro Squalene Synthase Inhibition Assay.

Experimental_Workflow_In_Vivo cluster_treatment Animal Treatment cluster_sampling Sample Collection cluster_analysis Analysis Dosing Oral Administration of YM-53601 or Vehicle Radiolabeling Intraperitoneal Injection of [14C]-acetate Dosing->Radiolabeling Collection Collect Blood and Liver Tissue Radiolabeling->Collection Extraction Extract Non-saponifiable Lipids Collection->Extraction Quantification Quantify [14C] Incorporated into Cholesterol Extraction->Quantification Calculation Calculate % Inhibition and ED50 Quantification->Calculation

Diagram 3: Workflow for In Vivo Cholesterol Biosynthesis Inhibition Assay.

Conclusion

YM-53601 is a potent and selective squalene synthase inhibitor with significant cholesterol and triglyceride-lowering properties demonstrated in a range of preclinical models. Its mechanism of action, targeting a key committed step in cholesterol biosynthesis, offers a distinct advantage over existing therapies. The comprehensive data and detailed protocols presented in this guide provide a valuable resource for researchers and drug development professionals interested in the further investigation and potential clinical development of YM-53601 and other squalene synthase inhibitors for the management of dyslipidemia.

References

YM-53601: A Potent Inhibitor of Cholesterol Biosynthesis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

YM-53601 is a novel and potent small molecule inhibitor of squalene synthase, a critical enzyme in the cholesterol biosynthesis pathway. By targeting this enzyme, YM-53601 effectively reduces the production of cholesterol and has demonstrated significant lipid-lowering effects in various preclinical models. This technical guide provides a comprehensive overview of the mechanism of action, preclinical efficacy, and experimental methodologies related to YM-53601, intended for researchers, scientists, and professionals in the field of drug development.

Introduction

Hypercholesterolemia is a major risk factor for the development of cardiovascular diseases. The inhibition of cholesterol biosynthesis is a well-established therapeutic strategy for managing elevated cholesterol levels. While HMG-CoA reductase inhibitors (statins) are the current standard of care, targeting downstream enzymes in the cholesterol biosynthesis pathway, such as squalene synthase, offers a promising alternative with a distinct mechanism of action. YM-53601 emerges as a significant compound in this class, demonstrating potent inhibition of squalene synthase and subsequent reduction of plasma cholesterol and triglycerides.[1][2]

Mechanism of Action

YM-53601 exerts its lipid-lowering effects by specifically inhibiting the enzyme squalene synthase (farnesyl-diphosphate farnesyltransferase 1 or FDFT1).[3] Squalene synthase catalyzes the first committed step in cholesterol synthesis, the reductive dimerization of two molecules of farnesyl pyrophosphate (FPP) to form squalene. By blocking this step, YM-53601 prevents the formation of squalene and all subsequent sterol intermediates, leading to a reduction in de novo cholesterol synthesis.

Below is a diagram illustrating the cholesterol biosynthesis pathway and the point of inhibition by YM-53601.

Cholesterol_Biosynthesis_Pathway cluster_inhibition AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA HMG-CoA synthase Mevalonate Mevalonate HMGCoA->Mevalonate HMG-CoA reductase (Statin inhibition) FPP Farnesyl Pyrophosphate (FPP) Mevalonate->FPP Multiple steps Squalene Squalene FPP->Squalene Cholesterol Cholesterol Squalene->Cholesterol Multiple steps YM53601 YM-53601 YM53601->Squalene Inhibition Squalene_Synthase_Assay_Workflow start Start prep_microsomes Prepare Hepatic Microsomes start->prep_microsomes pre_incubation Pre-incubate Microsomes with YM-53601 prep_microsomes->pre_incubation add_substrate Add [³H]Farnesyl Diphosphate pre_incubation->add_substrate incubation Incubate add_substrate->incubation terminate Terminate Reaction incubation->terminate extract Extract [³H]Squalene terminate->extract quantify Quantify with Scintillation Counter extract->quantify calculate Calculate IC50 quantify->calculate end End calculate->end

References

YM-53601 and Triglyceride Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

YM-53601 is a potent and selective inhibitor of squalene synthase, a critical enzyme in the cholesterol biosynthesis pathway. Beyond its well-documented cholesterol-lowering effects, YM-53601 has demonstrated significant efficacy in reducing plasma triglyceride levels. This technical guide provides an in-depth overview of the mechanism of action of YM-53601, with a specific focus on its impact on triglyceride metabolism. It consolidates key preclinical data, details experimental methodologies, and presents signaling pathways and experimental workflows through structured tables and Graphviz diagrams. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in the development of novel lipid-lowering therapies.

Mechanism of Action: Inhibition of Squalene Synthase

YM-53601 exerts its primary effect by inhibiting squalene synthase (farnesyl-diphosphate farnesyltransferase 1 or FDFT1), the enzyme that catalyzes the first committed step in cholesterol biosynthesis, the conversion of two molecules of farnesyl pyrophosphate (FPP) to squalene.[1] This inhibition leads to a reduction in the hepatic synthesis of cholesterol.

Impact on Triglyceride Metabolism

The reduction in hepatic cholesterol synthesis due to squalene synthase inhibition has a direct impact on triglyceride metabolism. The proposed mechanism involves the following key points:

  • Inhibition of Lipogenic Biosynthesis: YM-53601 has been shown to suppress the biosynthesis of triglycerides and free fatty acids in the liver.[2] This effect occurs at a similar dose range to that of cholesterol biosynthesis inhibition.[2]

  • Reduced VLDL Secretion: By inhibiting the synthesis of cholesterol, a key component of very-low-density lipoproteins (VLDL), YM-53601 reduces the assembly and secretion of VLDL particles from the liver.[3] Since VLDL is the primary carrier of triglycerides from the liver to peripheral tissues, a decrease in VLDL secretion leads to lower plasma triglyceride levels.[4]

  • Enhanced VLDL and LDL Clearance: Studies in hamsters have indicated that YM-53601 enhances the clearance rate of both VLDL and low-density lipoprotein (LDL) from the plasma. This enhanced clearance contributes to the reduction in circulating triglyceride and cholesterol levels. The enhanced VLDL clearance appears to be mediated, at least in part, through the lipoprotein lipase (LPL) pathway.

The following diagram illustrates the signaling pathway of YM-53601's effect on triglyceride metabolism:

YM53601_Pathway YM53601 YM-53601 SqualeneSynthase Squalene Synthase (FDFT1) YM53601->SqualeneSynthase Inhibits VLDLClearance VLDL Clearance YM53601->VLDLClearance Enhances FPP Farnesyl Pyrophosphate (FPP) Squalene Squalene FPP->Squalene Catalyzed by Squalene Synthase Cholesterol Cholesterol Biosynthesis Squalene->Cholesterol VLDL VLDL Assembly & Secretion Cholesterol->VLDL PlasmaVLDL Plasma VLDL VLDL->PlasmaVLDL Leads to PlasmaTG Plasma Triglycerides PlasmaVLDL->PlasmaTG Contains PlasmaVLDL->VLDLClearance

Signaling pathway of YM-53601 in triglyceride metabolism.

Quantitative Data

The following tables summarize the key quantitative data from preclinical studies on YM-53601.

Table 1: In Vitro Inhibition of Squalene Synthase by YM-53601
Species/Cell LineIC50 (nM)
Human (HepG2 cells)79
Rhesus Monkey45
Guinea-pig46
Rat90
Hamster170
Table 2: Effect of YM-53601 on Plasma Triglyceride and Non-HDL Cholesterol Levels in Animal Models
Animal ModelDietTreatmentDosageDuration% Reduction in Triglycerides% Reduction in non-HDL-CReference
HamstersNormalYM-5360150 mg/kg/day5 days8174
HamstersHigh-FatYM-53601100 mg/kg/day7 days73-
HamstersHigh-FatFenofibrate100 mg/kg/day7 days53-
RatsHigh-FatYM-5360150 mg/kg1 week3344
Guinea-pigs-YM-53601100 mg/kg/day14 days-47
Rhesus Monkeys-YM-5360150 mg/kg, twice daily21 days-37

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature on YM-53601.

In Vitro Squalene Synthase Activity Assay

This assay measures the ability of YM-53601 to inhibit the enzymatic activity of squalene synthase in hepatic microsomes.

  • Preparation of Microsomes: Liver tissues from various species or HepG2 cells are homogenized and centrifuged to isolate the microsomal fraction, which contains squalene synthase.

  • Assay Conditions: The assay is typically carried out in a HEPES buffer (pH 7.5) containing MgCl2, DTT, NaF, and NADPH.

  • Substrate and Inhibitor: The substrate, [3H]-farnesyl diphosphate, and varying concentrations of YM-53601 (dissolved in DMSO) are added to the reaction mixture.

  • Incubation and Quantification: The reaction is incubated and then stopped. The product, [3H]-squalene, is extracted and quantified using liquid scintillation counting to determine the level of inhibition.

The following diagram illustrates the workflow for the in vitro squalene synthase activity assay:

SqualeneSynthaseAssay start Start prep Prepare Hepatic Microsomes start->prep mix Prepare Assay Mixture (Buffer, Cofactors) prep->mix add_ym Add YM-53601 (Varying Concentrations) mix->add_ym add_sub Add [3H]-Farnesyl Diphosphate (Substrate) add_ym->add_sub incubate Incubate add_sub->incubate stop Stop Reaction incubate->stop extract Extract [3H]-Squalene stop->extract quantify Quantify with Liquid Scintillation extract->quantify end Determine IC50 quantify->end

Workflow of the in vitro squalene synthase activity assay.
In Vivo Triglyceride and Cholesterol Biosynthesis Assay

This assay assesses the effect of YM-53601 on the de novo synthesis of triglycerides and cholesterol in live animals.

  • Animal Model and Treatment: Rats or hamsters are often pre-treated with cholestyramine to upregulate cholesterol biosynthesis. The animals are then orally administered a single dose of YM-53601.

  • Radiolabeling: One hour after YM-53601 administration, [14C]-acetate is injected intraperitoneally.

  • Sample Collection and Analysis: After a set period, blood and liver samples are collected. Lipids are extracted, and the incorporation of [14C] into triglyceride and cholesterol fractions is measured to determine the rate of biosynthesis.

VLDL and LDL Clearance Assay

This experiment measures the rate at which VLDL and LDL are removed from the bloodstream in the presence of YM-53601.

  • Animal Model and Treatment: Hamsters are typically used and are treated with YM-53601 for several days.

  • Lipoprotein Labeling and Injection: VLDL and LDL are isolated from donor animals and labeled with a fluorescent dye (e.g., DiI). The labeled lipoproteins are then injected intravenously into the treated and control animals.

  • Blood Sampling and Analysis: Blood samples are collected at various time points after injection. The fluorescence intensity in the plasma is measured to determine the rate of disappearance of the labeled lipoproteins.

  • Role of LPL: To investigate the involvement of lipoprotein lipase, some experiments include pre-treatment with protamine sulfate, an LPL inhibitor.

The following diagram illustrates the workflow for the VLDL/LDL clearance assay:

VLDLClearanceAssay start Start treat Treat Hamsters with YM-53601 or Vehicle start->treat inject Inject Labeled Lipoproteins Intravenously treat->inject protamine Optional: Pre-treat with Protamine Sulfate (LPL Inhibitor) treat->protamine label Label VLDL/LDL with Fluorescent Dye (DiI) label->inject sample Collect Blood Samples at Timed Intervals inject->sample measure Measure Plasma Fluorescence sample->measure analyze Calculate Clearance Rate measure->analyze end Determine Effect on Lipoprotein Clearance analyze->end protamine->inject

Workflow of the VLDL and LDL clearance assay.

Conclusion

YM-53601 is a promising lipid-lowering agent that demonstrates a dual effect on both cholesterol and triglyceride metabolism. Its primary mechanism of inhibiting squalene synthase not only reduces cholesterol biosynthesis but also leads to a significant decrease in plasma triglycerides. This triglyceride-lowering effect is attributed to the inhibition of hepatic lipogenesis, reduced VLDL secretion, and enhanced clearance of triglyceride-rich lipoproteins. The preclinical data strongly support the potential of YM-53601 as a therapeutic agent for managing dyslipidemia, particularly in patients with mixed hyperlipidemia characterized by elevated levels of both cholesterol and triglycerides. Further clinical investigation is warranted to fully elucidate its efficacy and safety profile in human populations.

References

YM-53601 Free Base: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and experimental protocols for YM-53601 free base, a potent squalene synthase inhibitor. The information is intended to support research and development efforts in lipid-lowering therapies and related fields.

Core Chemical Properties

This compound is a small molecule inhibitor of the enzyme squalene synthase.[1][2][] Its fundamental chemical and physical properties are summarized in the table below for easy reference.

PropertyValue
CAS Number 182959-28-0[1][2]
Molecular Formula C21H21FN2O
Molecular Weight 336.40 g/mol
Solubility Soluble in DMSO
Storage Store at -20°C

Mechanism of Action and Signaling Pathway

YM-53601 functions as a potent inhibitor of squalene synthase, a critical enzyme in the cholesterol biosynthesis pathway. By blocking this enzyme, YM-53601 prevents the conversion of farnesyl pyrophosphate to squalene, a precursor to cholesterol. This inhibition leads to a reduction in the synthesis of cholesterol and subsequently lowers plasma levels of non-HDL cholesterol and triglycerides. The compound is also identified as an inhibitor of farnesyl-diphosphate farnesyltransferase 1 (FDFT1).

The following diagram illustrates the simplified signaling pathway affected by YM-53601.

G cluster_pathway Cholesterol Biosynthesis Pathway Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Multiple Steps Mevalonate Mevalonate HMG-CoA->Mevalonate HMG-CoA Reductase Farnesyl Pyrophosphate Farnesyl Pyrophosphate Mevalonate->Farnesyl Pyrophosphate Multiple Steps Squalene Squalene Farnesyl Pyrophosphate->Squalene Squalene Synthase (FDFT1) Cholesterol Cholesterol Squalene->Cholesterol Multiple Steps YM-53601 YM-53601 Squalene Synthase\n(FDFT1) Squalene Synthase (FDFT1) YM-53601->Squalene Synthase\n(FDFT1) Inhibition

Inhibition of Squalene Synthase by YM-53601.

Experimental Protocols

Published research details several key experimental protocols for evaluating the efficacy of YM-53601. These methodologies provide a framework for further investigation.

In Vitro Squalene Synthase Inhibition Assay

A common in vitro method to determine the inhibitory activity of YM-53601 involves using liver microsomes from various species or human hepatoma cells (HepG2).

Methodology:

  • Microsome Preparation: Liver tissues or HepG2 cells are homogenized in a suitable buffer (e.g., 50 mM HEPES) and centrifuged to isolate the microsomal fraction.

  • Incubation: The microsomal preparation is incubated with a radiolabeled substrate, such as [3H]farnesyl diphosphate, in the presence of varying concentrations of YM-53601.

  • Extraction: After incubation, the reaction is stopped, and the lipid-soluble products, including the formed [3H]squalene, are extracted using an organic solvent.

  • Quantification: The amount of radioactive squalene is quantified using liquid scintillation counting to determine the extent of inhibition by YM-53601. The IC50 value, the concentration of the inhibitor that causes 50% inhibition, is then calculated.

In Vivo Cholesterol Biosynthesis Inhibition Assay in Rats

This protocol assesses the in vivo efficacy of YM-53601 in inhibiting cholesterol synthesis.

Methodology:

  • Animal Model: Rats are typically used for this assay.

  • Drug Administration: YM-53601 is administered orally to the rats at various doses.

  • Radiolabel Injection: After a specific time following drug administration (e.g., 1 hour), a radiolabeled precursor of cholesterol, such as [14C]-acetate, is injected intraperitoneally.

  • Sample Collection and Analysis: After a further incubation period (e.g., 1 hour), the animals are euthanized, and blood and liver samples are collected. The incorporation of the radiolabel into newly synthesized cholesterol is measured to determine the dose-dependent inhibitory effect of YM-53601. The ED50 value, the dose that causes a 50% reduction in cholesterol biosynthesis, can be determined.

The following diagram outlines a typical experimental workflow for in vivo evaluation.

G cluster_workflow In Vivo Experimental Workflow start Start animal_model Select Animal Model (e.g., Rats, Hamsters) start->animal_model drug_admin Oral Administration of YM-53601 animal_model->drug_admin radiolabel Intraperitoneal Injection of [14C]-Acetate drug_admin->radiolabel incubation Incubation Period radiolabel->incubation sample_collection Collect Blood and Liver Samples incubation->sample_collection analysis Quantify Radiolabeled Cholesterol sample_collection->analysis end End analysis->end

Workflow for In Vivo Evaluation of YM-53601.

Conclusion

This compound is a well-characterized squalene synthase inhibitor with demonstrated efficacy in reducing cholesterol and triglyceride levels in various animal models. The provided chemical data, mechanism of action, and experimental protocols offer a solid foundation for researchers and drug development professionals to explore its therapeutic potential further.

References

The Discovery and Development of YM-53601: A Squalene Synthase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

YM-53601 is a potent and selective inhibitor of squalene synthase, a critical enzyme in the cholesterol biosynthesis pathway. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of YM-53601. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in lipid-lowering agents and the inhibition of cholesterol synthesis. This document summarizes key quantitative data, details experimental methodologies from pivotal studies, and visualizes the underlying biochemical pathways and experimental workflows.

Introduction

Hypercholesterolemia and hypertriglyceridemia are major risk factors for the development of atherosclerotic cardiovascular disease. While HMG-CoA reductase inhibitors (statins) are the cornerstone of lipid-lowering therapy, there is continued interest in alternative and complementary therapeutic strategies.[1][2][3] Squalene synthase (farnesyl-diphosphate farnesyltransferase, EC 2.5.1.21) represents a key regulatory point in cholesterol biosynthesis. It catalyzes the first committed step in the formation of sterols, the head-to-head condensation of two molecules of farnesyl diphosphate (FPP) to form squalene.[1][3] Inhibition of this enzyme is an attractive approach as it specifically blocks cholesterol synthesis without affecting the production of essential non-sterol isoprenoids derived from FPP. YM-53601, with the chemical name (E)-2-[2-fluoro-2-(quinuclidin-3-ylidene) ethoxy]-9H-carbazole monohydrochloride, emerged from a discovery program aimed at identifying novel squalene synthase inhibitors.

Mechanism of Action

YM-53601 exerts its lipid-lowering effects by directly inhibiting the enzyme squalene synthase. This enzyme is located in the endoplasmic reticulum and is a crucial component of the mevalonate pathway for cholesterol synthesis.

Cholesterol Biosynthesis Pathway and the Role of Squalene Synthase

The synthesis of cholesterol is a multi-step process that begins with acetyl-CoA. As illustrated in the signaling pathway diagram below, squalene synthase catalyzes the reductive dimerization of two FPP molecules into squalene. This is the first irreversible step dedicated solely to sterol biosynthesis. By inhibiting this enzyme, YM-53601 prevents the formation of squalene and all subsequent downstream products, including cholesterol.

Cholesterol_Biosynthesis_Pathway AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate HMG-CoA Reductase FPP Farnesyl Pyrophosphate (FPP) Mevalonate->FPP Multiple Steps Squalene Squalene FPP->Squalene Squalene Synthase Cholesterol Cholesterol Squalene->Cholesterol Multiple Steps HMGCoAReductase HMG-CoA Reductase SqualeneSynthase Squalene Synthase YM53601 YM-53601 YM53601->SqualeneSynthase Inhibition

Figure 1: Simplified Cholesterol Biosynthesis Pathway Showing the Site of YM-53601 Inhibition.

In Vitro Efficacy

The inhibitory activity of YM-53601 against squalene synthase was evaluated in hepatic microsomes from various species. The results demonstrate that YM-53601 is a potent inhibitor of this enzyme across different animal models and in a human-derived cell line.

Species/Cell LineIC50 (nM)
Rat90
Hamster170
Guinea-pig46
Rhesus Monkey45
HepG2 (Human)79
Table 1: In Vitro Inhibition of Squalene Synthase by YM-53601 in Hepatic Microsomes.

In Vivo Efficacy

The lipid-lowering effects of YM-53601 were assessed in several animal models, demonstrating significant reductions in plasma cholesterol and triglyceride levels.

Cholesterol Biosynthesis Inhibition in Rats

In vivo studies in rats confirmed that YM-53601 effectively inhibits cholesterol biosynthesis from acetate in a dose-dependent manner. The oral ED50 for the inhibition of cholesterol biosynthesis was determined to be 32 mg/kg.

Plasma Lipid Reduction in Various Animal Models

The efficacy of YM-53601 in reducing plasma non-HDL cholesterol and triglycerides was evaluated in guinea-pigs, rhesus monkeys, and hamsters. The results are summarized in the table below.

Animal ModelDietDoseDuration% Reduction in non-HDL-C% Reduction in Triglycerides
Guinea-pigsNormal100 mg/kg/day14 days47%Not Reported
Rhesus MonkeysNormal50 mg/kg, twice daily21 days37%Not Reported
HamstersNormal50 mg/kg/day5 days~70%81%
HamstersHigh-fat100 mg/kg/day7 daysNot Reported73%
Table 2: In Vivo Efficacy of YM-53601 on Plasma Lipids in Different Animal Models.

Experimental Protocols

This section provides an overview of the methodologies used in the preclinical evaluation of YM-53601. The following protocols are based on published studies and general laboratory procedures.

Preparation of Hepatic Microsomes

A general procedure for the isolation of hepatic microsomes for in vitro enzyme assays is outlined below.

Microsome_Preparation Start Euthanize animal and perfuse liver with saline Homogenize Mince and homogenize liver in buffer Start->Homogenize Centrifuge1 Centrifuge at 10,000 x g for 20 min Homogenize->Centrifuge1 Supernatant1 Collect supernatant (post-mitochondrial fraction) Centrifuge1->Supernatant1 Centrifuge2 Ultracentrifuge at 100,000 x g for 60 min Supernatant1->Centrifuge2 Pellet Discard supernatant, collect microsomal pellet Centrifuge2->Pellet Resuspend Resuspend pellet in appropriate buffer Pellet->Resuspend Store Store at -80°C Resuspend->Store

Figure 2: General Workflow for Hepatic Microsome Preparation.

Protocol Details:

  • Homogenization: Livers are minced and homogenized in a cold buffer (e.g., Tris-HCl with sucrose and EDTA) using a Potter-Elvehjem homogenizer.

  • Differential Centrifugation: The homogenate is subjected to a series of centrifugation steps to separate cellular components. A low-speed centrifugation (e.g., 10,000 x g) removes nuclei and mitochondria. The resulting supernatant is then ultracentrifuged (e.g., 100,000 x g) to pellet the microsomes.

  • Resuspension and Storage: The microsomal pellet is resuspended in a suitable buffer and stored at -80°C until use.

In Vitro Squalene Synthase Inhibition Assay

The potency of YM-53601 as a squalene synthase inhibitor was determined using an in vitro assay with radiolabeled substrate.

Principle: The assay measures the conversion of [3H]farnesyl pyrophosphate ([3H]FPP) to [3H]squalene by squalene synthase in hepatic microsomes. The amount of [3H]squalene produced is quantified to determine the enzyme's activity.

General Protocol:

  • Reaction Mixture: A reaction mixture is prepared containing hepatic microsomes, a buffer system (e.g., HEPES), NADPH, and various concentrations of YM-53601.

  • Initiation: The reaction is initiated by the addition of [3H]FPP.

  • Incubation: The mixture is incubated at 37°C for a specified time.

  • Termination and Extraction: The reaction is stopped, and the lipids, including [3H]squalene, are extracted using an organic solvent (e.g., hexane).

  • Quantification: The amount of [3H]squalene in the extract is determined by liquid scintillation counting.

  • Data Analysis: The concentration of YM-53601 that inhibits 50% of the squalene synthase activity (IC50) is calculated.

In Vivo Animal Studies

The following provides a general workflow for the in vivo evaluation of YM-53601.

InVivo_Workflow Acclimatization Animal Acclimatization Grouping Randomization into Treatment Groups Acclimatization->Grouping Dosing Oral Administration of YM-53601 or Vehicle Grouping->Dosing Monitoring Monitoring of Animals (Health, Body Weight) Dosing->Monitoring BloodCollection Blood Sample Collection (Fasting) Monitoring->BloodCollection LipidAnalysis Measurement of Plasma Cholesterol and Triglycerides BloodCollection->LipidAnalysis DataAnalysis Statistical Analysis of Lipid Levels LipidAnalysis->DataAnalysis

Figure 3: General Experimental Workflow for In Vivo Animal Studies.

Protocol Details:

  • Animal Models: Various animal models were used, including rats, guinea-pigs, rhesus monkeys, and hamsters.

  • Diet: Animals were fed either a normal or a high-fat diet to induce hyperlipidemia.

  • Drug Administration: YM-53601 was typically suspended in a vehicle like 0.5% methylcellulose and administered orally once or twice daily.

  • Blood Sampling: Blood samples were collected after a fasting period at baseline and at various time points during the treatment period.

  • Lipid Analysis: Plasma total cholesterol, HDL cholesterol, and triglycerides were measured using enzymatic assay kits. Non-HDL cholesterol was calculated as total cholesterol minus HDL cholesterol.

Clinical Development and Future Perspectives

Information regarding the clinical development of YM-53601 is limited in the public domain. While the preclinical data demonstrated promising lipid-lowering effects, the progression to and outcome of human clinical trials are not well-documented. Other squalene synthase inhibitors, such as lapaquistat (TAK-475), have been investigated in clinical trials but faced challenges, including concerns about hepatotoxicity, which ultimately led to the discontinuation of their development. These findings highlight the potential hurdles for this class of drugs.

Despite the challenges, the development of squalene synthase inhibitors like YM-53601 has provided valuable insights into the regulation of cholesterol metabolism and the potential of targeting enzymes downstream of HMG-CoA reductase.

Conclusion

YM-53601 is a potent inhibitor of squalene synthase with significant cholesterol and triglyceride-lowering effects demonstrated in a range of preclinical models. This technical guide has summarized the key findings related to its discovery and development, providing quantitative data and an overview of the experimental methodologies employed. The exploration of YM-53601 and other compounds in its class has contributed to a deeper understanding of lipid metabolism and continues to inform the search for new therapeutic agents for dyslipidemia.

References

An In-depth Technical Guide to YM-53601 and Farnesyl-Diphosphate Farnesyltransferase 1 (FDFT1)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Farnesyl-diphosphate farnesyltransferase 1 (FDFT1), also known as squalene synthase, is a critical enzyme in the cholesterol biosynthesis pathway. It catalyzes the first committed step in cholesterol synthesis, the conversion of two molecules of farnesyl diphosphate (FPP) to squalene. This positions FDFT1 as a key regulatory point and an attractive target for therapeutic intervention in hypercholesterolemia and other diseases characterized by dysregulated lipid metabolism. YM-53601 is a potent and specific inhibitor of FDFT1, demonstrating significant lipid-lowering effects in various preclinical models. This technical guide provides a comprehensive overview of YM-53601 and its interaction with FDFT1, including quantitative data on its inhibitory activity, detailed experimental protocols for assessing FDFT1 inhibition, and a visualization of the relevant signaling pathways.

YM-53601: A Potent FDFT1 Inhibitor

YM-53601 is a small molecule inhibitor that specifically targets FDFT1, effectively blocking the synthesis of squalene, a precursor to cholesterol.[1][2] Its inhibitory action leads to a reduction in plasma cholesterol and triglyceride levels, making it a promising candidate for the treatment of hyperlipidemia.[3][4][5]

Quantitative Inhibitory Activity

The inhibitory potency of YM-53601 against FDFT1 has been quantified across various species and experimental conditions. The half-maximal inhibitory concentration (IC50) and the half-maximal effective dose (ED50) are key parameters that describe its efficacy.

Parameter Species/System Value Reference
IC50 Human hepatoma cells (HepG2)79 nM
IC50 Rat hepatic microsomes90 nM
IC50 Hamster hepatic microsomes170 nM
IC50 Guinea-pig hepatic microsomes46 nM
IC50 Rhesus monkey hepatic microsomes45 nM
ED50 Cholesterol biosynthesis inhibition in rats (in vivo)32 mg/kg
In Vivo Efficacy

Preclinical studies in various animal models have demonstrated the significant lipid-lowering effects of YM-53601.

Animal Model Dosage Effect Reference
Rats (high-fat diet) 12.5, 25, 50 mg/kg/day for 1 weekDose-dependent reduction in plasma nonHDL-C and triglycerides.
Guinea-pigs 100 mg/kg/day for 14 days47% reduction in plasma nonHDL-C.
Hamsters (normal diet) 50 mg/kg/day for 5 days81% decrease in plasma triglycerides and a 57% decrease in total cholesterol.
Hamsters (high-fat diet) 100 mg/kg/day for 7 days73% reduction in plasma triglycerides.
Rhesus monkeys 50 mg/kg, twice daily for 21 days37% decrease in plasma nonHDL-C.

FDFT1 Signaling and Regulation

FDFT1 is a key enzyme in the mevalonate pathway, which is responsible for the synthesis of cholesterol and other isoprenoids. Its activity is tightly regulated, primarily at the transcriptional level by Sterol Regulatory Element-Binding Protein 2 (SREBP-2).

Cholesterol Biosynthesis Pathway

FDFT1 catalyzes the head-to-head condensation of two molecules of farnesyl diphosphate (FPP) to form squalene. This is the first enzymatic step dedicated solely to sterol biosynthesis.

Cholesterol_Biosynthesis cluster_inhibition Inhibition by YM-53601 acetyl_coa Acetyl-CoA hmg_coa HMG-CoA acetyl_coa->hmg_coa mevalonate Mevalonate hmg_coa->mevalonate HMGCR fpp Farnesyl Diphosphate (FPP) mevalonate->fpp Multiple Steps squalene Squalene fpp->squalene FDFT1 non_sterol Non-Sterol Isoprenoids fpp->non_sterol cholesterol Cholesterol squalene->cholesterol Multiple Steps ym53601 YM-53601 ym53601->fpp

Cholesterol biosynthesis pathway and the point of inhibition by YM-53601.
Transcriptional Regulation by SREBP-2

The expression of the FDFT1 gene is primarily controlled by the transcription factor SREBP-2. When cellular sterol levels are low, SREBP-2 is activated and translocates to the nucleus, where it binds to sterol regulatory elements (SREs) in the promoter region of the FDFT1 gene, thereby upregulating its transcription.

SREBP2_Regulation low_sterol Low Cellular Sterol Levels scap SCAP low_sterol->scap activates srebp2_er SREBP-2 (ER) scap->srebp2_er escorts golgi Golgi Apparatus srebp2_er->golgi translocation srebp2_n Active SREBP-2 (Nucleus) golgi->srebp2_n cleavage fdft1_gene FDFT1 Gene srebp2_n->fdft1_gene binds to SRE fdft1_protein FDFT1 Protein fdft1_gene->fdft1_protein transcription & translation

Transcriptional regulation of FDFT1 by SREBP-2.

Experimental Protocols

In Vitro FDFT1 (Squalene Synthase) Inhibition Assay

This protocol outlines a method for determining the in vitro inhibitory activity of compounds like YM-53601 against FDFT1 using a radiolabeled substrate.

Objective: To measure the IC50 value of a test compound for the inhibition of FDFT1 activity.

Materials:

  • Hepatic microsomes (from desired species)

  • Test compound (e.g., YM-53601) dissolved in DMSO

  • Assay Buffer: 50 mM HEPES, pH 7.5

  • Reagents:

    • 11 mM NaF

    • 5.5 mM MgCl2

    • 3 mM DTT

    • 1 mM NADPH

    • 5 µM Farnesyl diphosphate (FPP)

    • [3H]-Farnesyl diphosphate ([3H]-FPP) (e.g., 15 Ci/mmol)

    • 10 µM NB-598 (squalene epoxidase inhibitor, to prevent squalene metabolism)

    • 1 mM Sodium pyrophosphate decahydrate

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Microsome Preparation: Prepare hepatic microsomes from the liver tissue of the chosen species or from a cell line like HepG2 using standard differential centrifugation methods.

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing the assay buffer and all reagents except the microsomes and [3H]-FPP.

  • Compound Addition: Add the test compound (dissolved in DMSO) at various concentrations to the reaction mixtures. Include a vehicle control (DMSO only).

  • Pre-incubation: Pre-incubate the reaction mixtures with the test compound for a specified time (e.g., 15 minutes) at 37°C.

  • Initiation of Reaction: Initiate the enzymatic reaction by adding the hepatic microsomes and [3H]-FPP to the reaction mixtures.

  • Incubation: Incubate the reaction mixtures at 37°C for a defined period (e.g., 30 minutes). The incubation time should be within the linear range of the reaction.

  • Termination of Reaction: Stop the reaction by adding a quenching solution (e.g., a mixture of chloroform and methanol).

  • Extraction of Squalene: Extract the lipid-soluble product, [3H]-squalene, into an organic solvent (e.g., hexane).

  • Quantification: Transfer the organic phase containing [3H]-squalene to a scintillation vial, evaporate the solvent, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

FDFT1_Inhibition_Assay start Prepare Reaction Mixture (Buffer, Reagents, Test Compound) preincubation Pre-incubate at 37°C start->preincubation initiate Initiate Reaction with Microsomes and [3H]-FPP preincubation->initiate incubation Incubate at 37°C initiate->incubation terminate Terminate Reaction incubation->terminate extract Extract [3H]-Squalene terminate->extract quantify Quantify Radioactivity (Scintillation Counting) extract->quantify analyze Calculate IC50 quantify->analyze

References

Methodological & Application

Application Notes and Protocols for YM-53601 Free Base in In Vitro Squalene Synthase Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

YM-53601 is a potent and selective inhibitor of squalene synthase (SQS), also known as farnesyl-diphosphate farnesyltransferase 1 (FDFT1).[1][2] Squalene synthase catalyzes the first committed step in cholesterol biosynthesis, a critical pathway in cellular metabolism.[3] By inhibiting this enzyme, YM-53601 effectively reduces the production of squalene and downstream cholesterol.[1][2] These application notes provide a detailed protocol for an in vitro assay to determine the inhibitory activity of YM-53601 free base on squalene synthase, typically sourced from hepatic microsomes.

Mechanism of Action

YM-53601 acts as a squalene synthase inhibitor, thereby blocking the conversion of farnesyl pyrophosphate (FPP) to squalene. This inhibition leads to a reduction in the biosynthesis of cholesterol and other sterols. The compound has demonstrated efficacy in lowering plasma cholesterol and triglyceride levels in various animal models.

Signaling Pathway

The following diagram illustrates the cholesterol biosynthesis pathway and the specific point of inhibition by YM-53601.

Cholesterol_Biosynthesis_Pathway AcetylCoA Acetyl-CoA HMG_CoA HMG-CoA AcetylCoA->HMG_CoA Mevalonate Mevalonate HMG_CoA->Mevalonate HMG-CoA Reductase Isoprenoids Isoprenoid Intermediates Mevalonate->Isoprenoids FPP Farnesyl Pyrophosphate (FPP) Isoprenoids->FPP Squalene Squalene FPP->Squalene Squalene Synthase Lanosterol Lanosterol Squalene->Lanosterol Cholesterol Cholesterol Lanosterol->Cholesterol YM53601 YM-53601 YM53601->FPP

Caption: Cholesterol biosynthesis pathway highlighting the inhibition of Squalene Synthase by YM-53601.

Quantitative Data Summary

The inhibitory activity of YM-53601 on squalene synthase has been quantified across various species. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

Species/Cell LineEnzyme SourceIC50 (nM)
HumanHepG2 cells79
RatHepatic microsomes90
HamsterHepatic microsomes170
Guinea PigHepatic microsomes46
Rhesus MonkeyHepatic microsomes45

Data compiled from multiple sources.

Experimental Protocols

Preparation of Hepatic Microsomes

This protocol describes the preparation of hepatic microsomes from fresh liver tissue, a common source for squalene synthase activity assays.

Materials:

  • Fresh liver tissue

  • Homogenization buffer: 0.25 M sucrose, 10 mM Tris-HCl (pH 7.4), 1 mM EDTA

  • High-speed refrigerated centrifuge

  • Ultracentrifuge

  • Dounce homogenizer

  • Bradford assay reagents for protein quantification

Procedure:

  • Excise and weigh fresh liver tissue. All subsequent steps should be performed at 4°C.

  • Mince the tissue and wash with ice-cold homogenization buffer to remove excess blood.

  • Homogenize the tissue in 3-4 volumes of ice-cold homogenization buffer using a Dounce homogenizer.

  • Centrifuge the homogenate at 10,000 x g for 20 minutes to pellet nuclei, mitochondria, and cell debris.

  • Carefully collect the supernatant (S9 fraction) and transfer it to an ultracentrifuge tube.

  • Centrifuge the S9 fraction at 100,000 x g for 60 minutes to pellet the microsomes.

  • Discard the supernatant and resuspend the microsomal pellet in a minimal volume of homogenization buffer.

  • Determine the protein concentration of the microsomal preparation using a Bradford assay.

  • Aliquots of the microsomal suspension can be snap-frozen in liquid nitrogen and stored at -80°C for future use.

In Vitro Squalene Synthase Inhibition Assay

This protocol details the methodology to assess the inhibitory effect of YM-53601 on squalene synthase activity using a radiometric assay.

Materials:

  • This compound stock solution (in DMSO)

  • Hepatic microsomes (prepared as described above)

  • Assay Buffer (50 mM HEPES, pH 7.5)

  • Reagents for reaction mixture:

    • 11 mM Sodium Fluoride (NaF)

    • 5.5 mM Magnesium Chloride (MgCl₂)

    • 3 mM Dithiothreitol (DTT)

    • 1 mM NADPH

    • 5 µM Farnesyl Pyrophosphate (FPP)

    • [³H]-Farnesyl Pyrophosphate ([³H]-FPP) (e.g., 15 Ci/mmol)

  • Scintillation vials and scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Preparation of Reagents: Prepare fresh dilutions of all reagents in the assay buffer on the day of the experiment.

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture by combining the following components (final concentrations listed):

    • 50 mM HEPES buffer, pH 7.5

    • 11 mM NaF

    • 5.5 mM MgCl₂

    • 3 mM DTT

    • 1 mM NADPH

    • 5 µM FPP

    • [³H]-FPP (to a final specific activity suitable for detection)

    • Varying concentrations of YM-53601 (or DMSO for vehicle control).

  • Pre-incubation: Pre-incubate the reaction mixtures at 30°C for 5 minutes.

  • Initiation of Reaction: Start the reaction by adding a small amount of the hepatic microsomal preparation (e.g., 10 µg of protein).

  • Incubation: Incubate the reaction at 30°C for a predetermined time (e.g., 15-30 minutes), ensuring the reaction is in the linear range.

  • Termination of Reaction: Stop the reaction by adding an organic solvent, such as a mixture of chloroform and methanol (2:1).

  • Extraction of Squalene: Vortex the tubes vigorously and centrifuge to separate the phases. The lipid-soluble squalene will be in the organic phase.

  • Quantification: Transfer an aliquot of the organic phase to a scintillation vial, evaporate the solvent, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter. The amount of [³H]-squalene formed is proportional to the squalene synthase activity.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of YM-53601 relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Experimental Workflow Diagram

Experimental_Workflow A Prepare Reagents and YM-53601 Dilutions B Set up Reaction Mixture (Buffer, Cofactors, Substrate) A->B C Add YM-53601 or Vehicle B->C D Pre-incubate at 30°C C->D E Initiate with Hepatic Microsomes D->E F Incubate at 30°C E->F G Terminate Reaction (Organic Solvent) F->G H Extract [³H]-Squalene G->H I Quantify Radioactivity (Scintillation Counting) H->I J Calculate % Inhibition and IC50 Value I->J

Caption: Workflow for the in vitro squalene synthase inhibition assay.

References

Application Notes and Protocols for YM-53601 Cell-Based Assay for Lipid Accumulation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

YM-53601 is a potent and selective inhibitor of squalene synthase, a critical enzyme in the cholesterol biosynthesis pathway.[1][2][3] By blocking the conversion of farnesyl pyrophosphate to squalene, YM-53601 effectively reduces the synthesis of cholesterol and other downstream sterols.[1][2] Preclinical studies have demonstrated that YM-53601 significantly lowers plasma levels of non-HDL cholesterol and triglycerides in various animal models. The compound has shown superior efficacy in reducing triglycerides compared to fibrates and a greater cholesterol-lowering effect than some statins in certain models. These characteristics make YM-53601 a valuable tool for studying lipid metabolism and a potential therapeutic agent for hyperlipidemia.

This document provides detailed application notes and protocols for a cell-based assay to evaluate the effect of YM-53601 on intracellular lipid accumulation. The human hepatoma cell line HepG2 is utilized as a relevant in vitro model, as it retains many of the specialized functions of hepatocytes, including lipid metabolism. Lipid accumulation is induced in these cells using oleic acid, a long-chain fatty acid known to promote the formation of intracellular lipid droplets. The extent of lipid accumulation is then quantified using fluorescent and colorimetric staining methods, Nile Red and Oil Red O, respectively.

Mechanism of Action of YM-53601

YM-53601 targets and inhibits the enzyme squalene synthase (farnesyl-diphosphate farnesyltransferase 1 or FDFT1). This enzyme catalyzes the first committed step in cholesterol biosynthesis, the condensation of two molecules of farnesyl pyrophosphate (FPP) to form squalene. By inhibiting this step, YM-53601 effectively depletes the pool of precursors for cholesterol synthesis. This leads to a downstream activation of Sterol Regulatory Element-Binding Protein 2 (SREBP-2), a key transcription factor that upregulates the expression of genes involved in cholesterol uptake and synthesis, including the LDL receptor. The inhibition of squalene synthase by YM-53601 not only reduces cholesterol synthesis but has also been shown to suppress the biosynthesis of triglycerides and free fatty acids.

YM53601_Mechanism cluster_pathway Cholesterol Biosynthesis Pathway cluster_cellular_effects Cellular Effects HMG_CoA HMG-CoA Mevalonate Mevalonate HMG_CoA->Mevalonate HMG-CoA Reductase FPP Farnesyl Pyrophosphate (FPP) Mevalonate->FPP ... Squalene Squalene FPP->Squalene Squalene Synthase (FDFT1) Triglycerides Triglyceride Synthesis FPP->Triglycerides Precursor for other pathways Cholesterol Cholesterol Squalene->Cholesterol ... Lipid_Droplets Lipid Droplet Formation YM53601 YM-53601 YM53601->Squalene Inhibition YM53601->Lipid_Droplets Reduction YM53601->Triglycerides Reduction

Figure 1: Simplified signaling pathway of YM-53601 action.

Data Presentation

The following tables summarize the in vitro and in vivo efficacy of YM-53601.

Table 1: In Vitro Inhibition of Squalene Synthase by YM-53601

Cell Line/Tissue SourceIC₅₀ (nM)
Human HepG2 cells79
Rat liver microsomes90
Hamster liver microsomes170
Guinea-pig liver microsomes46
Rhesus monkey liver microsomes45

Table 2: In Vivo Effects of YM-53601 on Plasma Lipids

Animal ModelDosageDurationEffect on Non-HDL CholesterolEffect on Triglycerides
Guinea-pigs100 mg/kg/day14 days↓ 47%-
Rhesus monkeys50 mg/kg, twice daily21 days↓ 37%-
Hamsters (normal diet)50 mg/kg/day5 days-↓ 81%
Hamsters (high-fat diet)100 mg/kg/day7 days-↓ 73%
RatsED₅₀ = 32 mg/kgSingle doseInhibition of cholesterol biosynthesis-

Experimental Protocols

This section provides detailed protocols for a cell-based assay to assess the impact of YM-53601 on lipid accumulation in HepG2 cells.

Experimental Workflow

experimental_workflow cluster_setup Cell Culture & Seeding cluster_treatment Induction & Treatment cluster_staining Staining cluster_analysis Analysis A Culture HepG2 cells B Seed cells into 96-well plates A->B C Induce lipid accumulation with Oleic Acid B->C D Treat with YM-53601 (various concentrations) C->D E Fix cells D->E F Stain with Nile Red or Oil Red O E->F G Image acquisition (Microscopy/Plate Reader) F->G H Quantify lipid content G->H I Data analysis and IC₅₀ determination H->I

Figure 2: Workflow for the YM-53601 cell-based lipid accumulation assay.
Materials and Reagents

  • Cell Line: Human hepatoma HepG2 cells

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Lipid Induction Medium: Culture medium supplemented with oleic acid (e.g., 0.5 mM). A 2:1 mixture of oleic acid to palmitic acid can also be used to better mimic in vivo conditions.

  • Test Compound: YM-53601 (dissolved in DMSO to prepare a stock solution)

  • Positive Control: Oleic acid-treated cells without YM-53601

  • Negative Control: Cells treated with vehicle (DMSO) only

  • Staining Reagents:

    • Nile Red Staining:

      • Nile Red stock solution (e.g., 1 mg/mL in DMSO)

      • Phosphate Buffered Saline (PBS)

      • 4% Paraformaldehyde (PFA) in PBS for fixing

      • DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

    • Oil Red O Staining:

      • Oil Red O stock solution (e.g., 0.5% w/v in isopropanol)

      • Oil Red O working solution (e.g., 60% Oil Red O stock solution in distilled water)

      • Formalin (10%) or 4% PFA for fixing

      • 60% Isopropanol

      • Hematoxylin for nuclear counterstaining

      • Isopropanol (100%) for dye extraction and quantification

Protocol 1: Cell Culture and Treatment
  • Cell Seeding:

    • Culture HepG2 cells in T-75 flasks until they reach 80-90% confluency.

    • Trypsinize the cells and seed them into 96-well clear-bottom black plates (for Nile Red staining) or clear plates (for Oil Red O staining) at a density of 1 x 10⁴ to 2 x 10⁴ cells per well.

    • Incubate the plates at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Lipid Accumulation Induction and Compound Treatment:

    • Prepare the lipid induction medium containing oleic acid.

    • Prepare serial dilutions of YM-53601 in the lipid induction medium. A suggested concentration range is 0.1 nM to 10 µM to cover the IC₅₀ value. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

    • Remove the culture medium from the wells and replace it with 100 µL of the prepared media:

      • Negative Control: Medium with vehicle (DMSO).

      • Positive Control: Lipid induction medium with vehicle (DMSO).

      • Test Wells: Lipid induction medium with varying concentrations of YM-53601.

    • Incubate the plates for 24 to 72 hours at 37°C in a 5% CO₂ incubator.

Protocol 2: Nile Red Staining and Quantification
  • Cell Fixation:

    • Carefully aspirate the medium from the wells.

    • Wash the cells twice with 150 µL of PBS per well.

    • Add 100 µL of 4% PFA to each well and incubate for 15-20 minutes at room temperature.

    • Wash the cells three times with 150 µL of PBS per well.

  • Staining:

    • Prepare a Nile Red working solution by diluting the stock solution in PBS (e.g., to a final concentration of 1 µg/mL).

    • Add 100 µL of the Nile Red working solution to each well.

    • If nuclear counterstaining is desired, add DAPI to the Nile Red working solution (e.g., to a final concentration of 1 µg/mL).

    • Incubate the plate in the dark at room temperature for 10-15 minutes.

    • Wash the cells twice with 150 µL of PBS per well.

    • Add 100 µL of PBS to each well for imaging.

  • Image Acquisition and Analysis:

    • Image the plates using a high-content imaging system or a fluorescence microscope.

    • Use appropriate filter sets for DAPI (Excitation/Emission: ~358/461 nm) and Nile Red (for neutral lipids, Excitation/Emission: ~552/636 nm).

    • Quantify the fluorescence intensity of Nile Red per cell. The analysis software can be used to segment cells based on the DAPI signal and then measure the corresponding Nile Red intensity within each cell.

Protocol 3: Oil Red O Staining and Quantification
  • Cell Fixation:

    • Gently remove the culture medium.

    • Wash the cells twice with PBS.

    • Add 100 µL of 10% formalin to each well and incubate for at least 1 hour.

  • Staining:

    • Remove the formalin and wash the cells twice with distilled water.

    • Add 100 µL of 60% isopropanol to each well and incubate for 5 minutes.

    • Remove the isopropanol and add 100 µL of the freshly prepared Oil Red O working solution to each well.

    • Incubate at room temperature for 20-30 minutes.

    • Remove the Oil Red O solution and wash the cells 2-4 times with distilled water until the excess stain is removed.

    • (Optional) For visualization, counterstain with hematoxylin for 1 minute, then wash with water.

  • Quantification:

    • After the final water wash, remove all the water from the wells.

    • Add 100 µL of 100% isopropanol to each well to extract the Oil Red O stain from the lipid droplets.

    • Incubate the plate on a shaker for 10 minutes to ensure complete dissolution of the dye.

    • Measure the absorbance of the extracted dye at a wavelength of 490-520 nm using a microplate reader.

Data Analysis and Interpretation

  • Normalization: For both Nile Red and Oil Red O assays, subtract the background absorbance/fluorescence from a blank well (containing only isopropanol or PBS, respectively).

  • Calculation of Percent Inhibition:

    • Calculate the percentage of lipid accumulation inhibition for each concentration of YM-53601 using the following formula: % Inhibition = 100 - [ (Sample - Negative Control) / (Positive Control - Negative Control) ] * 100

  • IC₅₀ Determination:

    • Plot the percent inhibition against the logarithm of the YM-53601 concentration.

    • Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC₅₀ value, which is the concentration of YM-53601 that inhibits lipid accumulation by 50%.

Troubleshooting

  • High background staining: Ensure thorough washing steps after fixation and staining. Prepare fresh staining solutions.

  • Low signal in positive controls: Optimize the concentration of oleic acid and the incubation time to ensure sufficient lipid accumulation.

  • High well-to-well variability: Ensure uniform cell seeding and careful pipetting.

  • Cell detachment: Handle the plates gently during washing steps. Consider using coated plates for better cell adherence.

By following these detailed protocols, researchers can effectively utilize YM-53601 to investigate its impact on intracellular lipid accumulation, providing valuable insights into its mechanism of action and potential as a lipid-lowering agent.

References

Application Notes and Protocols for YM-53601 Efficacy Testing in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

YM-53601 is a potent and selective inhibitor of squalene synthase, a key enzyme in the cholesterol biosynthesis pathway.[1][2] By inhibiting this enzyme, YM-53601 effectively reduces the production of cholesterol and has demonstrated significant lipid-lowering effects in various animal models.[1][3] These notes provide detailed protocols for evaluating the efficacy of YM-53601 in animal models of hyperlipidemia and offer a proposed framework for investigating its potential synergistic effects with chemotherapeutic agents in cancer models.

Mechanism of Action: Squalene Synthase Inhibition

YM-53601 exerts its therapeutic effects by inhibiting squalene synthase (farnesyl-diphosphate farnesyltransferase 1 or FDFT1), which catalyzes the first committed step in cholesterol biosynthesis—the conversion of two molecules of farnesyl pyrophosphate (FPP) to squalene.[1] This blockade leads to a reduction in de novo cholesterol synthesis. The mechanism of action is distinct from that of statins, which inhibit HMG-CoA reductase, an earlier enzyme in the mevalonate pathway.

YM-53601_Mechanism_of_Action HMG_CoA HMG-CoA Mevalonate Mevalonate HMG_CoA->Mevalonate HMG-CoA Reductase FPP Farnesyl Pyrophosphate (FPP) Mevalonate->FPP ... Squalene_Synthase Squalene Synthase (FDFT1) FPP->Squalene_Synthase Squalene Squalene Cholesterol Cholesterol Squalene->Cholesterol ... Statins Statins Statins->HMG_CoA Inhibits YM53601 YM-53601 YM53601->Squalene_Synthase Inhibits Squalene_Synthase->Squalene HCC_Xenograft_Workflow Cell_Culture HCC Cell Culture (e.g., SK-HEP-1) Implantation Subcutaneous Implantation into Nude Mice/Rats Cell_Culture->Implantation Tumor_Growth Tumor Growth Monitoring (Calipers) Implantation->Tumor_Growth Grouping Randomization into Treatment Groups Tumor_Growth->Grouping Treatment Drug Administration Grouping->Treatment Monitoring Monitor Tumor Volume & Body Weight Treatment->Monitoring Endpoint Endpoint Analysis: Tumor Weight, Biomarkers, Histology Monitoring->Endpoint

References

Application Notes and Protocols for YM-53601 in Rat Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information on the dosage, administration, and experimental protocols for the squalene synthase inhibitor, YM-53601, in rat models. The provided methodologies are based on published research and are intended to guide the design and execution of preclinical studies.

Compound Information

  • Compound Name: YM-53601

  • Mechanism of Action: Inhibitor of squalene synthase (farnesyl-diphosphate farnesyltransferase 1, FDFT1), a key enzyme in the cholesterol biosynthesis pathway.[1][2][3][4] This inhibition leads to reduced plasma cholesterol and triglyceride levels.[5]

  • Primary Indications (Preclinical): Hypercholesterolemia and hypertriglyceridemia.

Dosage and Administration in Rats

YM-53601 is typically administered orally to rats. The dosage and vehicle can be adjusted based on the specific experimental design.

Table 1: Recommended Oral Dosage of YM-53601 in Rats

Dosage RangeVehicleFrequencyNotes
6.25 - 50 mg/kg0.5% (w/v) methylcellulose solutionOnce dailyEffective for inhibiting cholesterol biosynthesis and lowering plasma lipids.

Experimental Protocols

Induction of Hyperlipidemia in Rats (High-Fat Diet Model)

To study the efficacy of YM-53601 in a hyperlipidemic state, a high-fat diet (HFD) can be used to induce elevated plasma lipid levels in rats.

Protocol:

  • Animal Model: Male Sprague-Dawley or Wistar rats are commonly used.

  • Acclimatization: Allow animals to acclimate to the facility for at least one week before the start of the experiment.

  • Diet Composition: A typical high-fat diet for inducing hyperlipidemia in rats may consist of standard chow supplemented with sources of fat and cholesterol. While specific compositions vary, a representative diet could include:

    • Standard powdered rat feed: ~60-70%

    • Fat source (e.g., lard, coconut oil, corn oil): ~10-20%

    • Cholesterol: ~1-2%

    • Cholic acid: ~0.5% (to aid in cholesterol absorption)

  • Feeding Period: Feed the rats the HFD for a period of 4 to 8 weeks to establish hyperlipidemia.

  • YM-53601 Administration: Following the induction period, administer YM-53601 orally at the desired dosage (e.g., 12.5, 25, or 50 mg/kg) once daily for the duration of the treatment period (e.g., 1-4 weeks).

  • Control Groups: Include a normal diet control group and a high-fat diet control group receiving the vehicle (0.5% methylcellulose) only.

  • Monitoring: Monitor body weight, food intake, and plasma lipid levels (total cholesterol, triglycerides, HDL-C, LDL-C) at baseline and throughout the study.

Assessment of de novo Cholesterol Biosynthesis

This protocol details an in vivo assay to measure the rate of cholesterol biosynthesis using a radiolabeled precursor.

Protocol:

  • Animal Preparation: Use rats under specific lighting conditions (e.g., lights off from 07:30 h to 20:30 h for a week) to increase hepatic cholesterol biosynthesis during the daytime.

  • YM-53601 Administration: Administer a single oral dose of YM-53601 (e.g., 6.25, 12.5, 25, or 50 mg/kg) or the vehicle control.

  • Radiolabel Administration: One hour after YM-53601 administration, inject [14C]-acetate intraperitoneally (e.g., 40.5 µCi per animal).

  • Sample Collection: Two hours after the drug treatment (one hour after [14C]-acetate injection), anesthetize the rats (e.g., with diethyl ether) and collect blood and liver tissue.

  • Lipid Extraction and Analysis:

    • Saponify a plasma sample (e.g., 1 ml) in alcoholic KOH.

    • Extract the non-saponifiable lipids (containing cholesterol) with a nonpolar solvent (e.g., petroleum ether).

    • Measure the radioactivity of the extracted lipids using a liquid scintillation counter to determine the amount of [14C]-acetate incorporated into cholesterol.

  • Data Analysis: The inhibition of cholesterol biosynthesis is calculated by comparing the radioactivity in the YM-53601-treated groups to the vehicle-treated control group. The ED50 value for YM-53601 in inhibiting cholesterol biosynthesis in rats has been reported to be 32 mg/kg.

Evaluation in Cholestyramine-Treated Rats

This model is used to study the effects of YM-53601 in a state of stimulated cholesterol and bile acid synthesis.

Protocol:

  • Diet: Feed rats a diet supplemented with cholestyramine (e.g., 2-5% w/w) for a specified period (e.g., several days to weeks). Cholestyramine is a bile acid sequestrant that interrupts the enterohepatic circulation of bile acids, leading to an upregulation of cholesterol and bile acid synthesis in the liver.

  • YM-53601 Administration: Administer YM-53601 orally at the desired doses to the cholestyramine-fed rats.

  • Outcome Measures: Assess the effects on plasma lipids, as well as on triglyceride and free fatty acid biosynthesis. Single administration of YM-53601 in cholestyramine-treated rats has been shown to inhibit triglyceride and free fatty acid biosynthesis.

Signaling Pathways and Mechanisms of Action

Cholesterol Biosynthesis Pathway Inhibition

YM-53601 directly inhibits squalene synthase, a critical enzyme in the cholesterol biosynthesis pathway. This action blocks the conversion of farnesyl pyrophosphate to squalene, a precursor of cholesterol.

Cholesterol_Biosynthesis_Pathway AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate FPP Farnesyl Pyrophosphate (FPP) Mevalonate->FPP ...multiple steps... Squalene Squalene FPP->Squalene SqualeneSynthase Squalene Synthase (FDFT1) FPP->SqualeneSynthase Cholesterol Cholesterol Squalene->Cholesterol ...multiple steps... SqualeneSynthase->Squalene YM53601 YM-53601 YM53601->SqualeneSynthase Inhibits

Caption: Inhibition of Cholesterol Biosynthesis by YM-53601.

Proposed Mechanism of Triglyceride Reduction

YM-53601 has been observed to lower plasma triglycerides. While the exact mechanism is not fully elucidated, it is proposed to involve the inhibition of triglyceride and free fatty acid biosynthesis in the liver.

Triglyceride_Reduction_Workflow YM53601 YM-53601 Liver Hepatocyte (Liver Cell) YM53601->Liver TG_FFA_Bio Triglyceride & Free Fatty Acid Biosynthesis YM53601->TG_FFA_Bio Inhibits Liver->TG_FFA_Bio VLDL_Secretion VLDL Secretion Liver->VLDL_Secretion TG_FFA_Bio->VLDL_Secretion Decreases Substrate for Plasma_TG Reduced Plasma Triglycerides VLDL_Secretion->Plasma_TG Leads to

Caption: Proposed Workflow for YM-53601-Mediated Triglyceride Reduction.

Enhancement of Lipoprotein Clearance

YM-53601 appears to increase the clearance of LDL and VLDL from the plasma. This effect may be mediated, in part, through the lipoprotein lipase (LPL) degradation pathway, although it does not seem to directly activate LPL.

Lipoprotein_Clearance_Workflow cluster_plasma Plasma cluster_tissue Peripheral Tissues / Liver VLDL VLDL LPL_Pathway LPL-Mediated Pathway VLDL->LPL_Pathway LDL LDL Uptake Lipoprotein Uptake/ Degradation LDL->Uptake LDL Receptor & Non-Receptor Pathways YM53601 YM-53601 YM53601->Uptake May Enhance YM53601->LPL_Pathway Enhances LPL_Pathway->Uptake

Caption: Proposed Mechanism of Enhanced Lipoprotein Clearance by YM-53601.

References

Application Notes and Protocols for Oral Administration of YM-53601 in Hamsters

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the oral administration of YM-53601 in hamster models. YM-53601 is a potent and selective inhibitor of squalene synthase, a key enzyme in the cholesterol biosynthesis pathway.[1][2][3] This document outlines detailed experimental protocols, summarizes quantitative data from preclinical studies, and includes visualizations of the mechanism of action and experimental workflow.

Data Presentation

The following tables summarize the quantitative data from studies involving the oral administration of YM-53601 to hamsters.

Table 1: Effects of YM-53601 on Plasma Lipids in Hamsters on a Normal Diet

Dosage (mg/kg/day)Duration% Decrease in Triglycerides% Decrease in Total Cholesterol% Decrease in non-HDL-CReference
12.55 daysNot specified39%57%[1]
255 daysNot specifiedNot specifiedNot specified[1]
505 days81% (P<0.001)57%74%

Table 2: Effects of YM-53601 on Plasma Lipids in Hamsters on a High-Fat Diet

Dosage (mg/kg/day)Duration% Decrease in Triglycerides% Decrease in non-HDL-CReference
107 daysDose-dependent decreaseSignificantly superior to fenofibrate
3027 daysNot specifiedSustained decrease (P<0.001)
1007 days73% (P<0.001)Significantly superior to fenofibrate

Table 3: Pharmacokinetic and Pharmacodynamic Effects of YM-53601 in Hamsters

Dosage (mg/kg)AdministrationKey FindingTime PointReference
50Single oral doseMaximum plasma concentration1 hour post-administration
30Single oral doseEnhanced disappearance of plasma triglycerides after intrafat injectionN/A
50Oral, daily for 5 daysEnhanced clearance of DiI-VLDL and DiI-LDLN/A

Experimental Protocols

This section provides detailed methodologies for the preparation and oral administration of YM-53601 to hamsters.

Protocol 1: Preparation of YM-53601 Suspension for Oral Gavage

Materials:

  • YM-53601 powder

  • 0.5% Methylcellulose solution

  • Weighing scale

  • Spatula

  • Mortar and pestle (optional, for fine powder)

  • Vortex mixer

  • Appropriate size beakers and graduated cylinders

Procedure:

  • Calculate the required amount of YM-53601 based on the desired concentration and the total volume of the suspension to be prepared.

  • Accurately weigh the calculated amount of YM-53601 powder.

  • If the powder is not fine, gently grind it using a mortar and pestle to ensure uniform particle size for better suspension.

  • Measure the required volume of 0.5% methylcellulose solution.

  • Gradually add the YM-53601 powder to the methylcellulose solution while continuously stirring or vortexing.

  • Continue to vortex the suspension until a homogenous mixture is achieved, ensuring there are no visible clumps of powder.

  • Prepare the suspension fresh daily before administration to ensure stability and uniform dosing.

Protocol 2: Oral Administration of YM-53601 to Hamsters via Gavage

Materials:

  • Prepared YM-53601 suspension

  • Male Syrian golden hamsters (body weight 140-180 g)

  • Appropriate gauge gavage needle (flexible or stainless steel with a ball tip)

  • Syringes (1 ml or appropriate size for the dosing volume)

  • Animal scale

  • Personal protective equipment (gloves, lab coat)

Procedure:

  • Animal Handling and Acclimatization:

    • House the hamsters in a controlled environment with a standard diet and water ad libitum.

    • Allow for an acclimatization period before starting the experiment.

  • Dosage Calculation:

    • Weigh each hamster accurately before each administration to calculate the precise volume of the YM-53601 suspension to be administered.

    • The dosing volume should be calculated based on the concentration of the suspension and the target dose in mg/kg.

  • Gavage Procedure:

    • Gently restrain the hamster to immobilize its head and body.

    • Measure the length of the gavage needle from the tip of the hamster's nose to the last rib to estimate the correct insertion depth.

    • Draw the calculated volume of the YM-53601 suspension into the syringe attached to the gavage needle.

    • Carefully insert the gavage needle into the hamster's mouth, passing it over the tongue and down the esophagus into the stomach. Avoid entering the trachea.

    • Slowly and steadily administer the suspension.

    • Gently remove the gavage needle.

  • Post-Administration Monitoring:

    • Observe the hamster for a few minutes after administration for any signs of distress, such as difficulty breathing or regurgitation.

    • Return the hamster to its cage and monitor its general health throughout the study period.

  • Control Group:

    • A control group should be administered an equal volume of the 0.5% methylcellulose vehicle solution using the same gavage procedure.

Mandatory Visualizations

Signaling Pathway

Cholesterol_Biosynthesis_Inhibition AcetylCoA Acetyl-CoA HMG_CoA HMG-CoA AcetylCoA->HMG_CoA Mevalonate Mevalonate HMG_CoA->Mevalonate HMG-CoA Reductase Farnesyl_PP Farnesyl Pyrophosphate Mevalonate->Farnesyl_PP Multiple Steps Squalene Squalene Farnesyl_PP->Squalene Squalene Synthase Cholesterol Cholesterol Squalene->Cholesterol Multiple Steps YM53601 YM-53601 Squalene_Synthase Squalene Synthase YM53601->Squalene_Synthase Inhibition Squalene_Synthase->Squalene

Caption: Inhibition of Cholesterol Biosynthesis by YM-53601.

Experimental Workflow

YM53601_Hamster_Study_Workflow Start Start: Acclimatize Hamsters Diet Dietary Groups: - Normal Diet - High-Fat Diet Start->Diet Grouping Group Assignment: - Vehicle Control - YM-53601 (various doses) Diet->Grouping Administration Daily Oral Gavage Grouping->Administration Preparation Prepare YM-53601 Suspension (0.5% Methylcellulose) Preparation->Administration Monitoring Monitor Animal Health and Body Weight Administration->Monitoring Blood_Collection Blood Sample Collection (e.g., retro-orbital or cardiac puncture) Monitoring->Blood_Collection Analysis Plasma Lipid Analysis: - Triglycerides - Total Cholesterol - HDL-C, non-HDL-C Blood_Collection->Analysis Data_Analysis Statistical Analysis and Data Interpretation Analysis->Data_Analysis End End of Study Data_Analysis->End

Caption: Workflow for YM-53601 Oral Administration Study in Hamsters.

References

Preparing Stock Solutions of YM-53601 Free Base: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the preparation, storage, and handling of stock solutions of YM-53601 free base (CAS 182959-28-0), a potent inhibitor of squalene synthase. YM-53601 acts by inhibiting farnesyl-diphosphate farnesyltransferase 1 (FDFT1), a key enzyme in the cholesterol biosynthesis pathway, thereby reducing plasma cholesterol and triglyceride levels.[1][2] This application note includes essential data on the compound's solubility and stability, alongside a step-by-step guide for accurate and reproducible stock solution preparation, crucial for in vitro and in vivo experimental settings.

Introduction to YM-53601

YM-53601 is a small molecule inhibitor of squalene synthase, the enzyme that catalyzes the first committed step in cholesterol biosynthesis.[3] By blocking the conversion of farnesyl pyrophosphate to squalene, YM-53601 effectively lowers cholesterol levels.[3] Research has demonstrated its ability to reduce plasma non-HDL cholesterol and triglyceride levels in various animal models.[3] The free base form of YM-53601 is a common starting material for experimental studies. Accurate preparation of stock solutions is paramount to ensure reliable and reproducible experimental outcomes.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below.

PropertyValueReference
Molecular Formula C₂₁H₂₁FN₂O
Molecular Weight 336.40 g/mol
CAS Number 182959-28-0
Appearance Solid powder

Solubility Data

The solubility of this compound in common laboratory solvents is critical for preparing stock solutions. The following table summarizes known solubility data. It is important to note that for aqueous solutions, the use of the hydrochloride salt form of YM-53601 is recommended for enhanced water solubility and stability.

SolventSolubilityReference
DMSO ≥ 20 mg/mL
DMF 20 mg/mL
Ethanol 2 mg/mL
DMSO:PBS (pH 7.2) (1:3) 0.25 mg/mL

Note: Sonication or gentle heating may be required to achieve complete dissolution.

Experimental Protocols

Materials and Equipment
  • This compound powder

  • High-purity solvent (e.g., DMSO, DMF)

  • Sterile, amber glass vials or polypropylene tubes

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator (optional)

  • Pipettes and sterile filter tips

Protocol for Preparing a 10 mM DMSO Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a commonly used solvent for this compound.

  • Equilibration: Allow the vial of this compound powder to equilibrate to room temperature for at least 60 minutes before opening to prevent condensation.

  • Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM solution, weigh out 3.364 mg of the compound (Molecular Weight = 336.4 g/mol ).

  • Dissolution: Add the appropriate volume of high-purity DMSO to the vial containing the weighed powder.

  • Mixing: Tightly cap the vial and vortex thoroughly until the powder is completely dissolved. If necessary, use a sonicator to aid dissolution.

  • Sterilization (Optional): If required for your application, the stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with DMSO.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, tightly sealed vials to minimize freeze-thaw cycles.

Storage and Stability

Proper storage of YM-53601 stock solutions is crucial for maintaining their integrity and activity.

Storage ConditionDurationReference
Solid Powder (-20°C) ≥ 4 years
In Solvent (-80°C) 6 months
In Solvent (-20°C) 1 month

General Recommendations:

  • Store stock solutions in tightly sealed vials to prevent evaporation and moisture absorption.

  • Protect from light.

  • For in vivo experiments, it is recommended to prepare fresh working solutions from the stock on the day of use.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of YM-53601 and the workflow for preparing stock solutions.

YM53601_Pathway cluster_cholesterol Cholesterol Biosynthesis Pathway FPP Farnesyl Pyrophosphate (FPP) Squalene Squalene FPP->Squalene Squalene Synthase (FDFT1) Cholesterol Cholesterol Squalene->Cholesterol Multiple Steps YM53601 YM-53601 YM53601->Squalene Inhibition

Caption: Mechanism of action of YM-53601 in the cholesterol biosynthesis pathway.

Stock_Solution_Workflow start Start: YM-53601 Powder equilibrate Equilibrate to Room Temperature start->equilibrate weigh Weigh Compound equilibrate->weigh add_solvent Add Solvent (e.g., DMSO) weigh->add_solvent dissolve Vortex/Sonicate to Dissolve add_solvent->dissolve aliquot Aliquot into Vials dissolve->aliquot store Store at -20°C or -80°C aliquot->store end End: Ready-to-use Aliquots store->end

Caption: Experimental workflow for preparing this compound stock solutions.

References

Application Notes and Protocols for YM-53601 in Hepatic Microsome Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

YM-53601 is a potent and selective inhibitor of squalene synthase, a critical enzyme in the cholesterol biosynthesis pathway.[1] By targeting this enzyme, YM-53601 effectively reduces plasma cholesterol and triglyceride levels, demonstrating potential as a lipid-lowering agent.[1][2][3] Hepatic microsomes, which are rich in drug-metabolizing enzymes, serve as a crucial in vitro model system to evaluate the efficacy and metabolic fate of new chemical entities like YM-53601.[4] These application notes provide detailed protocols for utilizing hepatic microsome assays to characterize the inhibitory activity and metabolic stability of YM-53601.

Mechanism of Action of YM-53601

Squalene synthase catalyzes the first committed step in cholesterol biosynthesis, the reductive dimerization of two molecules of farnesyl pyrophosphate (FPP) to form squalene. YM-53601 exerts its lipid-lowering effects by directly inhibiting this enzyme. This inhibition leads to a downstream reduction in cholesterol synthesis. The mechanism is distinct from that of statins, which inhibit HMG-CoA reductase, an earlier step in the mevalonate pathway.

YM53601_Pathway HMG_CoA HMG-CoA Mevalonate Mevalonate HMG_CoA->Mevalonate HMG-CoA Reductase invis1 FPP Farnesyl Pyrophosphate (FPP) Mevalonate->FPP invis2 Squalene Squalene FPP->Squalene Squalene Synthase Cholesterol Cholesterol Squalene->Cholesterol Statins Statins HMG_CoA_Reductase HMG-CoA Reductase Statins->HMG_CoA_Reductase Statins->HMG_CoA_Reductase YM53601 YM-53601 Squalene_Synthase Squalene Synthase YM53601->Squalene_Synthase YM53601->Squalene_Synthase

Caption: Cholesterol biosynthesis pathway showing the site of action for YM-53601.

Data Presentation: In Vitro Efficacy of YM-53601

The inhibitory potency of YM-53601 against squalene synthase has been evaluated in hepatic microsomes from various species. The half-maximal inhibitory concentration (IC50) values are summarized below.

SpeciesMicrosome SourceIC50 (nM)
HumanHepG2 Cells79
Rhesus MonkeyLiver45
Guinea PigLiver46
RatLiver90
HamsterLiver170
Data compiled from MedChemExpress and other sources.

In vivo studies in rats have shown that YM-53601 inhibits cholesterol biosynthesis from acetate with an ED50 value of 32 mg/kg.

Experimental Protocols

Two key hepatic microsome assays are presented here: a squalene synthase inhibition assay to determine the potency of inhibitors like YM-53601, and a metabolic stability assay to predict the in vitro intrinsic clearance.

Protocol 1: Squalene Synthase Inhibition Assay

This protocol is adapted from a method described for evaluating squalene synthase inhibitors.

Objective: To determine the IC50 value of YM-53601 against squalene synthase in hepatic microsomes.

Materials:

  • Hepatic microsomes (e.g., rat, human)

  • YM-53601

  • [³H]-Farnesyl pyrophosphate ([³H]-FPP)

  • Farnesyl pyrophosphate (FPP)

  • HEPES buffer (50 mM, pH 7.5)

  • Sodium fluoride (NaF)

  • Magnesium chloride (MgCl₂)

  • Dithiothreitol (DTT)

  • NADPH

  • NB-598 (optional, as a reference inhibitor)

  • Sodium pyrophosphate decahydrate

  • Potassium hydroxide (KOH)

  • Ethanol

  • Scintillation fluid

  • Scintillation counter

Procedure:

Squalene_Synthase_Assay_Workflow A Prepare Assay Buffer and Reagents B Add YM-53601 and Microsomes to Assay Buffer A->B C Pre-incubate at 30°C for 5 minutes B->C D Initiate Reaction with [³H]-FPP C->D E Incubate at 30°C for 20 minutes D->E F Terminate Reaction with KOH/Ethanol E->F G Extract [³H]-Squalene F->G H Quantify with Scintillation Counting G->H I Calculate IC50 Value H->I

Caption: Workflow for the squalene synthase inhibition assay.

  • Prepare Assay Mixture: In a final volume of 100 µL, combine the following in 50 mM HEPES buffer (pH 7.5):

    • 11 mM NaF

    • 5.5 mM MgCl₂

    • 3 mM DTT

    • 1 mM NADPH

    • 5 µM FPP

    • 0.017 µM [³H]-FPP (15 Ci/mmol)

    • Varying concentrations of YM-53601 (dissolved in DMSO, final concentration ≤1%)

  • Pre-incubation: Add 10 µg of hepatic microsomal protein to the assay mixture. Pre-incubate at 30°C for 5 minutes.

  • Initiate Reaction: Start the reaction by adding the [³H]-FPP.

  • Incubation: Incubate the reaction mixture at 30°C for 20 minutes.

  • Termination: Stop the reaction by adding 100 µL of a 1:1 solution of 40% (w/v) KOH:ethanol.

  • Saponification: Heat the samples at 70°C for 30 minutes to saponify the lipids.

  • Extraction: After cooling, extract the non-saponifiable lipids (containing [³H]-squalene) by adding 1 mL of n-hexane and vortexing.

  • Quantification: Transfer the n-hexane layer to a scintillation vial, evaporate the solvent, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each concentration of YM-53601 relative to a vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Protocol 2: Hepatic Microsomal Metabolic Stability Assay

This is a general protocol that can be used to assess the metabolic stability of YM-53601. Specific analytical methods for YM-53601 will need to be developed (e.g., LC-MS/MS).

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of YM-53601 in hepatic microsomes.

Materials:

  • Pooled hepatic microsomes (human, rat, etc.)

  • YM-53601

  • Phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Control compounds (e.g., testosterone, verapamil - for high and low clearance)

  • Acetonitrile with internal standard (for quenching and analysis)

  • 96-well plates

  • Incubator/shaker (37°C)

  • Centrifuge

  • LC-MS/MS system

Procedure:

Metabolic_Stability_Workflow A Prepare YM-53601 and Control Solutions B Prepare Microsome and NADPH Solutions C Pre-warm Solutions to 37°C A->C B->C D Initiate Reaction by Adding NADPH C->D E Incubate at 37°C with Shaking D->E F Quench Aliquots at Time Points (0, 5, 15, 30, 45 min) E->F G Centrifuge to Pellet Protein F->G H Analyze Supernatant by LC-MS/MS G->H I Determine t½ and CLint H->I

Caption: Workflow for the metabolic stability assay.

  • Preparation:

    • Prepare a stock solution of YM-53601 (e.g., 1 mM in DMSO).

    • Prepare working solutions by diluting the stock in phosphate buffer. The final concentration in the incubation is typically 1 µM.

    • Prepare the microsomal suspension in phosphate buffer (e.g., 0.5 mg/mL protein concentration).

    • Prepare the NADPH regenerating system.

  • Incubation Setup:

    • In a 96-well plate, add the microsomal suspension and the YM-53601 working solution.

    • Include a negative control without the NADPH regenerating system to assess non-enzymatic degradation.

    • Pre-incubate the plate at 37°C for 5-10 minutes.

  • Reaction Initiation: Start the reaction by adding the pre-warmed NADPH regenerating system to all wells except the negative control.

  • Time Course Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by transferring an aliquot of the incubation mixture to a separate plate containing ice-cold acetonitrile with an appropriate internal standard.

  • Sample Processing:

    • Once all time points are collected, centrifuge the plate to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for analysis.

  • Analysis:

    • Analyze the samples using a validated LC-MS/MS method to determine the concentration of YM-53601 remaining at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of YM-53601 remaining versus time.

    • The slope of the linear regression line corresponds to the elimination rate constant (k).

    • Calculate the half-life (t½) = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) = (0.693 / t½) / (mg/mL microsomal protein).

Conclusion

The provided protocols offer a framework for the in vitro characterization of YM-53601 using hepatic microsome assays. The squalene synthase inhibition assay is essential for confirming the compound's mechanism of action and determining its potency, while the metabolic stability assay provides critical data for predicting its pharmacokinetic properties. These assays are fundamental tools for the preclinical evaluation of YM-53601 and other novel squalene synthase inhibitors.

References

Application Notes and Protocols for High-Throughput Screening with YM-53601

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

YM-53601 is a potent and selective inhibitor of squalene synthase (SQS), a critical enzyme in the cholesterol biosynthesis pathway.[1][2][3] By targeting SQS, YM-53601 effectively reduces the production of cholesterol and has also been shown to lower plasma triglyceride levels.[1][4] These characteristics make YM-53601 a valuable tool for research in lipid metabolism and a potential therapeutic agent for hypercholesterolemia and hypertriglyceridemia. This document provides detailed application notes and protocols for the use of YM-53601 in high-throughput screening (HTS) assays to identify and characterize SQS inhibitors.

Mechanism of Action

YM-53601 exerts its pharmacological effect by inhibiting squalene synthase (also known as farnesyl-diphosphate farnesyltransferase 1 or FDFT1), the enzyme that catalyzes the first committed step in cholesterol biosynthesis. This enzyme is responsible for the reductive dimerization of two molecules of farnesyl pyrophosphate (FPP) to form squalene. By blocking this step, YM-53601 prevents the synthesis of squalene and all subsequent downstream products, including cholesterol. The inhibition of SQS leads to a decrease in hepatic cholesterol synthesis, which in turn can upregulate LDL receptor expression and enhance the clearance of LDL and VLDL from the plasma.

Quantitative Data for YM-53601

The following tables summarize the in vitro inhibitory activity and in vivo efficacy of YM-53601 from various studies.

Table 1: In Vitro Inhibition of Squalene Synthase by YM-53601

Species/Cell LineIC50 (nM)
Human (HepG2 cells)79
Rat (hepatic microsomes)90
Hamster (hepatic microsomes)170
Guinea-pig (hepatic microsomes)46
Rhesus monkey (hepatic microsomes)45

Table 2: In Vivo Efficacy of YM-53601

Animal ModelDosageEffectReference
Rat32 mg/kg (single p.o.)ED50 for cholesterol biosynthesis inhibition
Guinea-pig100 mg/kg/day for 14 days47% reduction in plasma nonHDL-C
Rhesus monkey50 mg/kg, twice daily for 21 days37% decrease in plasma nonHDL-C
Hamster (normal diet)50 mg/kg/day for 5 days81% decrease in plasma triglycerides
Hamster (high-fat diet)100 mg/kg/day for 7 days73% reduction in triglycerides

Signaling Pathway

The diagram below illustrates the cholesterol biosynthesis pathway and the point of inhibition by YM-53601.

Cholesterol_Biosynthesis_Pathway cluster_upstream Upstream Pathway cluster_target Target Enzyme cluster_downstream Downstream Pathway AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate FPP Farnesyl Pyrophosphate (FPP) Mevalonate->FPP SQS Squalene Synthase (FDFT1) FPP->SQS 2x Squalene Squalene SQS->Squalene Lanosterol Lanosterol Squalene->Lanosterol Cholesterol Cholesterol Lanosterol->Cholesterol YM53601 YM-53601 YM53601->SQS

Cholesterol biosynthesis pathway showing inhibition of Squalene Synthase by YM-53601.

High-Throughput Screening Protocol

This section outlines a representative protocol for a high-throughput screening assay to identify inhibitors of squalene synthase, using YM-53601 as a positive control. The assay is based on the quantification of squalene synthase activity by measuring the consumption of the co-factor NADPH, which can be detected by a change in fluorescence.

Experimental Workflow

HTS_Workflow cluster_prep Assay Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Compound_Plate 1. Prepare Compound Plates (Test compounds, YM-53601, DMSO) Dispense_Compound 4. Dispense Compounds to Assay Plate Compound_Plate->Dispense_Compound Enzyme_Mix 2. Prepare Enzyme Mix (Squalene Synthase, Buffer, DTT) Dispense_Enzyme 5. Add Enzyme Mix and Incubate Enzyme_Mix->Dispense_Enzyme Substrate_Mix 3. Prepare Substrate Mix (FPP, NADPH) Initiate_Reaction 6. Add Substrate Mix to Initiate Reaction Substrate_Mix->Initiate_Reaction Dispense_Compound->Dispense_Enzyme Dispense_Enzyme->Initiate_Reaction Read_Plate 7. Read Fluorescence (340nm ex / 460nm em) Initiate_Reaction->Read_Plate Data_Analysis 8. Analyze Data (Calculate % inhibition, Z'-factor) Read_Plate->Data_Analysis Hit_Confirmation 9. Hit Confirmation and IC50 Determination Data_Analysis->Hit_Confirmation

High-throughput screening workflow for squalene synthase inhibitors.
Materials and Reagents

  • Enzyme: Recombinant human squalene synthase (FDFT1)

  • Substrate: Farnesyl pyrophosphate (FPP)

  • Cofactor: NADPH

  • Positive Control: YM-53601

  • Negative Control: DMSO

  • Assay Buffer: 50 mM HEPES (pH 7.5), 5 mM MgCl₂, 2 mM DTT

  • Assay Plates: 384-well, black, low-volume plates

  • Plate Reader: Fluorescence plate reader capable of excitation at 340 nm and emission at 460 nm

Protocol
  • Compound Plating:

    • Prepare serial dilutions of test compounds and YM-53601 in DMSO.

    • Using an acoustic liquid handler, dispense 50 nL of each compound solution into the wells of a 384-well assay plate.

    • Dispense 50 nL of DMSO into the negative control wells.

  • Enzyme Preparation and Dispensing:

    • Prepare the enzyme mix by diluting recombinant squalene synthase in cold assay buffer to the desired final concentration.

    • Dispense 10 µL of the enzyme mix to each well of the assay plate containing the compounds.

    • Centrifuge the plates briefly (e.g., 1 minute at 1000 rpm) to ensure the contents are mixed.

    • Incubate the plates at room temperature for 15 minutes to allow for compound binding to the enzyme.

  • Substrate Preparation and Reaction Initiation:

    • Prepare the substrate mix containing FPP and NADPH in assay buffer. The final concentration in the assay should be at the Km value for each substrate to ensure sensitivity to competitive inhibitors.

    • To initiate the enzymatic reaction, add 10 µL of the substrate mix to each well of the assay plate.

  • Signal Detection:

    • Immediately after adding the substrate mix, transfer the plate to a fluorescence plate reader.

    • Measure the fluorescence intensity at an excitation wavelength of 340 nm and an emission wavelength of 460 nm. The decrease in fluorescence due to NADPH consumption is proportional to the enzyme activity.

    • Kinetic readings can be taken every 1-2 minutes for 15-30 minutes, or a single endpoint reading can be performed after a fixed incubation time (e.g., 30 minutes) at 37°C.

  • Data Analysis:

    • Calculate Percent Inhibition:

      • % Inhibition = 100 * (1 - (Signal_Test_Compound - Signal_Background) / (Signal_Negative_Control - Signal_Background))

      • Where Signal_Background is the fluorescence of wells with inhibited enzyme (e.g., high concentration of YM-53601).

    • Determine Z'-Factor:

      • The Z'-factor is a measure of the statistical effect size and is used to assess the quality of the HTS assay.

      • Z' = 1 - (3 * (SD_Negative_Control + SD_Positive_Control)) / |Mean_Negative_Control - Mean_Positive_Control|

      • A Z'-factor between 0.5 and 1.0 is considered excellent for HTS.

    • Hit Confirmation and IC50 Determination:

      • Compounds showing significant inhibition (e.g., >50%) are selected as "hits".

      • The potency of the hit compounds is determined by generating dose-response curves and calculating the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

Conclusion

YM-53601 is a well-characterized inhibitor of squalene synthase with demonstrated in vitro and in vivo activity. The provided application notes and HTS protocol offer a framework for utilizing YM-53601 as a reference compound in the discovery and characterization of new squalene synthase inhibitors. The described fluorescence-based assay is amenable to automation and high-throughput formats, enabling the efficient screening of large compound libraries for potential new therapeutics targeting hyperlipidemia.

References

Application Notes: YM-53601 in Non-Alcoholic Fatty Liver Disease (NAFLD) Research

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Non-alcoholic fatty liver disease (NAFLD) is a prevalent chronic liver condition characterized by the accumulation of excess fat in the liver (hepatic steatosis) not caused by alcohol. It exists on a spectrum, from simple steatosis to the more severe non-alcoholic steatohepatitis (NASH), which involves inflammation and liver cell damage, potentially leading to fibrosis, cirrhosis, and hepatocellular carcinoma.[1][2] A key driver of NAFLD pathogenesis is the dysregulation of lipid metabolism, particularly an increase in de novo lipogenesis (DNL) and triglyceride accumulation in hepatocytes.

YM-53601 is a potent and specific inhibitor of squalene synthase (also known as farnesyl-diphosphate farnesyltransferase 1 or FDFT1).[3][4] Squalene synthase catalyzes a critical, committing step in the cholesterol biosynthesis pathway: the dimerization of two farnesyl pyrophosphate (FPP) molecules to form squalene.[4] By blocking this enzyme, YM-53601 effectively inhibits the synthesis of cholesterol. Research has demonstrated that this inhibition also leads to a significant reduction in hepatic triglyceride and free fatty acid biosynthesis, making YM-53601 a valuable tool for investigating lipid metabolism in the context of NAFLD. Its ability to lower both plasma cholesterol and triglycerides in various animal models suggests its potential as a therapeutic agent and its utility in preclinical NAFLD research.

Mechanism of Action

YM-53601's primary mechanism is the inhibition of squalene synthase. This action disrupts the cholesterol synthesis pathway downstream of HMG-CoA reductase. The resulting decrease in hepatic cholesterol synthesis has broader effects on lipid homeostasis. Notably, studies have shown that YM-53601 suppresses the overall lipogenic process in the liver and reduces the secretion of triglycerides and cholesterol. It also enhances the clearance rate of plasma VLDL and LDL, further contributing to the reduction of circulating lipids. While the precise link between squalene synthase inhibition and the suppression of fatty acid synthesis is complex, it represents a key area of investigation for which YM-53601 is an ideal chemical probe.

cluster_pathway Cholesterol & Lipid Biosynthesis Pathway HMG_CoA HMG-CoA FPP Farnesyl Pyrophosphate (FPP) HMG_CoA->FPP HMG-CoA Reductase Squalene Squalene FPP->Squalene Squalene Synthase (FDFT1) Cholesterol Cholesterol Squalene->Cholesterol Multiple Steps Triglycerides Triglycerides VLDL VLDL Secretion Triglycerides->VLDL Reduction Reduced Hepatic Triglyceride & VLDL Secretion VLDL->Reduction SREBP SREBP Activation SREBP->FPP Regulates Upstream Enzymes SREBP->Triglycerides YM53601 YM-53601 YM53601->Squalene

Caption: Mechanism of YM-53601 in hepatic lipid metabolism.

Quantitative Data

The efficacy of YM-53601 has been quantified in both in vitro and in vivo models.

Table 1: In Vitro Inhibitory Activity of YM-53601

Target Enzyme Cell/Tissue Source Species IC₅₀ (nM) Citation
Squalene Synthase Hepatic Microsomes Rat 90
Squalene Synthase Hepatic Microsomes Hamster 170
Squalene Synthase Hepatic Microsomes Guinea-Pig 46
Squalene Synthase Hepatic Microsomes Rhesus Monkey 45

| Squalene Synthase | HepG2 Cells | Human | 79 | |

Table 2: In Vivo Efficacy of YM-53601 on Plasma Lipids

Animal Model Diet Dose & Duration Effect on Plasma Triglycerides Effect on Plasma nonHDL-C Citation
Rats High-Fat 50 mg/kg/day for 7 days ↓ 33% ↓ 44%
Hamsters Normal 50 mg/kg/day for 5 days ↓ 81% (P<0.001) N/A
Hamsters High-Fat 100 mg/kg/day for 7 days ↓ 73% (P<0.001) N/A
Guinea-Pigs N/A 100 mg/kg/day for 14 days ↓ 30% ↓ 47% (P<0.001)

| Rhesus Monkeys | N/A | 50 mg/kg (twice daily) for 21 days | N/A | ↓ 37% (P<0.01) | |

Experimental Protocols

Protocol 1: In Vitro Assessment of YM-53601 on Hepatic Steatosis

This protocol describes how to induce a NAFLD phenotype in a human hepatocyte cell line (e.g., HepG2) and assess the impact of YM-53601.

Objective: To determine if YM-53601 can reduce lipid accumulation in hepatocytes challenged with free fatty acids.

Materials:

  • HepG2 cells

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% FBS

  • Oleic Acid (stock prepared in BSA-containing medium)

  • YM-53601 (dissolved in DMSO)

  • Oil Red O staining solution

  • Triglyceride Quantification Kit

  • 96-well and 24-well cell culture plates

Methodology:

  • Cell Seeding: Seed HepG2 cells in a 96-well plate (for viability/staining) and a 24-well plate (for triglyceride quantification) and allow them to adhere for 24 hours.

  • Induction of Steatosis: Replace the medium with DMEM containing a steatosis-inducing concentration of oleic acid (e.g., 0.5-1.0 mM). Include a vehicle control group (medium with BSA only). Incubate for 24 hours.

  • YM-53601 Treatment: Remove the oleic acid medium. Add fresh oleic acid medium containing various concentrations of YM-53601 (e.g., 10 nM to 10 µM). Include a vehicle control (DMSO) for each condition. Incubate for another 24 hours.

  • Endpoint Analysis - Oil Red O Staining:

    • Wash cells gently with PBS.

    • Fix cells with 10% formalin for 30 minutes.

    • Wash with water and then with 60% isopropanol.

    • Add Oil Red O working solution and incubate for 20 minutes.

    • Wash away excess stain with water.

    • Visualize lipid droplets via microscopy. For quantification, elute the stain with 100% isopropanol and read absorbance at ~500 nm.

  • Endpoint Analysis - Triglyceride Quantification:

    • Wash cells from the 24-well plate with PBS.

    • Lyse the cells according to the manufacturer's protocol for the triglyceride quantification kit.

    • Measure triglyceride content using the colorimetric or fluorometric assay provided in the kit.

    • Normalize triglyceride content to total protein content for each well.

cluster_endpoints 4. Endpoint Analysis node_start Start node_seed 1. Seed HepG2 Cells (24h incubation) node_start->node_seed node_induce 2. Induce Steatosis (Oleic Acid, 24h) node_seed->node_induce node_treat 3. Treat with YM-53601 (+ Oleic Acid, 24h) node_induce->node_treat node_oro Oil Red O Staining (Lipid Droplets) node_treat->node_oro node_tg Triglyceride Assay (Quantification) node_treat->node_tg node_end End node_oro->node_end node_tg->node_end

Caption: Experimental workflow for in vitro NAFLD model.
Protocol 2: In Vivo Assessment of YM-53601 in a Diet-Induced NAFLD Model

This protocol outlines the use of YM-53601 in a rodent model of diet-induced NAFLD, such as hamsters or mice fed a high-fat diet.

Objective: To evaluate the efficacy of YM-53601 in reducing hepatic steatosis, plasma lipids, and liver injury markers in an animal model of NAFLD.

Materials:

  • Male C57BL/6J mice or Golden Syrian hamsters (8-10 weeks old)

  • Control diet (e.g., chow)

  • High-Fat Diet (HFD), (e.g., 60% kcal from fat)

  • YM-53601

  • Vehicle for oral gavage (e.g., 0.5% methylcellulose)

  • Blood collection supplies (e.g., EDTA tubes)

  • Equipment for liver homogenization and histology (formalin, OCT compound)

Methodology:

  • Acclimatization: Acclimate animals for one week on a standard chow diet.

  • NAFLD Induction:

    • Control Group: Feed animals the control diet for the duration of the study.

    • NAFLD Groups: Feed animals the HFD for 8-12 weeks to induce obesity, insulin resistance, and hepatic steatosis.

  • Drug Treatment: After the induction period, divide the HFD-fed animals into two groups:

    • HFD + Vehicle: Administer the vehicle daily via oral gavage.

    • HFD + YM-53601: Administer YM-53601 (e.g., 30-100 mg/kg) daily via oral gavage.

    • Continue treatment for 4-8 weeks.

  • Monitoring: Monitor body weight and food intake weekly throughout the study.

  • Terminal Sample Collection: At the end of the treatment period, fast the animals overnight.

    • Collect blood via cardiac puncture for plasma analysis.

    • Perfuse the liver with saline, then excise and weigh it.

    • Take sections of the liver for histology (fix in 10% formalin) and flash-freeze the remaining tissue in liquid nitrogen for biochemical analysis.

  • Endpoint Analysis:

    • Plasma Analysis: Measure plasma levels of triglycerides, total cholesterol, ALT, and AST.

    • Liver Histology: Perform H&E staining to assess steatosis, inflammation, and ballooning. Perform Oil Red O staining on frozen sections to visualize neutral lipids.

    • Liver Biochemistry: Homogenize frozen liver tissue to quantify hepatic triglyceride and cholesterol content.

node_start Start: Acclimatize Animals (1 week) node_induce 1. NAFLD Induction (High-Fat Diet, 8-12 weeks) node_start->node_induce node_treat 2. Treatment Phase (Daily Oral Gavage, 4-8 weeks) node_induce->node_treat node_sample 3. Terminal Sample Collection (Blood & Liver) node_treat->node_sample node_plasma Plasma Lipids & Liver Enzymes node_sample->node_plasma node_histo Liver Histology (H&E, Oil Red O) node_sample->node_histo node_biochem Hepatic Triglyceride & Cholesterol Content node_sample->node_biochem node_end End node_plasma->node_end node_histo->node_end node_biochem->node_end

Caption: Experimental workflow for in vivo NAFLD model.

References

Application Notes and Protocols for YM-53601 in Cancer Cell Metabolism Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

YM-53601 is a potent and specific inhibitor of squalene synthase (farnesyl-diphosphate farnesyltransferase 1, FDFT1), a critical enzyme in the mevalonate pathway responsible for cholesterol biosynthesis.[1][2] This pathway is not only essential for maintaining cholesterol homeostasis but is also implicated in the proliferation and survival of cancer cells. The upregulation of the mevalonate pathway is a known characteristic of various cancers, making its components attractive targets for therapeutic intervention. YM-53601, by blocking the conversion of farnesyl pyrophosphate to squalene, offers a valuable tool to investigate the role of de novo cholesterol synthesis in cancer cell metabolism, proliferation, and response to chemotherapy. These application notes provide detailed protocols for utilizing YM-53601 in cancer cell metabolism studies.

Mechanism of Action

YM-53601 exerts its effects by inhibiting squalene synthase, the enzyme that catalyzes the first committed step in cholesterol biosynthesis.[3] This inhibition leads to a reduction in the synthesis of squalene and downstream cholesterol. In cancer cells, which often exhibit an increased demand for cholesterol for membrane biogenesis and signaling, this inhibition can have significant consequences. Notably, the reduction of mitochondrial cholesterol by YM-53601 has been shown to sensitize hepatocellular carcinoma cells to chemotherapeutic agents.[2] Furthermore, inhibition of the mevalonate pathway at this step has been observed to suppress cancer cell proliferation and induce autophagy.

Data Presentation

Table 1: In Vitro Inhibition of Squalene Synthase by YM-53601
Species/Cell LineTissue/Microsome SourceIC50 (nM)
HumanHepG2 (hepatoma) cells79[1]
Rhesus MonkeyHepatic microsomes45
Guinea-pigHepatic microsomes46
RatHepatic microsomes90
HamsterHepatic microsomes170
Table 2: In Vivo Efficacy of YM-53601
Animal ModelParameterED50Administration
RatCholesterol Biosynthesis Inhibition32 mg/kgSingle oral administration

Signaling Pathways and Experimental Workflows

mevalonate_pathway_inhibition AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate FPP Farnesyl Diphosphate (FPP) Mevalonate->FPP FDFT1 Squalene Synthase (FDFT1) FPP->FDFT1 Squalene Squalene Cholesterol Cholesterol Squalene->Cholesterol YM53601 YM-53601 YM53601->FDFT1 Inhibits FDFT1->Squalene CancerCellEffects Inhibition of Cancer Cell Proliferation & Induction of Autophagy FDFT1->CancerCellEffects MitochondrialCholesterol Reduced Mitochondrial Cholesterol FDFT1->MitochondrialCholesterol Chemosensitization Chemosensitization MitochondrialCholesterol->Chemosensitization

Figure 1: Mechanism of YM-53601 action in the mevalonate pathway. (Max-Width: 760px)

experimental_workflow start Start: Cancer Cell Culture treatment Treat with YM-53601 (various concentrations and time points) start->treatment cell_viability Cell Viability Assay (e.g., MTT, CCK-8) treatment->cell_viability mito_cholesterol Mitochondrial Cholesterol Quantification treatment->mito_cholesterol western_blot Western Blot Analysis (e.g., for AKT/mTOR, autophagy markers) treatment->western_blot chemo_combo Co-treatment with Chemotherapeutic Agent (e.g., Doxorubicin) treatment->chemo_combo synergy_analysis Synergy Analysis (e.g., Combination Index) cell_viability->synergy_analysis data_analysis Data Analysis and Interpretation cell_viability->data_analysis mito_cholesterol->data_analysis western_blot->data_analysis chemo_combo->cell_viability synergy_analysis->data_analysis

Figure 2: General experimental workflow for studying YM-53601. (Max-Width: 760px)

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is a standard method to assess the effect of YM-53601 on cancer cell viability.

Materials:

  • Cancer cell line of interest (e.g., HepG2, H35, or other relevant lines)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • YM-53601 (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Treatment: Prepare serial dilutions of YM-53601 in complete culture medium from the stock solution. The final concentrations should typically range from 0.1 µM to 100 µM. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of YM-53601. Include a vehicle control (DMSO) at the same concentration as the highest YM-53601 treatment.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium from each well and add 100 µL of DMSO to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the results and determine the IC50 value (the concentration of YM-53601 that inhibits cell growth by 50%).

Protocol 2: Measurement of Mitochondrial Cholesterol

This protocol describes a method to quantify changes in mitochondrial cholesterol levels following YM-53601 treatment.

Materials:

  • Cancer cells treated with YM-53601 (e.g., 1 µM for 24 hours) and control cells.

  • Mitochondria isolation kit

  • Cholesterol quantification kit (fluorometric or colorimetric)

  • Homogenization buffer

  • Protein assay kit (e.g., BCA)

Procedure:

  • Cell Lysis and Homogenization: Harvest control and YM-53601-treated cells. Wash the cells with ice-cold PBS. Resuspend the cell pellet in homogenization buffer and homogenize using a Dounce homogenizer on ice.

  • Mitochondria Isolation: Isolate mitochondria from the cell homogenates using a commercial mitochondria isolation kit, following the manufacturer's instructions. This typically involves differential centrifugation steps to separate the mitochondrial fraction from other cellular components.

  • Protein Quantification: Determine the protein concentration of the isolated mitochondrial fractions using a BCA protein assay or a similar method. This is for normalization purposes.

  • Cholesterol Extraction: Extract lipids from a known amount of mitochondrial protein by adding a chloroform:methanol (2:1) solution. Vortex thoroughly and centrifuge to separate the phases. Collect the lower organic phase containing the lipids.

  • Cholesterol Quantification: Evaporate the solvent from the lipid extract. Resuspend the lipid film in the assay buffer provided with the cholesterol quantification kit. Follow the manufacturer's protocol to measure the cholesterol content.

  • Data Analysis: Normalize the cholesterol amount to the total mitochondrial protein content. Compare the mitochondrial cholesterol levels in YM-53601-treated cells to the control cells.

Protocol 3: Western Blot Analysis for Signaling Pathways

This protocol outlines the steps to investigate the effect of YM-53601 on key signaling proteins, such as those in the AKT/mTOR pathway or markers of autophagy.

Materials:

  • Cancer cells treated with YM-53601 and control cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-p-mTOR, anti-mTOR, anti-LC3B, anti-p62, and a loading control like anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse the control and YM-53601-treated cells with RIPA buffer. Quantify the protein concentration of the lysates.

  • SDS-PAGE and Transfer: Denature the protein samples and load equal amounts onto an SDS-PAGE gel. Separate the proteins by electrophoresis. Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody of interest overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Wash the membrane again with TBST.

  • Signal Detection: Apply the ECL substrate to the membrane and visualize the protein bands using an imaging system.

  • Data Analysis: Quantify the band intensities and normalize them to the loading control. Compare the expression and phosphorylation status of the target proteins between the control and YM-53601-treated samples.

Protocol 4: Chemosensitization Study

This protocol is designed to evaluate the potential of YM-53601 to sensitize cancer cells to a chemotherapeutic agent like doxorubicin.

Materials:

  • Cancer cell line

  • YM-53601

  • Chemotherapeutic agent (e.g., Doxorubicin)

  • Cell viability assay reagents (as in Protocol 1)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cells as described in Protocol 1.

  • Treatment: Treat the cells with:

    • YM-53601 alone (at a fixed, sub-lethal concentration, e.g., 1 µM)

    • Doxorubicin alone (in a series of dilutions)

    • A combination of the fixed concentration of YM-53601 and the serial dilutions of Doxorubicin.

    • Include vehicle controls for both drugs.

  • Incubation: Incubate for the desired period (e.g., 48 or 72 hours).

  • Cell Viability Assessment: Perform a cell viability assay (e.g., MTT) as described in Protocol 1.

  • Data Analysis:

    • Calculate the IC50 of Doxorubicin alone and in combination with YM-53601. A decrease in the IC50 of Doxorubicin in the presence of YM-53601 indicates sensitization.

    • Perform a synergy analysis using methods such as the Combination Index (CI) to determine if the interaction is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).

Conclusion

YM-53601 is a valuable research tool for investigating the role of the mevalonate pathway and cholesterol metabolism in cancer. The provided protocols offer a framework for studying its effects on cancer cell viability, mitochondrial function, and signaling pathways, as well as its potential to enhance the efficacy of existing chemotherapies. Researchers should optimize these protocols for their specific cell lines and experimental conditions to achieve robust and reproducible results.

References

Application Notes and Protocols: Investigating the Impact of YM-53601 on Steroid Hormone Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

YM-53601 is a potent and selective inhibitor of squalene synthase (farnesyl-diphosphate farnesyltransferase 1, FDFT1), a critical enzyme in the cholesterol biosynthesis pathway.[1] Squalene synthase catalyzes the first committed step in cholesterol synthesis.[2] By blocking this enzyme, YM-53601 effectively reduces the de novo synthesis of cholesterol.[1][3] Given that cholesterol is the essential precursor for all steroid hormones, including androgens, estrogens, glucocorticoids, and mineralocorticoids, it is plausible that inhibition of its synthesis by YM-53601 could have downstream effects on steroidogenesis.

These application notes provide an overview of the known activity of YM-53601 and present a detailed protocol for assessing its potential impact on steroid hormone synthesis using the established H295R steroidogenesis assay. This information is intended to guide researchers in evaluating the endocrine-related safety and pharmacological profile of YM-53601 and other squalene synthase inhibitors.

Data Presentation: In Vitro and In Vivo Activity of YM-53601

Table 1: In Vitro Inhibition of Squalene Synthase by YM-53601

Species/Cell LineMicrosomal SourceIC50 (nM)
HumanHepG2 Cells79
RatLiver90
HamsterLiver170
Guinea PigLiver46
Rhesus MonkeyLiver45

Data sourced from MedChemExpress.[1]

Table 2: In Vivo Inhibition of Cholesterol Biosynthesis by YM-53601

Animal ModelParameterED50 (mg/kg)
RatInhibition of cholesterol biosynthesis from acetate32

Data sourced from MedChemExpress and Ugawa et al., 2000.

Table 3: Effects of YM-53601 on Plasma Lipids in Animal Models

Animal ModelDietDose and DurationEffect on non-HDL CholesterolEffect on Triglycerides
Guinea Pig-100 mg/kg/day for 14 days↓ 47%-
Rhesus MonkeyNormal50 mg/kg, twice daily for 21 days↓ 37%-
HamsterNormal50 mg/kg/day for 5 days-↓ 81%
HamsterHigh-Fat100 mg/kg/day for 7 days-↓ 73%

Data sourced from Ugawa et al., 2000.

Signaling Pathways and Experimental Workflow

To understand the potential impact of YM-53601 on steroid hormone synthesis, it is crucial to visualize its point of action within the broader biochemical context.

G cluster_0 Mevalonate Pathway cluster_1 Sterol Biosynthesis cluster_2 Non-Sterol Isoprenoids Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate Farnesyl Pyrophosphate (FPP) Farnesyl Pyrophosphate (FPP) Mevalonate->Farnesyl Pyrophosphate (FPP) FPP FPP Squalene Squalene FPP->Squalene Squalene_Synthase Squalene Synthase (FDFT1) FPP->Squalene_Synthase Geranylgeranyl PP\nDolichol\nHeme A\nUbiquinone Geranylgeranyl PP Dolichol Heme A Ubiquinone FPP->Geranylgeranyl PP\nDolichol\nHeme A\nUbiquinone Lanosterol Lanosterol Squalene->Lanosterol Cholesterol Cholesterol Lanosterol->Cholesterol Squalene_Synthase->Squalene YM-53601 YM-53601 YM-53601->Squalene_Synthase Inhibition G Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone Progesterone Progesterone Pregnenolone->Progesterone 17-OH Pregnenolone 17-OH Pregnenolone Pregnenolone->17-OH Pregnenolone 17-OH Progesterone 17-OH Progesterone Progesterone->17-OH Progesterone Deoxycorticosterone Deoxycorticosterone Progesterone->Deoxycorticosterone 17-OH Pregnenolone->17-OH Progesterone DHEA DHEA 17-OH Pregnenolone->DHEA Androstenedione Androstenedione 17-OH Progesterone->Androstenedione 11-Deoxycortisol 11-Deoxycortisol 17-OH Progesterone->11-Deoxycortisol Dehydroepiandrosterone (DHEA) Dehydroepiandrosterone (DHEA) Testosterone Testosterone Androstenedione->Testosterone Estradiol Estradiol Testosterone->Estradiol Aromatase Corticosterone Corticosterone Deoxycorticosterone->Corticosterone Aldosterone Aldosterone Corticosterone->Aldosterone Cortisol Cortisol 11-Deoxycortisol->Cortisol DHEA->Androstenedione G cluster_0 Hypothesis cluster_1 Experimental Validation YM-53601 YM-53601 Squalene_Synthase Squalene Synthase Inhibition YM-53601->Squalene_Synthase Cholesterol_Synthesis Reduced de novo Cholesterol Synthesis Squalene_Synthase->Cholesterol_Synthesis Steroid_Hormone_Production Potential Decrease in Steroid Hormone Production Cholesterol_Synthesis->Steroid_Hormone_Production H295R_Assay H295R Steroidogenesis Assay Cholesterol_Synthesis->H295R_Assay Test Hypothesis In Vitro Hormone_Measurement Measure Testosterone, Estradiol, and other steroids (LC-MS/MS) H295R_Assay->Hormone_Measurement Data_Analysis Analyze dose-response relationship and determine IC50 values Hormone_Measurement->Data_Analysis

References

Troubleshooting & Optimization

How to dissolve YM-53601 free base for experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information on the dissolution and handling of YM-53601 free base for experimental use.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound for in vitro experiments?

A1: For in vitro assays, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of YM-53601.[1][2][3] It is soluble in DMSO.[3][4] For example, a stock solution of 10 mM in DMSO can be prepared.

Q2: How should I prepare YM-53601 for oral administration in animal studies (in vivo)?

A2: For in vivo oral administration in animal models such as rats, hamsters, and guinea pigs, YM-53601 is typically suspended in a 0.5% methylcellulose vehicle solution.

Q3: I am observing precipitation when preparing my YM-53601 solution. What can I do?

A3: If you encounter precipitation or phase separation during preparation, gentle heating and/or sonication can be used to aid dissolution. For obtaining a higher solubility, it is recommended to warm the tube at 37°C and shake it in an ultrasonic bath for a short period.

Q4: What are the recommended storage conditions for YM-53601 stock solutions?

A4: Stock solutions of YM-53601 should be stored under appropriate conditions to ensure stability. Recommended storage is at -80°C for up to 6 months or at -20°C for up to 1 month. The product should be stored in a sealed container and protected from moisture.

Q5: Is there an alternative formulation for in vivo experiments besides methylcellulose?

A5: Yes, an alternative method involves creating a stock solution in DMSO first. This is followed by the sequential addition of co-solvents such as PEG300 and Tween-80, with a final dilution in saline to prepare the working solution for in vivo use. It is recommended to prepare this working solution fresh on the day of use.

Quantitative Solubility Data

The following table summarizes the solubility of YM-53601 in various solvents.

SolventSolubility
DMSO20 mg/mL, 80 mg/mL (with sonication)
DMF20 mg/mL
Ethanol2 mg/mL
DMSO:PBS (pH 7.2) (1:3)0.25 mg/mL

Experimental Protocols

Protocol 1: Preparation of YM-53601 for In Vitro Experiments
  • Objective: To prepare a stock solution of YM-53601 for use in in vitro cell-based assays.

  • Materials:

    • This compound powder

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes or vials

  • Procedure:

    • Aseptically weigh the desired amount of this compound powder.

    • Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex the solution until the powder is completely dissolved. If needed, gentle warming or brief sonication can be applied.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C.

Protocol 2: Preparation of YM-53601 Suspension for Oral Gavage (In Vivo)
  • Objective: To prepare a homogenous suspension of YM-53601 for oral administration in animal models.

  • Materials:

    • This compound powder

    • 0.5% Methylcellulose solution in sterile water

  • Procedure:

    • Weigh the required amount of this compound.

    • Levigate the powder with a small volume of the 0.5% methylcellulose solution to form a smooth paste.

    • Gradually add the remaining volume of the 0.5% methylcellulose solution while continuously stirring or vortexing to ensure a uniform suspension.

    • Administer the suspension to the animals immediately after preparation. Ensure the suspension is well-mixed before each administration.

Visualizations

YM-53601 Mechanism of Action: Inhibition of Cholesterol Biosynthesis

YM-53601 is an inhibitor of squalene synthase (also known as farnesyl-diphosphate farnesyltransferase 1 or FDFT1). This enzyme catalyzes a crucial step in the cholesterol biosynthesis pathway: the conversion of two molecules of farnesyl pyrophosphate (FPP) into squalene. By inhibiting this step, YM-53601 effectively reduces the de novo synthesis of cholesterol.

YM53601_Mechanism_of_Action FPP Farnesyl Pyrophosphate (FPP) Squalene_Synthase Squalene Synthase (FDFT1) FPP->Squalene_Synthase Squalene Squalene Squalene_Synthase->Squalene Cholesterol Cholesterol Squalene->Cholesterol Multiple Steps YM53601 YM-53601 YM53601->Squalene_Synthase YM53601_InVivo_Prep_Workflow start Start weigh Weigh YM-53601 Free Base start->weigh add_dmso Add DMSO to create stock solution weigh->add_dmso add_peg300 Add PEG300 and mix add_dmso->add_peg300 add_tween Add Tween-80 and mix add_peg300->add_tween add_saline Add Saline to final volume add_tween->add_saline check_precipitation Check for Precipitation add_saline->check_precipitation sonicate Heat/Sonicate if necessary check_precipitation->sonicate Precipitation ready Ready for In Vivo Administration check_precipitation->ready Clear Solution sonicate->check_precipitation

References

YM-53601 storage and handling best practices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective storage, handling, and use of YM-53601.

Frequently Asked Questions (FAQs)

Q1: What is YM-53601 and what is its primary mechanism of action?

A1: YM-53601 is a potent and selective inhibitor of squalene synthase.[1][2] Its primary mechanism of action is the inhibition of the farnesyl-diphosphate farnesyltransferase 1 (FDFT1) enzyme, which is a critical step in cholesterol biosynthesis.[2][3] By blocking this enzyme, YM-53601 effectively reduces the production of cholesterol and triglycerides.[3] It has been shown to lower plasma cholesterol and triglyceride levels in various animal models.

Q2: What are the recommended storage conditions for YM-53601?

A2: Proper storage of YM-53601 is crucial for maintaining its stability and efficacy. For specific details, please refer to the storage and handling table below. Generally, the powdered form is stable for years at -20°C, while solutions in solvents like DMSO have shorter stability periods and should be stored at -80°C for long-term use.

Q3: In which solvents is YM-53601 soluble?

A3: YM-53601 is soluble in solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and Ethanol. For experiments involving aqueous solutions, a stock solution in DMSO can be further diluted in a buffer like PBS (pH 7.2).

Q4: Can YM-53601 be used for in vivo studies?

A4: Yes, YM-53601 has been successfully used in several in vivo animal studies, demonstrating its ability to lower plasma cholesterol and triglyceride levels when administered orally. For in vivo experiments, it is recommended to prepare fresh working solutions daily.

Troubleshooting Guide

Issue 1: YM-53601 powder will not dissolve completely.

  • Possible Cause: Insufficient solvent volume or inadequate mixing.

  • Solution:

    • Ensure you are using a recommended solvent such as DMSO or DMF at an appropriate concentration (e.g., 20 mg/mL in DMSO).

    • To aid dissolution, gently warm the solution to 37°C and use an ultrasonic bath for a short period.

    • If precipitation occurs upon addition to an aqueous buffer, consider preparing a more dilute stock solution or using a co-solvent system. If precipitation or phase separation is observed during preparation, heating and/or sonication can be used.

Issue 2: Inconsistent or unexpected results in cell-based assays.

  • Possible Cause 1: Degradation of YM-53601 due to improper storage.

  • Solution 1: Always store stock solutions at the recommended temperature and within the specified timeframe (see table below). Avoid repeated freeze-thaw cycles by aliquoting the stock solution.

  • Possible Cause 2: Interaction with components in the cell culture medium.

  • Solution 2: When diluting YM-53601 into your final culture medium, ensure thorough mixing. Perform a vehicle control (medium with the same concentration of the solvent, e.g., DMSO) to rule out any solvent-induced effects.

Issue 3: Variability in animal studies (in vivo).

  • Possible Cause: Inconsistent formulation or administration.

  • Solution: For oral administration, YM-53601 can be suspended in a 0.5% methylcellulose solution. Ensure the suspension is homogenous before each administration to guarantee consistent dosing. It is also recommended to prepare the formulation fresh for each day of the experiment.

Data Presentation

Table 1: Storage and Handling of YM-53601

FormStorage TemperatureStabilityNotes
Powder -20°C≥ 4 yearsStore in a sealed container, protected from moisture.
4°C2 yearsFor shorter-term storage.
In Solvent (e.g., DMSO) -80°C6 monthsRecommended for long-term storage of stock solutions.
-20°C1 monthSuitable for short-term storage of working aliquots.
4°C2 weeksFor very short-term use.

Experimental Protocols

In Vivo Study: Evaluation of YM-53601 on Plasma Lipid Levels in Hamsters

This protocol is a generalized representation based on published studies.

  • Animal Model: Male Syrian golden hamsters.

  • Acclimatization: House animals in a controlled environment for at least one week before the experiment.

  • Formulation Preparation:

    • Suspend YM-53601 in a vehicle solution of 0.5% methylcellulose.

    • Prepare the suspension fresh daily and ensure it is homogenous before administration.

  • Dosing:

    • Administer YM-53601 orally (p.o.) once daily for the desired treatment period (e.g., 5-7 days).

    • A typical dose used in studies is 50 mg/kg.

    • Include a control group that receives only the vehicle solution.

  • Blood Collection:

    • Collect blood samples at baseline (before treatment) and at the end of the treatment period.

    • Fasting animals overnight before blood collection is recommended for lipid profile analysis.

  • Plasma Analysis:

    • Centrifuge the blood samples to separate the plasma.

    • Analyze the plasma for total cholesterol, HDL-C, and triglycerides using standard enzymatic assay kits.

    • Non-HDL cholesterol can be calculated by subtracting HDL-C from total cholesterol.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Formulation Prepare YM-53601 (e.g., in 0.5% methylcellulose) Dosing Oral Administration (Daily) Formulation->Dosing Animals Acclimatize Animal Models Animals->Dosing Control Vehicle Control Administration Animals->Control Blood_Collection Blood Sample Collection Dosing->Blood_Collection Control->Blood_Collection Plasma_Separation Plasma Separation Blood_Collection->Plasma_Separation Lipid_Analysis Lipid Profile Analysis Plasma_Separation->Lipid_Analysis

In vivo experimental workflow for evaluating YM-53601.

signaling_pathway FPP Farnesyl Diphosphate FDFT1 Squalene Synthase (FDFT1) FPP->FDFT1 Substrate Squalene Squalene Cholesterol Cholesterol Squalene->Cholesterol ... (Multiple Steps) FDFT1->Squalene Product YM53601 YM-53601 YM53601->FDFT1 Inhibition

Mechanism of action of YM-53601 in the cholesterol biosynthesis pathway.

References

Potential off-target effects of YM-53601

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of YM-53601. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of YM-53601?

YM-53601 is a potent and specific inhibitor of the enzyme squalene synthase (also known as farnesyl-diphosphate farnesyltransferase 1 or FDFT1).[1] This enzyme catalyzes the first committed step in cholesterol biosynthesis, the condensation of two molecules of farnesyl pyrophosphate to form squalene. By inhibiting this step, YM-53601 effectively reduces the synthesis of cholesterol.[2][3]

Q2: What are the known on-target effects of YM-53601 in preclinical models?

The primary on-target effect of YM-53601 is the reduction of plasma cholesterol and triglyceride levels.[2][3] Preclinical studies in various animal models, including rats, guinea pigs, hamsters, and rhesus monkeys, have demonstrated its efficacy in lowering non-HDL cholesterol. Additionally, YM-53601 has been shown to be more potent at lowering triglycerides than fibrates in hamsters. The compound also inhibits triglyceride and free fatty acid biosynthesis and enhances the clearance of LDL and VLDL from the plasma.

Q3: Is there any information on the off-target effects or selectivity profile of YM-53601?

Publicly available literature does not contain a comprehensive off-target profiling study for YM-53601 against a broad panel of kinases, receptors, or other enzymes. However, the available preclinical data suggests a favorable safety profile. In studies with rhesus monkeys, YM-53601 was reported to have superior safety compared to pravastatin, with no indications of liver damage at effective doses. It has been suggested that a single agent like YM-53601, which can lower both cholesterol and triglycerides, may offer a better safety profile than combination therapies that are sometimes associated with adverse effects like rhabdomyolysis.

Q4: Has YM-53601 been observed to have effects unrelated to cholesterol metabolism?

Some studies have explored the effects of YM-53601 in other contexts. For instance, at a concentration of 1 μM, YM-53601 was found to potentiate the susceptibility of H35 and HepG2 cancer cell lines to chemotherapeutic agents such as thapsigargin, lonidamine, and doxorubicin. In these cells, it was also shown to reduce mitochondrial cholesterol levels.

Troubleshooting Guide

Issue 1: Unexpected cellular phenotype observed in my experiment with YM-53601.

  • Possible Cause: While specific off-target effects of YM-53601 are not well-documented, any small molecule can potentially have unintended interactions. The observed phenotype might be due to an off-target effect, or it could be a downstream consequence of inhibiting the cholesterol biosynthesis pathway.

  • Troubleshooting Steps:

    • Confirm On-Target Effect: Measure the direct downstream effect of squalene synthase inhibition in your experimental system. For example, you could quantify cellular cholesterol levels or the accumulation of upstream metabolites like farnesyl pyrophosphate. This will help confirm that the compound is active in your system.

    • Dose-Response Analysis: Perform a dose-response experiment. If the unexpected phenotype tracks with the dose-response of the on-target effect, it is more likely to be a consequence of the primary mechanism of action.

    • Use a Structurally Unrelated Inhibitor: If possible, use a different, structurally unrelated squalene synthase inhibitor (e.g., zaragozic acid). If the same phenotype is observed, it is more likely to be a result of inhibiting the pathway rather than an off-target effect of YM-53601.

    • Rescue Experiment: Attempt to rescue the phenotype by adding back downstream products of the cholesterol synthesis pathway, such as squalene or cholesterol itself.

Issue 2: Discrepancy between my in vitro and in vivo results.

  • Possible Cause: Differences in metabolism, bioavailability, or the complexity of the in vivo environment can lead to divergent results.

  • Troubleshooting Steps:

    • Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: If conducting animal studies, correlate the observed effects with the plasma and tissue concentrations of YM-53601.

    • Metabolite Activity: Investigate whether any metabolites of YM-53601 are biologically active and could be contributing to the in vivo observations.

    • Complex Biological Responses: Consider that the in vivo phenotype is a result of the integrated response of multiple cell types and tissues to the inhibition of cholesterol synthesis, which cannot be fully replicated in a simplified in vitro model.

Data Summary

Table 1: In Vitro Inhibition of Squalene Synthase by YM-53601

Species/Cell LineMicrosomal SourceIC50 (nM)
HumanHepG2 Cells79
RatLiver90
HamsterLiver170
Guinea PigLiver46
Rhesus MonkeyLiver45

Data sourced from MedchemExpress product information sheet.

Table 2: In Vivo Efficacy of YM-53601 in Animal Models

Animal ModelDietDose and DurationEffect on Non-HDL CholesterolEffect on Triglycerides
Guinea PigNormal100 mg/kg/day for 14 days↓ 47%Not Reported
Rhesus MonkeyNormal50 mg/kg twice daily for 21 days↓ 37%Not Reported
HamsterNormal50 mg/kg/day for 5 daysNot Reported↓ 81%
HamsterHigh-Fat100 mg/kg/day for 7 daysNot Reported↓ 73%
Rat-ED50 for cholesterol biosynthesis inhibition: 32 mg/kgNot ApplicableNot Applicable

Data compiled from a study by Ugawa et al. (2000) in the British Journal of Pharmacology and a MedchemExpress product information sheet.

Visualizations

Cholesterol_Biosynthesis_Pathway cluster_inhibition Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate HMG-CoA Reductase Isopentenyl Pyrophosphate Isopentenyl Pyrophosphate Mevalonate->Isopentenyl Pyrophosphate Multiple Steps Farnesyl Pyrophosphate (FPP) Farnesyl Pyrophosphate (FPP) Isopentenyl Pyrophosphate->Farnesyl Pyrophosphate (FPP) Squalene Squalene Farnesyl Pyrophosphate (FPP)->Squalene Squalene Synthase Lanosterol Lanosterol Squalene->Lanosterol Cholesterol Cholesterol Lanosterol->Cholesterol Multiple Steps YM-53601 YM-53601 Squalene Synthase Squalene Synthase YM-53601->Squalene Synthase Inhibits

Caption: Cholesterol Biosynthesis Pathway and the Site of Action of YM-53601.

Troubleshooting_Workflow start Unexpected Experimental Phenotype Observed confirm_on_target Confirm On-Target Effect (e.g., measure cholesterol levels) start->confirm_on_target dose_response Perform Dose-Response Analysis confirm_on_target->dose_response unrelated_inhibitor Use Structurally Unrelated Squalene Synthase Inhibitor dose_response->unrelated_inhibitor rescue_experiment Attempt Rescue with Downstream Metabolites unrelated_inhibitor->rescue_experiment conclusion Conclude if Phenotype is On-Target or Potentially Off-Target rescue_experiment->conclusion

Caption: Troubleshooting Workflow for Unexpected Phenotypes with YM-53601.

References

Troubleshooting YM-53601 experimental variability

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for YM-53601. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting experimental variability and addressing common issues encountered when working with this potent squalene synthase inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is YM-53601 and what is its primary mechanism of action?

A1: YM-53601 is a small molecule inhibitor of the enzyme squalene synthase (also known as farnesyl-diphosphate farnesyltransferase 1 or FDFT1).[1] Squalene synthase catalyzes the first committed step in cholesterol biosynthesis. By inhibiting this enzyme, YM-53601 blocks the production of squalene and downstream cholesterol, leading to a reduction in plasma cholesterol and triglyceride levels.[2][3]

Q2: What are the recommended storage conditions for YM-53601?

A2: For long-term stability, YM-53601 powder should be stored at -20°C. Stock solutions can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] To prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot stock solutions into smaller, single-use volumes.

Q3: How should I prepare stock solutions of YM-53601?

A3: YM-53601 is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).[4] For in vitro experiments, a high-concentration stock solution (e.g., 10-100 mM) can be prepared in DMSO. For in vivo studies, specific formulations are required to ensure solubility and bioavailability.

Q4: What are the known off-target effects of squalene synthase inhibitors like YM-53601?

A4: While YM-53601 is a potent inhibitor of squalene synthase, researchers should be aware of potential off-target effects. Inhibition of squalene synthase leads to the accumulation of its substrate, farnesyl pyrophosphate (FPP). FPP is a precursor for other essential molecules besides cholesterol, including ubiquinone (Coenzyme Q10) and dolichol, and is also involved in protein prenylation. Perturbations in the levels of these molecules could potentially lead to unintended cellular effects.

Troubleshooting Guide

In Vitro Experiment Variability

Problem: I am observing inconsistent IC50 values for YM-53601 in my cell-based assays.

  • Possible Cause 1: Compound Solubility and Stability

    • Troubleshooting:

      • Ensure complete dissolution of YM-53601 in DMSO. Gentle warming and sonication can aid dissolution.

      • Prepare fresh working solutions from a frozen stock for each experiment to avoid degradation. YM-53601 solutions may not be stable in aqueous media over long incubation periods.

      • When diluting the DMSO stock into aqueous culture media, do so in a stepwise manner to prevent precipitation.

      • The final concentration of DMSO in the cell culture medium should be kept low (typically below 0.5%) and consistent across all wells, including vehicle controls.

  • Possible Cause 2: Cell Culture Conditions

    • Troubleshooting:

      • Maintain consistent cell density and passage number across experiments, as these factors can influence cellular metabolism and drug sensitivity.

      • The lipid content of the serum used in the culture medium can affect the apparent potency of lipid metabolism inhibitors. Consider using a serum-free medium for the duration of the experiment or using serum from a single, pre-tested batch.

  • Possible Cause 3: Assay-Specific Issues

    • Troubleshooting:

      • For cell viability assays (e.g., MTT, MTS), ensure that the incubation time with the reagent is optimized and consistent.

      • Confirm that the observed effect is not an artifact of the compound interfering with the assay chemistry itself.

In Vivo Experiment Variability

Problem: I am seeing significant variation in the lipid-lowering effects of YM-53601 in my animal studies.

  • Possible Cause 1: Formulation and Administration

    • Troubleshooting:

      • Ensure a homogenous and stable formulation of YM-53601 for oral gavage or other administration routes. A common vehicle is 0.5% methylcellulose. For improved solubility, formulations with DMSO, PEG300, and Tween-80 can be used.

      • Administer the compound at the same time each day to minimize circadian variations in lipid metabolism.

      • Ensure accurate dosing by carefully calibrating administration volumes based on individual animal body weights.

  • Possible Cause 2: Animal-Specific Factors

    • Troubleshooting:

      • Use animals of the same age, sex, and genetic background to reduce biological variability.

      • Acclimatize animals to the housing conditions and diet before starting the experiment.

      • The diet of the animals can significantly impact lipid levels. Ensure a consistent and appropriate diet (e.g., standard chow, high-fat diet) is used throughout the study.

  • Possible Cause 3: Sample Collection and Analysis

    • Troubleshooting:

      • Standardize the timing of blood collection relative to the last dose of YM-53601.

      • Ensure consistent fasting of animals before blood collection, as this significantly affects plasma lipid levels.

      • Use appropriate and consistent methods for plasma or serum separation and storage to prevent lipid degradation.

Data Presentation

Table 1: In Vitro Potency of YM-53601
TargetCell Line/SystemIC50 (nM)Reference
Squalene SynthaseHuman HepG2 cells79
Squalene SynthaseRat liver microsomes90
Squalene SynthaseHamster liver microsomes170
Squalene SynthaseGuinea-pig liver microsomes46
Squalene SynthaseRhesus monkey liver microsomes45
Table 2: In Vivo Efficacy of YM-53601
Animal ModelDietDosageEffectReference
RatsHigh-fat50 mg/kg/day for 1 week-44% non-HDL-C, -33% Triglycerides
Guinea-pigsNormal100 mg/kg/day for 14 days-47% non-HDL-C
HamstersNormal50 mg/kg/day for 5 days-81% Triglycerides
HamstersHigh-fat100 mg/kg/day for 7 days-73% Triglycerides
Rhesus MonkeysNormal50 mg/kg, twice daily for 21 days-37% non-HDL-C

Experimental Protocols

Protocol 1: In Vitro Squalene Synthase Activity Assay

This protocol is adapted from published methods for measuring squalene synthase activity in liver microsomes.

Materials:

  • Liver microsomes (from cell lines or animal tissue)

  • YM-53601

  • DMSO

  • HEPES buffer (50 mM, pH 7.5)

  • NaF (11 mM)

  • MgCl2 (5.5 mM)

  • DTT (3 mM)

  • NADPH (1 mM)

  • Farnesyl pyrophosphate (FPP) (5 µM)

  • [3H]-FPP (radiolabeled tracer)

  • Scintillation fluid and counter

Procedure:

  • Prepare YM-53601 dilutions: Prepare a serial dilution of YM-53601 in DMSO.

  • Prepare reaction mixture: In a microcentrifuge tube, combine HEPES buffer, NaF, MgCl2, DTT, and NADPH.

  • Add inhibitor: Add a small volume of the diluted YM-53601 or DMSO (vehicle control) to the reaction mixture.

  • Add microsomes: Add the liver microsome preparation to the reaction mixture and pre-incubate for a short period at 37°C.

  • Initiate reaction: Start the reaction by adding a mixture of FPP and [3H]-FPP.

  • Incubate: Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

  • Stop reaction and extract: Stop the reaction and extract the lipids containing the [3H]-squalene product.

  • Quantify: Measure the amount of [3H]-squalene using a scintillation counter.

  • Calculate IC50: Determine the concentration of YM-53601 that inhibits 50% of the squalene synthase activity compared to the vehicle control.

Protocol 2: Cell Viability Assay (MTT Assay)

Materials:

  • Cells (e.g., HepG2)

  • Complete cell culture medium

  • YM-53601

  • DMSO

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of YM-53601 in cell culture medium from a DMSO stock. The final DMSO concentration should be consistent across all wells and not exceed 0.5%. Include vehicle control wells (medium with DMSO) and untreated control wells.

  • Incubation: Remove the old medium and add the medium containing the different concentrations of YM-53601 to the cells. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Add MTT Reagent: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilize Formazan: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Measure Absorbance: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value of YM-53601.

Visualizations

Cholesterol_Biosynthesis_Pathway AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate HMG-CoA Reductase FPP Farnesyl Pyrophosphate (FPP) Mevalonate->FPP Multiple Steps Squalene Squalene FPP->Squalene Squalene Synthase FPP->Squalene NonSterol Non-Sterol Isoprenoids (e.g., Ubiquinone, Dolichol) FPP->NonSterol Cholesterol Cholesterol Squalene->Cholesterol Multiple Steps YM53601 YM-53601 YM53601->FPP

Caption: Cholesterol biosynthesis pathway and the inhibitory action of YM-53601.

Troubleshooting_Workflow Start Inconsistent Experimental Results CheckCompound Check Compound Integrity: - Solubility - Stability - Purity Start->CheckCompound CheckProtocol Review Experimental Protocol: - Cell conditions - Dosing/Administration - Assay parameters Start->CheckProtocol CheckAnalysis Verify Data Analysis: - Correct calculations - Appropriate statistical tests Start->CheckAnalysis SolubilityIssue Address Solubility Issues: - Use fresh DMSO - Stepwise dilution - Sonication/warming CheckCompound->SolubilityIssue Issue Found ProtocolIssue Optimize Protocol: - Standardize cell density - Consistent timing - Validate controls CheckProtocol->ProtocolIssue Issue Found AnalysisIssue Re-analyze Data: - Check for outliers - Use appropriate software CheckAnalysis->AnalysisIssue Issue Found Resolved Results are Consistent SolubilityIssue->Resolved ProtocolIssue->Resolved AnalysisIssue->Resolved

Caption: A logical workflow for troubleshooting experimental variability.

References

Technical Support Center: Mitigating Assay Interference with YM-53601

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with YM-53601, a potent squalene synthase inhibitor. The following information is designed to help identify and mitigate potential assay interference, ensuring accurate and reliable experimental results.

Frequently Asked Questions (FAQs)

Q1: What is YM-53601 and what is its primary mechanism of action?

YM-53601 is a small molecule inhibitor of the enzyme squalene synthase (also known as farnesyl-diphosphate farnesyltransferase 1 or FDFT1).[1] Squalene synthase catalyzes the first committed step in cholesterol biosynthesis, the condensation of two molecules of farnesyl pyrophosphate (FPP) to form squalene.[2] By inhibiting this enzyme, YM-53601 effectively reduces the production of cholesterol and has also been shown to lower plasma triglyceride levels.[3][4]

Q2: In which types of assays is YM-53601 typically evaluated?

YM-53601 is primarily evaluated in biochemical and cell-based assays designed to assess its inhibitory effect on squalene synthase and its impact on lipid metabolism. Common assays include:

  • In vitro squalene synthase activity assays: These biochemical assays typically use liver microsomes as a source of the enzyme and measure the conversion of a radiolabeled substrate like [3H]-FPP to squalene.[3]

  • Cell-based cholesterol biosynthesis assays: These assays measure the synthesis of cholesterol in cultured cells, such as HepG2 human hepatoma cells, often using radiolabeled precursors like [14C]-acetate.

  • Cell viability and cytotoxicity assays: These are important for determining if the observed effects of YM-53601 are due to specific enzyme inhibition or general cellular toxicity.

  • Lipid quantification assays: These are used to measure cholesterol and triglyceride levels in cell lysates or in plasma from in vivo studies.

Q3: What are the known IC50 and ED50 values for YM-53601?

The potency of YM-53601 can vary depending on the experimental system. The following table summarizes reported IC50 and ED50 values.

Assay TypeSpecies/Cell LineParameterValueReference
In vitro Squalene Synthase ActivityHuman (HepG2 cells)IC5079 nM
In vitro Squalene Synthase ActivityRat (hepatic microsomes)IC5090 nM
In vitro Squalene Synthase ActivityHamster (hepatic microsomes)IC50170 nM
In vitro Squalene Synthase ActivityGuinea-pig (hepatic microsomes)IC5046 nM
In vitro Squalene Synthase ActivityRhesus monkey (hepatic microsomes)IC5045 nM
In vivo Cholesterol BiosynthesisRatED5032 mg/kg

Troubleshooting Guides

Issue 1: High rate of false positives in a high-throughput screening (HTS) campaign for squalene synthase inhibitors.

Possible Cause: Apparent activity in an HTS campaign can arise from various sources unrelated to the specific inhibition of the target enzyme. These can include compound-dependent assay interference such as aggregation, non-specific reactivity, or interference with the detection method.

Troubleshooting Workflow:

HTS_Troubleshooting start High Rate of False Positives in HTS confirm_activity Confirm Activity with Fresh Compound start->confirm_activity dose_response Generate Dose-Response Curve confirm_activity->dose_response orthogonal_assay Perform Orthogonal Assay (e.g., different detection method) dose_response->orthogonal_assay If activity is confirmed false_positive False Positive dose_response->false_positive If activity is not reproducible counterscreen Conduct Counter-Screens (e.g., for luciferase inhibition, cytotoxicity) orthogonal_assay->counterscreen If activity is confirmed orthogonal_assay->false_positive If activity is not confirmed aggregation_test Test for Compound Aggregation (e.g., DLS, detergent sensitivity) counterscreen->aggregation_test If no interference detected counterscreen->false_positive If interference is detected true_hit True Hit aggregation_test->true_hit If no aggregation aggregation_test->false_positive If aggregation is present Reporter_Interference_Workflow start Unexpected Activity of YM-53601 in Reporter Assay check_fluorescence Measure Intrinsic Fluorescence of YM-53601 at Assay Wavelengths start->check_fluorescence biochem_reporter_assay Perform Biochemical Reporter Assay (e.g., purified luciferase + YM-53601) check_fluorescence->biochem_reporter_assay If not fluorescent interference Assay Interference check_fluorescence->interference If fluorescent no_target_control Run Cell-Based Assay with No Target (Promoterless Reporter) biochem_reporter_assay->no_target_control If no direct inhibition biochem_reporter_assay->interference If direct inhibition true_off_target Potential Off-Target Effect no_target_control->true_off_target If no effect no_target_control->interference If effect observed Cholesterol_Biosynthesis acetyl_coa Acetyl-CoA hmg_coa HMG-CoA acetyl_coa->hmg_coa mevalonate Mevalonate hmg_coa->mevalonate HMG-CoA Reductase fpp Farnesyl Pyrophosphate (FPP) mevalonate->fpp Multiple Steps squalene_synthase Squalene Synthase (FDFT1) fpp->squalene_synthase squalene Squalene cholesterol Cholesterol squalene->cholesterol Multiple Steps ym53601 YM-53601 ym53601->squalene_synthase squalene_synthase->squalene

References

Interpreting unexpected results from YM-53601 studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for YM-53601. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on interpreting unexpected results and to offer troubleshooting support for experiments involving YM-53601.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for YM-53601?

A1: YM-53601 is a potent and specific inhibitor of the enzyme squalene synthase (also known as farnesyl-diphosphate farnesyltransferase 1 or FDFT1).[1][2] Squalene synthase catalyzes the first committed step in cholesterol biosynthesis, the condensation of two molecules of farnesyl pyrophosphate (FPP) to form squalene. By inhibiting this enzyme, YM-53601 effectively blocks the downstream production of cholesterol.[3]

Q2: Besides cholesterol reduction, what are the other known effects of YM-53601?

A2: YM-53601 has been shown to have a potent triglyceride-lowering effect, in some cases superior to that of fibrates like fenofibrate.[3][4] It also enhances the clearance of very-low-density lipoprotein (VLDL) and low-density lipoprotein (LDL) from the plasma. Additionally, research has explored its potential antiviral activity against Hepatitis C virus (HCV) and its ability to potentiate the effects of certain chemotherapeutic agents in cancer cell lines.

Q3: Is there a risk of the "escape phenomenon" with long-term YM-53601 treatment, as seen with statins?

A3: Studies in hamsters suggest that YM-53601 does not induce the "escape phenomenon." This phenomenon, observed with statins (HMG-CoA reductase inhibitors), involves an initial reduction in cholesterol followed by a return to pre-treatment levels due to a compensatory upregulation of HMG-CoA reductase. YM-53601 has been shown to maintain its cholesterol-lowering efficacy over time without causing a significant increase in HMG-CoA reductase activity.

Q4: What is the safety profile of YM-53601 regarding liver function?

A4: Preclinical studies in rhesus monkeys have indicated that YM-53601 has a superior safety profile compared to pravastatin concerning liver function. At doses where pravastatin caused an increase in plasma alanine aminotransferase (ALT), an indicator of liver damage, YM-53601 showed no such indications of liver toxicity.

Troubleshooting Guide

This guide addresses unexpected results that researchers may encounter during their experiments with YM-53601.

Issue 1: Greater than expected reduction in plasma triglycerides.

  • Possible Cause: This is a known, though perhaps underappreciated, effect of YM-53601. Its triglyceride-lowering effect can be more potent than that of fibrates. This is thought to be due to mechanisms beyond squalene synthase inhibition, including the suppression of lipogenic biosynthesis and the inhibition of VLDL secretion from the liver.

  • Recommendation: If the extent of triglyceride reduction is a concern for your experimental model, consider performing a dose-response study to identify a concentration of YM-53601 that achieves the desired level of cholesterol reduction with a more moderate effect on triglycerides.

Issue 2: VLDL clearance is enhanced, but there is no evidence of direct lipoprotein lipase (LPL) activation.

  • Possible Cause: YM-53601 appears to enhance VLDL clearance through a pathway that is independent of direct LPL stimulation. The complete mechanism is not fully elucidated but may involve enhanced clearance of VLDL remnants by stimulating LDL receptor and non-LDL receptor pathways.

  • Recommendation: When investigating the mechanism of YM-53601's effect on VLDL, experimental designs should include assessments of LDL receptor expression and activity, as well as the potential involvement of other remnant receptors.

Issue 3: Inconsistent results in cell viability assays.

  • Possible Cause: The solubility and stability of YM-53601 in cell culture media can affect its effective concentration. YM-53601 is soluble in DMSO, but precipitation can occur when diluted in aqueous media. Additionally, some studies have shown that YM-53601 can potentiate the cytotoxicity of other compounds, such as doxorubicin.

  • Recommendation: Prepare fresh stock solutions of YM-53601 in DMSO and ensure thorough mixing when diluting into cell culture media. Visually inspect for any precipitation. When co-administering with other drugs, be aware of potential synergistic effects on cell viability. It is also recommended to use newly opened DMSO as it is hygroscopic, which can impact solubility.

Issue 4: No significant effect on plasma cholesterol at a previously reported effective dose.

  • Possible Cause: The formulation and administration of YM-53601 can impact its bioavailability. In many preclinical studies, YM-53601 is suspended in 0.5% methylcellulose for oral gavage. Improper suspension can lead to inaccurate dosing.

  • Recommendation: Ensure that YM-53601 is homogenously suspended in the vehicle solution immediately before administration. For in vivo studies, consider verifying plasma concentrations of YM-53601 if the expected pharmacological effect is not observed.

Data Summary Tables

Table 1: In Vitro Inhibition of Squalene Synthase by YM-53601

Species/Cell LineTissue SourceIC50 (nM)
HumanHepG2 Cells79
RatLiver Microsomes90
HamsterLiver Microsomes170
Guinea PigLiver Microsomes46
Rhesus MonkeyLiver Microsomes45

Data compiled from MedchemExpress and Cayman Chemical product information.

Table 2: In Vivo Efficacy of YM-53601 on Plasma Lipids in Various Animal Models

Animal ModelDietYM-53601 DoseDuration% Change in non-HDL-C% Change in TriglyceridesComparator Drug and Effect
Guinea PigNormal100 mg/kg/day14 days-47%Not ReportedPravastatin (100 mg/kg/day): -33% non-HDL-C
Rhesus MonkeyNormal50 mg/kg, twice daily21 days-37%Not ReportedPravastatin (25 mg/kg, twice daily): No significant change
HamsterNormal50 mg/kg/day5 daysNot Reported-81%Not Reported
HamsterHigh-Fat100 mg/kg/day7 daysNot Reported-73%Fenofibrate (100 mg/kg/day): -53% Triglycerides
RatHigh-Fat50 mg/kg/day7 days-35% (Total Cholesterol)-30%Pravastatin (50 mg/kg/day): -33% non-HDL-C, +17% Triglycerides

Data compiled from Ugawa et al., 2000.

Experimental Protocols

1. In Vitro Squalene Synthase Inhibition Assay

  • Objective: To determine the IC50 of YM-53601 against squalene synthase from liver microsomes or HepG2 cells.

  • Materials:

    • Liver microsomes from the species of interest or from cultured HepG2 cells.

    • YM-53601 stock solution in DMSO.

    • [3H]farnesyl diphosphate.

    • Reaction buffer (e.g., potassium phosphate buffer, pH 7.4, containing MgCl2, KF, and NADPH).

    • Scintillation fluid.

  • Procedure:

    • Prepare serial dilutions of YM-53601 in the reaction buffer.

    • In a reaction tube, combine the liver microsomes, the YM-53601 dilution (or vehicle control), and the reaction buffer.

    • Initiate the reaction by adding [3H]farnesyl diphosphate.

    • Incubate at 37°C for a specified time (e.g., 30 minutes).

    • Stop the reaction by adding a quench solution (e.g., 15% KOH in ethanol).

    • Extract the lipid-soluble products (including [3H]squalene) using an organic solvent (e.g., hexane).

    • Measure the radioactivity of the organic phase using a scintillation counter.

    • Calculate the percent inhibition for each YM-53601 concentration and determine the IC50 value.

2. In Vivo Assessment of Lipid-Lowering Effects in Hamsters

  • Objective: To evaluate the effect of YM-53601 on plasma cholesterol and triglyceride levels in hamsters.

  • Materials:

    • Male Syrian golden hamsters.

    • Standard or high-fat diet.

    • YM-53601.

    • Vehicle: 0.5% methylcellulose.

  • Procedure:

    • Acclimatize hamsters and feed them the desired diet (standard or high-fat) for a specified period.

    • Prepare a suspension of YM-53601 in 0.5% methylcellulose.

    • Administer YM-53601 or vehicle to the hamsters once daily by oral gavage at the desired dose (e.g., 50 mg/kg).

    • Continue treatment for the planned duration (e.g., 5-7 days).

    • At the end of the treatment period, fast the animals overnight.

    • Collect blood samples via a suitable method (e.g., cardiac puncture or retro-orbital sinus).

    • Separate plasma by centrifugation.

    • Analyze plasma samples for total cholesterol, HDL-C, and triglycerides using commercially available enzymatic kits.

    • Calculate non-HDL-C by subtracting HDL-C from total cholesterol.

Signaling Pathway and Experimental Workflow Diagrams

Cholesterol_Biosynthesis_Pathway FPP Farnesyl Pyrophosphate (FPP) Squalene_Synthase Squalene Synthase (FDFT1) FPP->Squalene_Synthase Substrate Squalene Squalene Cholesterol Cholesterol Squalene->Cholesterol Multiple Steps YM53601 YM-53601 YM53601->Squalene_Synthase Inhibits Squalene_Synthase->Squalene Catalyzes

Caption: Cholesterol biosynthesis pathway showing the inhibitory action of YM-53601 on squalene synthase.

VLDL_Clearance_Workflow cluster_liver Liver cluster_plasma Plasma VLDL_Secretion VLDL Secretion VLDL VLDL VLDL_Secretion->VLDL LDL_Receptor LDL Receptor Non_LDL_Receptor Non-LDL Receptor VLDL_Remnant VLDL Remnant VLDL->VLDL_Remnant LPL-mediated (not directly stimulated by YM-53601) VLDL_Remnant->Non_LDL_Receptor Uptake LDL LDL VLDL_Remnant->LDL LDL->LDL_Receptor Uptake YM53601 YM-53601 YM53601->VLDL_Secretion Inhibits YM53601->LDL_Receptor Stimulates YM53601->Non_LDL_Receptor Stimulates

Caption: Proposed mechanism of YM-53601 on VLDL metabolism and clearance.

Troubleshooting_Logic Start Unexpected Result Observed Check_TG Triglyceride levels 'too low'? Start->Check_TG Check_LPL VLDL clearance high, no LPL activation? Start->Check_LPL Check_Viability Inconsistent cell viability? Start->Check_Viability Check_Efficacy No in vivo effect? Start->Check_Efficacy Known_Effect This is a known potent effect. Consider dose reduction. Check_TG->Known_Effect Indirect_Mechanism YM-53601 acts via receptor upregulation, not direct LPL activation. Check_LPL->Indirect_Mechanism Check_Solubility Verify drug solubility and check for synergistic effects. Check_Viability->Check_Solubility Check_Formulation Ensure proper suspension and administration of the drug. Check_Efficacy->Check_Formulation

Caption: A logical workflow for troubleshooting common unexpected results in YM-53601 experiments.

References

Technical Support Center: Optimizing YM-53601 Concentration for Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for YM-53601. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the use of YM-53601 in cell culture experiments. Here you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and quantitative data to support your research.

Troubleshooting Guide & FAQs

This section addresses common issues that may arise during the use of YM-53601 in cell culture.

Q1: My cells show signs of toxicity or reduced viability after treatment with YM-53601. What should I do?

A1: High concentrations of YM-53601 can lead to cytotoxicity. It is crucial to determine the optimal concentration for your specific cell line and experimental conditions.

  • Recommendation: Perform a dose-response experiment to determine the IC50 value (the concentration that inhibits 50% of cell growth) for your cell line. Start with a broad range of concentrations (e.g., 0.1 nM to 10 µM) and narrow it down based on the initial results.

  • Troubleshooting Step: If you observe significant cell death even at low concentrations, consider the following:

    • Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) in your culture medium is not exceeding a non-toxic level (typically <0.1%). Run a solvent-only control.

    • Cell Health: Ensure your cells are healthy and in the logarithmic growth phase before adding the compound.

    • Incubation Time: Reduce the incubation time. A shorter exposure may be sufficient to observe the desired effect without causing excessive cell death.

Q2: I am not observing the expected inhibitory effect of YM-53601 on cholesterol biosynthesis or cell proliferation. What are the possible reasons?

A2: A lack of efficacy could be due to several factors, from suboptimal concentration to experimental setup.

  • Concentration: The effective concentration of YM-53601 can vary significantly between cell lines. Refer to the quantitative data tables below for reported effective concentrations in various cell lines. You may need to use a higher concentration for your specific cells.

  • Cell Density: High cell density can sometimes diminish the apparent effect of a compound. Ensure you are using a consistent and appropriate cell seeding density for your assays.

  • Compound Stability: Ensure proper storage of your YM-53601 stock solution (e.g., at -20°C or -80°C) to maintain its activity.[1] Avoid repeated freeze-thaw cycles.

  • Assay Sensitivity: The assay you are using to measure the effect might not be sensitive enough. Consider using a more direct assay, such as a squalene synthase activity assay, to confirm the compound's effect.

Q3: I am having trouble dissolving YM-53601 for my cell culture experiments. What is the recommended procedure?

A3: YM-53601 has specific solubility properties.

  • Recommended Solvents: YM-53601 is soluble in DMSO and DMF (both at 20 mg/ml), and to a lesser extent in ethanol (2 mg/ml).[2][3] For cell culture, it is common to prepare a concentrated stock solution in DMSO.

  • Stock Solution Preparation: To prepare a 10 mM stock solution in DMSO, dissolve the appropriate amount of YM-53601 in the calculated volume of DMSO. Gentle warming and vortexing can aid in dissolution.

  • Working Solution: Dilute the stock solution in your cell culture medium to the desired final concentration immediately before use. Ensure the final DMSO concentration is minimal.

Quantitative Data

The following tables summarize the effective concentrations of YM-53601 in various contexts.

Table 1: In Vitro Inhibition of Squalene Synthase by YM-53601

Cell Line/Tissue SourceIC50 (nM)Reference
HepG2 (human hepatoma)79[1]
Rat liver microsomes90[1]
Hamster liver microsomes170
Guinea-pig liver microsomes46
Rhesus monkey liver microsomes45

Table 2: Effective Concentrations of YM-53601 in Cell-Based Assays

Cell LineConcentrationIncubation TimeObserved EffectReference
H35 and HepG21 µM24 hoursReduced mitochondrial cholesterol levels
Huh7.5.1-80.5 - 1.5 µMNot specifiedReduced HCV viral RNA, core and NS3 protein production, and secreted viral particles without affecting cell viability
HBE1 and NHBE1 - 10 µMNot specifiedProtection against cytotoxicity induced by pneumolysin
THP-1Not specified72 hoursAssessed for cell viability

Experimental Protocols

Below are detailed methodologies for key experiments involving YM-53601.

Protocol 1: Cell Viability Assay (e.g., using MTT or resazurin)

This protocol is to determine the effect of YM-53601 on cell viability and to establish a dose-response curve.

Materials:

  • Your cell line of interest

  • Complete cell culture medium

  • YM-53601

  • DMSO (for stock solution)

  • 96-well cell culture plates

  • MTT or Resazurin reagent

  • Solubilization buffer (for MTT)

  • Plate reader

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a 2X serial dilution of YM-53601 in complete culture medium from your DMSO stock. Also, prepare a vehicle control (medium with the same final concentration of DMSO as the highest YM-53601 concentration).

  • Treatment: Remove the old medium from the cells and add 100 µL of the prepared YM-53601 dilutions or vehicle control to the respective wells.

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • Viability Assessment:

    • For MTT assay: Add 10 µL of MTT reagent to each well and incubate for 2-4 hours. Then, add 100 µL of solubilization buffer and incubate overnight.

    • For Resazurin assay: Add 10 µL of resazurin reagent to each well and incubate for 1-4 hours.

  • Data Acquisition: Measure the absorbance (for MTT) or fluorescence (for resazurin) using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Squalene Synthase Activity Assay

This protocol is designed to directly measure the inhibitory effect of YM-53601 on squalene synthase activity. This assay often relies on microsomal fractions from liver tissue or specific cell lines.

Materials:

  • Microsomal fraction containing squalene synthase

  • YM-53601

  • DMSO

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5)

  • Farnesyl pyrophosphate (FPP) - substrate

  • NADPH - cofactor

  • Radiolabeled [3H]-FPP (for radiometric assay) or a spectrophotometer to measure NADPH depletion

  • Scintillation cocktail and counter (for radiometric assay)

Procedure:

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing the assay buffer, MgCl2, DTT, and NADPH.

  • Inhibitor Addition: Add different concentrations of YM-53601 (dissolved in DMSO) or DMSO alone (for control) to the reaction tubes.

  • Enzyme Addition: Add the microsomal protein to each tube and pre-incubate for a short period at 37°C.

  • Initiate Reaction: Start the reaction by adding the substrate, FPP (and [3H]-FPP if using the radiometric method).

  • Incubation: Incubate the reaction at 37°C for a specific time (e.g., 30-60 minutes).

  • Stop Reaction: Terminate the reaction by adding a stop solution (e.g., a strong base like KOH).

  • Product Extraction and Measurement:

    • Radiometric Method: Extract the lipid-soluble product (squalene) with an organic solvent (e.g., hexane). Measure the radioactivity in the organic phase using a scintillation counter.

    • Spectrophotometric Method: The activity of squalene synthase can be determined by monitoring the decrease in NADPH absorbance at 340 nm.

  • Data Analysis: Calculate the percentage of inhibition of squalene synthase activity for each YM-53601 concentration compared to the control and determine the IC50 value.

Visualizations

Cholesterol Biosynthesis Pathway and YM-53601 Inhibition

Cholesterol_Biosynthesis_Pathway AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate HMG-CoA Reductase FPP Farnesyl Pyrophosphate (FPP) Mevalonate->FPP ... SqualeneSynthase Squalene Synthase (FDFT1) FPP->SqualeneSynthase Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Squalene Epoxidase Cholesterol Cholesterol Lanosterol->Cholesterol ... YM53601 YM-53601 YM53601->SqualeneSynthase SqualeneSynthase->Squalene

Caption: YM-53601 inhibits Squalene Synthase in the cholesterol biosynthesis pathway.

Experimental Workflow for Optimizing YM-53601 Concentration

Experimental_Workflow start Start: Hypothesis prepare_stock Prepare YM-53601 Stock (e.g., 10 mM in DMSO) start->prepare_stock dose_response Dose-Response Assay (e.g., MTT/Resazurin) prepare_stock->dose_response determine_ic50 Determine IC50 dose_response->determine_ic50 functional_assay Functional Assay (e.g., Cholesterol Measurement or Squalene Synthase Activity) determine_ic50->functional_assay Use concentrations around IC50 analyze_data Analyze and Interpret Results functional_assay->analyze_data troubleshoot Troubleshoot: - Adjust Concentration - Check Cell Health - Verify Assay functional_assay->troubleshoot end Conclusion analyze_data->end troubleshoot->dose_response Re-optimize

Caption: Workflow for determining the optimal concentration of YM-53601.

References

YM-53601 Cytotoxicity Assessment: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for assessing the cytotoxicity of YM-53601, a squalene synthase inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for YM-53601?

A1: YM-53601 is an inhibitor of the enzyme squalene synthase (also known as farnesyl-diphosphate farnesyltransferase 1 or FDFT1).[1][2] This enzyme catalyzes the first committed step in cholesterol biosynthesis, the conversion of farnesyl diphosphate to squalene.[2] By inhibiting this enzyme, YM-53601 reduces the synthesis of cholesterol and has also been shown to lower triglyceride levels.[3][4]

Q2: What is the known cytotoxic profile of YM-53601?

A2: Based on available literature, YM-53601 does not appear to be broadly cytotoxic. In Huh7.5.1-8 cells infected with Hepatitis C virus, YM-53601 did not affect cell viability at concentrations between 0.5 and 1.5 μM. Furthermore, at concentrations of 1-10 μM, it has been shown to protect against cytotoxicity induced by the bacterial pore-forming toxin pneumolysin in HBE1 and normal human bronchial epithelial (NHBE) cells. However, it can potentiate the cytotoxic effects of chemotherapeutic agents like doxorubicin in hepatocellular carcinoma cells.

Q3: Should I expect to see significant cytotoxicity with YM-53601 in my cancer cell line?

A3: While YM-53601's primary role is not as a cytotoxic agent, its impact on the cholesterol biosynthesis pathway could indirectly affect cancer cell viability, particularly in cells that are highly dependent on de novo cholesterol synthesis. It has been noted to potentiate the effects of doxorubicin in hepatocellular carcinoma cells. The cytotoxic effect may be cell-line specific and dependent on the metabolic state of the cells.

Q4: What are the recommended positive and negative controls for a cytotoxicity assay with YM-53601?

A4:

  • Negative Control: Vehicle control (e.g., DMSO, the solvent used to dissolve YM-53601) at the same final concentration used for the experimental wells.

  • Positive Control: A well-characterized cytotoxic agent appropriate for your cell line (e.g., doxorubicin, staurosporine, or paclitaxel) to ensure the assay is performing correctly.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
High variability between replicate wells. - Inconsistent cell seeding.- Pipetting errors.- Edge effects in the microplate.- Ensure a homogenous single-cell suspension before seeding.- Use calibrated pipettes and proper technique.- Avoid using the outer wells of the plate or fill them with sterile media/PBS.
No cytotoxic effect observed at expected concentrations. - The specific cell line may be insensitive to squalene synthase inhibition.- The concentration range tested is too low.- The incubation time is too short.- YM-53601 may have off-target effects that promote survival in your specific cell line.- Test a broader range of concentrations.- Extend the incubation period (e.g., 48 or 72 hours).- Consider using a different cell line or a cell line known to be sensitive to cholesterol pathway inhibitors.- Use an alternative cytotoxicity assay that measures a different cellular parameter (e.g., LDH release vs. metabolic activity).
Unexpected increase in cell viability. - YM-53601 may have protective effects in your cell model, as seen in some studies.- The compound may interfere with the assay chemistry (e.g., reducing MTT reagent).- Review the literature for any known protective effects in similar cell types.- Run a cell-free assay with YM-53601 and the assay reagents to check for direct interference.
Inconsistent results with different cytotoxicity assays. - Different assays measure different aspects of cell death (e.g., metabolic activity, membrane integrity, apoptosis).- This may indicate a specific mode of cell death. For example, if an MTT assay (metabolic activity) shows a decrease in viability but an LDH assay (membrane integrity) does not, the cells may be undergoing apoptosis without significant necrosis.- Consider using a panel of assays to get a more complete picture of the cellular response.

Quantitative Data Summary

The following table summarizes the inhibitory concentrations (IC50) of YM-53601 on squalene synthase activity in various species and cell lines.

Species/Cell Line Tissue/Preparation IC50 (nM)
HumanHepG2 cells79
RatLiver microsomes90
HamsterLiver microsomes170
Guinea-pigLiver microsomes46
Rhesus monkeyLiver microsomes45

Experimental Protocols

General Protocol for Assessing Cytotoxicity using MTT Assay

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of YM-53601 in culture medium. Remove the old medium from the cells and add the medium containing different concentrations of YM-53601. Include vehicle-only and positive controls.

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at the appropriate wavelength (typically 570 nm with a reference wavelength of 630 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value if applicable.

Visualizations

Cholesterol_Biosynthesis_Pathway FPP Farnesyl Diphosphate Squalene Squalene FPP->Squalene Squalene Synthase (FDFT1) Cholesterol Cholesterol Squalene->Cholesterol Multiple Steps YM53601 YM-53601 Squalene Synthase\n(FDFT1) Squalene Synthase (FDFT1) YM53601->Squalene Synthase\n(FDFT1) Cytotoxicity_Workflow cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Analysis Seed_Cells Seed Cells in 96-well Plate Prepare_Compound Prepare YM-53601 Dilutions Treat_Cells Treat Cells with YM-53601 Prepare_Compound->Treat_Cells Incubate Incubate (24-72h) Treat_Cells->Incubate Add_Reagent Add Cytotoxicity Assay Reagent (e.g., MTT, LDH) Incubate->Add_Reagent Measure_Signal Measure Signal (Absorbance/Fluorescence) Add_Reagent->Measure_Signal Calculate_Viability Calculate % Viability Measure_Signal->Calculate_Viability Plot_Data Plot Dose-Response Curve Calculate_Viability->Plot_Data Troubleshooting_Tree Start Inconsistent or Unexpected Cytotoxicity Results Check_Variability High Variability Between Replicates? Start->Check_Variability Check_Effect No Cytotoxic Effect Observed? Check_Variability->Check_Effect No Sol_Variability Review Cell Seeding and Pipetting Technique. Use Plate Edge Controls. Check_Variability->Sol_Variability Yes Check_Increase Unexpected Increase in Viability? Check_Effect->Check_Increase No Sol_NoEffect Increase Concentration Range and/or Incubation Time. Try a Different Cell Line. Check_Effect->Sol_NoEffect Yes Sol_Increase Run Cell-Free Assay to Check for Compound Interference. Research Protective Effects. Check_Increase->Sol_Increase Yes End Consult Further Literature or Technical Support Check_Increase->End No Sol_Variability->End Sol_NoEffect->End Sol_Increase->End

References

Ensuring reproducibility in YM-53601 experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to ensure the reproducibility of experiments involving the squalene synthase inhibitor, YM-53601. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of YM-53601?

A1: YM-53601 is a potent and selective inhibitor of the enzyme squalene synthase (also known as farnesyl-diphosphate farnesyltransferase 1 or FDFT1).[1][2] This enzyme catalyzes the first committed step in cholesterol biosynthesis, the conversion of two molecules of farnesyl pyrophosphate (FPP) into presqualene pyrophosphate and its subsequent reduction to squalene.[3] By inhibiting this step, YM-53601 effectively blocks the downstream synthesis of cholesterol.

Q2: How should I prepare and store YM-53601 stock solutions?

A2: YM-53601 is a solid that can be dissolved in several solvents to prepare stock solutions. For in vitro experiments, dimethyl sulfoxide (DMSO) is a common choice, with a solubility of 100 mg/mL with the aid of ultrasonication and warming to 60°C.[1] For in vivo studies, various formulations can be used, including a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, or a suspension in 0.5% methylcellulose.[1] Stock solutions in DMSO should be stored at -20°C for up to one month or at -80°C for up to six months. It is crucial to use freshly opened, anhydrous DMSO as the compound is hygroscopic.

Q3: What is the expected impact of YM-53601 on cellular signaling pathways?

A3: The primary signaling pathway affected by YM-53601 is the Sterol Regulatory Element-Binding Protein (SREBP) pathway, specifically SREBP-2, which is the master regulator of cholesterol homeostasis. By inhibiting cholesterol synthesis, YM-53601 leads to a depletion of intracellular sterol levels. This triggers the activation of SREBP-2, which translocates to the nucleus and upregulates the transcription of genes involved in cholesterol synthesis and uptake, including the LDL receptor.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Inconsistent or no inhibition of cholesterol synthesis in cell culture. 1. YM-53601 degradation: Improper storage or repeated freeze-thaw cycles of stock solutions. 2. Low cell permeability: The cell line used may have poor uptake of the compound. 3. Suboptimal concentration: The concentration of YM-53601 may be too low for the specific cell line.1. Prepare fresh stock solutions and aliquot for single use to avoid freeze-thaw cycles. Store as recommended (-20°C for 1 month, -80°C for 6 months). 2. Verify the expression of relevant transporters in your cell line, if known. Consider using a different cell line with demonstrated sensitivity. 3. Perform a dose-response experiment to determine the optimal inhibitory concentration for your specific cell line. Published IC50 values can serve as a starting point (see Table 1).
YM-53601 precipitates in cell culture medium. 1. Low solubility in aqueous solutions: YM-53601 has limited solubility in aqueous media. 2. High final concentration: The final concentration of the solvent (e.g., DMSO) may be too high, causing precipitation upon dilution.1. Ensure the final concentration of the solvent in the culture medium is low (typically ≤0.1% DMSO). 2. Prepare intermediate dilutions of the stock solution in a compatible solvent before adding to the final culture medium. If precipitation persists, consider using a different solvent system or a solubilizing agent, but validate its compatibility with your experimental setup.
Unexpected off-target effects or cellular toxicity. 1. Accumulation of upstream metabolites: Inhibition of squalene synthase can lead to the accumulation of farnesyl pyrophosphate (FPP) and other upstream intermediates, which may have their own biological activities. 2. High concentration of YM-53601: Excessive concentrations can lead to non-specific effects.1. Monitor for the accumulation of FPP-derived metabolites if possible. Consider the potential for these metabolites to influence your experimental readouts. 2. Use the lowest effective concentration of YM-53601 as determined by a dose-response curve. Include appropriate vehicle controls in all experiments.
Variability in in vivo study results. 1. Inconsistent drug administration: Improper gavage technique or inconsistent dosing can lead to variable drug exposure. 2. Dietary factors: The lipid content of the animal diet can influence the baseline cholesterol and triglyceride levels and the response to treatment. 3. Animal model variability: Different animal species and strains can have varying responses to squalene synthase inhibitors.1. Ensure consistent and accurate oral gavage or other administration methods. 2. Standardize the diet for all animals in the study. Be aware that high-fat diets can alter the lipid-lowering effects of YM-53601. 3. Select an appropriate animal model based on previous studies. For example, hamsters have a plasma lipid profile similar to humans.

Quantitative Data Summary

Table 1: In Vitro Inhibitory Activity of YM-53601 on Squalene Synthase

Source of Microsomes IC50 (nM)
Human (HepG2 cells)79
Rat90
Hamster170
Guinea Pig46
Rhesus Monkey45

Table 2: In Vivo Efficacy of YM-53601

Animal Model Parameter Dose & Duration Result
RatsCholesterol Biosynthesis Inhibition32 mg/kg (single oral dose)ED50 = 32 mg/kg
Guinea PigsPlasma nonHDL-C Reduction100 mg/kg/day for 14 days47% decrease
Rhesus MonkeysPlasma nonHDL-C Reduction50 mg/kg, twice daily for 21 days37% decrease
HamstersPlasma Triglyceride Reduction50 mg/kg/day for 5 days81% decrease

Experimental Protocols

Protocol 1: In Vitro Squalene Synthase Activity Assay

This protocol is adapted from standard methods for measuring squalene synthase activity in liver microsomes.

1. Preparation of Liver Microsomes: a. Homogenize fresh liver tissue in ice-cold buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4, containing 0.25 M sucrose and 1 mM EDTA). b. Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C to remove cell debris and mitochondria. c. Centrifuge the resulting supernatant at 100,000 x g for 60 minutes at 4°C to pellet the microsomes. d. Resuspend the microsomal pellet in the homogenization buffer and determine the protein concentration using a standard method (e.g., BCA assay).

2. Squalene Synthase Assay: a. Prepare a reaction mixture containing:

  • 100 mM potassium phosphate buffer (pH 7.4)
  • 10 mM MgCl₂
  • 2 mM NADPH
  • 10 µM [³H]-farnesyl pyrophosphate (FPP)
  • Liver microsomes (50-100 µg of protein) b. Add varying concentrations of YM-53601 (dissolved in DMSO) or vehicle control to the reaction mixture. The final DMSO concentration should not exceed 1%. c. Incubate the reaction mixture at 37°C for 30 minutes. d. Stop the reaction by adding an equal volume of 15% KOH in ethanol. e. Saponify the mixture at 70°C for 1 hour to hydrolyze any esterified sterols. f. Extract the non-saponifiable lipids (containing [³H]-squalene) with an organic solvent (e.g., hexane or petroleum ether). g. Evaporate the organic solvent and resuspend the lipid extract in a suitable solvent. h. Quantify the amount of [³H]-squalene using liquid scintillation counting. i. Calculate the percentage of inhibition for each YM-53601 concentration and determine the IC50 value.

Protocol 2: Analysis of SREBP-2 Activation by Immunoblotting

This protocol describes the detection of the active, nuclear form of SREBP-2.

1. Cell Culture and Treatment: a. Plate cells (e.g., HepG2 or HEK293) and allow them to adhere overnight. b. Treat the cells with YM-53601 at the desired concentration and for the desired time. Include a vehicle control (DMSO). A positive control for SREBP-2 activation, such as treatment with a statin or sterol-depleted medium, should also be included.

2. Nuclear and Cytoplasmic Fractionation: a. Harvest the cells and wash with ice-cold PBS. b. Resuspend the cell pellet in a hypotonic buffer (e.g., 10 mM HEPES, pH 7.9, 1.5 mM MgCl₂, 10 mM KCl, 0.5 mM DTT, and protease inhibitors). c. Incubate on ice for 15 minutes to allow the cells to swell. d. Add a non-ionic detergent (e.g., NP-40 or IGEPAL CA-630) to a final concentration of 0.5% and vortex briefly to lyse the plasma membrane. e. Centrifuge at 3,000 x g for 10 minutes at 4°C. The supernatant contains the cytoplasmic fraction. f. Wash the nuclear pellet with the hypotonic buffer. g. Resuspend the nuclear pellet in a high-salt nuclear extraction buffer (e.g., 20 mM HEPES, pH 7.9, 1.5 mM MgCl₂, 420 mM NaCl, 0.2 mM EDTA, 25% glycerol, and protease inhibitors). h. Incubate on ice for 30 minutes with intermittent vortexing. i. Centrifuge at 20,000 x g for 15 minutes at 4°C. The supernatant is the nuclear extract.

3. Immunoblotting: a. Determine the protein concentration of the nuclear extracts. b. Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE. c. Transfer the proteins to a PVDF or nitrocellulose membrane. d. Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST). e. Incubate the membrane with a primary antibody specific for the N-terminal (active) form of SREBP-2. f. Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. g. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate. h. Use a loading control, such as Lamin B1 or Histone H3, to ensure equal loading of the nuclear fractions.

Visualizations

Cholesterol_Biosynthesis_Pathway AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate HMG-CoA Reductase FPP Farnesyl Pyrophosphate (FPP) Mevalonate->FPP Multiple Steps SqualeneSynthase Squalene Synthase (FDFT1) FPP->SqualeneSynthase Squalene Squalene Cholesterol Cholesterol Squalene->Cholesterol Multiple Steps YM53601 YM-53601 YM53601->SqualeneSynthase Inhibition SqualeneSynthase->Squalene

Caption: Cholesterol biosynthesis pathway highlighting the inhibitory action of YM-53601.

SREBP2_Activation_Workflow Start Start: Cell Treatment with YM-53601 Harvest Harvest and Lyse Cells Start->Harvest Fractionation Nuclear/Cytoplasmic Fractionation Harvest->Fractionation NuclearExtract Isolate Nuclear Extract Fractionation->NuclearExtract SDSPAGE SDS-PAGE NuclearExtract->SDSPAGE WesternBlot Western Blot SDSPAGE->WesternBlot Antibody Probe with anti-SREBP-2 (N-terminus) Antibody WesternBlot->Antibody Detection Detect and Quantify Nuclear SREBP-2 Antibody->Detection End End: Assess SREBP-2 Activation Detection->End

Caption: Experimental workflow for assessing SREBP-2 activation.

YM53601_SREBP2_Signaling YM53601 YM-53601 SqualeneSynthase Squalene Synthase YM53601->SqualeneSynthase Inhibition CholesterolSynthesis Cholesterol Synthesis SqualeneSynthase->CholesterolSynthesis Blocks IntracellularCholesterol Decreased Intracellular Cholesterol CholesterolSynthesis->IntracellularCholesterol SREBP_SCAP_ER SREBP-2/SCAP Complex in ER IntracellularCholesterol->SREBP_SCAP_ER Relieves Inhibition SREBP_SCAP_Golgi SREBP-2/SCAP Complex to Golgi SREBP_SCAP_ER->SREBP_SCAP_Golgi Translocation ProteolyticCleavage Proteolytic Cleavage SREBP_SCAP_Golgi->ProteolyticCleavage nSREBP2 Nuclear SREBP-2 (Active Form) ProteolyticCleavage->nSREBP2 TargetGenes Upregulation of Target Genes (e.g., LDLR, HMGCR) nSREBP2->TargetGenes Activates Transcription

Caption: Signaling pathway of YM-53601-induced SREBP-2 activation.

References

Validation & Comparative

A Head-to-Head Comparison of YM-53601 and Pravastatin in Cholesterol Reduction

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed, data-driven comparison of two cholesterol-lowering agents, YM-53601 and pravastatin, for researchers, scientists, and drug development professionals. We will delve into their distinct mechanisms of action, compare their efficacy based on preclinical data, and outline the experimental protocols used in these assessments.

Introduction and Mechanism of Action

YM-53601 and pravastatin represent two different classes of cholesterol-lowering compounds, targeting distinct steps in the cholesterol biosynthesis pathway. Pravastatin is a well-established HMG-CoA reductase inhibitor, a class of drugs commonly known as statins.[1][2] HMG-CoA reductase is a rate-limiting enzyme in the early stages of cholesterol synthesis.[2][3] By inhibiting this enzyme, pravastatin reduces the overall production of cholesterol in the liver.[1] This decrease in intracellular cholesterol leads to an upregulation of low-density lipoprotein (LDL) receptors on liver cells, which in turn increases the clearance of LDL cholesterol ("bad cholesterol") from the bloodstream.

In contrast, YM-53601 is a squalene synthase inhibitor. Squalene synthase catalyzes the first committed step towards cholesterol synthesis, acting much further down the pathway than HMG-CoA reductase. This specific inhibition of squalene synthase also leads to a reduction in cholesterol biosynthesis and a subsequent decrease in plasma non-HDL cholesterol. Notably, as a squalene synthase inhibitor, YM-53601 has also been shown to have a significant triglyceride-lowering effect.

The following diagram illustrates the points of inhibition for both compounds within the cholesterol biosynthesis pathway.

Cholesterol_Pathway AcetylCoA Acetyl-CoA HMG_CoA HMG-CoA AcetylCoA->HMG_CoA Mevalonate Mevalonate HMG_CoA->Mevalonate FPP Farnesyl Pyrophosphate (FPP) Mevalonate->FPP Multiple Steps Squalene Squalene FPP->Squalene Lanosterol Lanosterol Squalene->Lanosterol Cholesterol Cholesterol Lanosterol->Cholesterol Multiple Steps Pravastatin Pravastatin (HMG-CoA Reductase Inhibitor) Pravastatin->HMG_CoA YM53601 YM-53601 (Squalene Synthase Inhibitor) YM53601->Squalene

Figure 1: Cholesterol biosynthesis pathway showing points of inhibition.

Comparative Efficacy in Cholesterol Reduction

Preclinical studies in various animal models have demonstrated the cholesterol-lowering efficacy of YM-53601, often in direct comparison to pravastatin. The data suggests that YM-53601 can be more potent in reducing non-high-density lipoprotein cholesterol (non-HDL-C).

Efficacy in Guinea Pigs

In a study using guinea pigs fed a normal diet, both YM-53601 and pravastatin were administered daily for 14 days. YM-53601 demonstrated a greater reduction in non-HDL-C compared to pravastatin at the same dosage.

CompoundDosage (mg/kg/day)Treatment Duration% Reduction in non-HDL-C
YM-5360110014 days47% (P<0.001)
Pravastatin10014 days33% (P<0.001)
Table 1: Comparison of YM-53601 and Pravastatin in Guinea Pigs
Efficacy in Rhesus Monkeys

Studies in rhesus monkeys, whose lipid metabolism closely resembles that of humans, have also shown YM-53601 to be a potent cholesterol-lowering agent. In one study, YM-53601 was administered twice daily for 21 days, while pravastatin was given twice daily for 28 days. YM-53601 significantly reduced non-HDL-C, whereas pravastatin did not show a significant effect at the tested dose.

CompoundDosage (mg/kg, twice daily)Treatment Duration% Reduction in non-HDL-C
YM-536015021 days37% (P<0.01)
Pravastatin2528 daysNot significant
Table 2: Comparison of YM-53601 and Pravastatin in Rhesus Monkeys

In another 4-week study with rhesus monkeys, YM-53601 at 50 mg/kg was found to be significantly more effective at lowering plasma non-HDL-C than pravastatin at 25 mg/kg.

Effects on Triglycerides

A key differentiator for YM-53601 is its potent triglyceride-lowering effect. In hamsters fed a normal diet, YM-53601 administered daily for 5 days at a dose of 50 mg/kg resulted in an 81% decrease in plasma triglycerides (P<0.001). In hamsters on a high-fat diet, YM-53601 (100 mg/kg daily for 7 days) was superior to the fibrate fenofibrate, reducing triglycerides by 73% compared to 53% for fenofibrate. The mechanism for this triglyceride reduction is thought to be, in part, through an LDL receptor-independent pathway and may involve the suppression of hepatic triglyceride biosynthesis.

Experimental Protocols

The following sections detail the methodologies employed in the preclinical studies cited above. A generalized workflow for such a study is also presented.

Animal Models and Drug Administration
  • Guinea Pig Model: Male Hartley guinea pigs were used. The animals were housed in a controlled environment and had free access to food and water. YM-53601 and pravastatin were suspended in a 0.5% methylcellulose solution and administered orally once daily for 14 days.

  • Rhesus Monkey Model: Male rhesus monkeys were individually caged in a temperature- and light-controlled room. The compounds were administered orally twice a day. Blood samples were collected at baseline and at specified intervals throughout the treatment period.

  • Hamster Model: Male Syrian golden hamsters were used to evaluate the effects on triglycerides. Animals were fed either a normal or a high-fat diet. YM-53601 was administered orally.

Plasma Lipid Analysis

At the end of the treatment periods, blood samples were collected from the animals. Plasma was separated by centrifugation. Total cholesterol, HDL cholesterol, and triglycerides were measured using enzymatic assay kits. Non-HDL cholesterol was calculated by subtracting HDL cholesterol from the total cholesterol value.

The following diagram outlines a typical experimental workflow for evaluating cholesterol-lowering agents in a preclinical setting.

Experimental_Workflow Animal_Selection Animal Model Selection (e.g., Guinea Pigs, Rhesus Monkeys) Acclimatization Acclimatization Period Animal_Selection->Acclimatization Grouping Randomization into Treatment Groups (Control, YM-53601, Pravastatin) Acclimatization->Grouping Baseline Baseline Blood Sampling Grouping->Baseline Treatment Oral Administration of Compounds (Daily) Baseline->Treatment Monitoring Monitoring of Animal Health and Body Weight Treatment->Monitoring Final_Sampling Final Blood and Tissue Collection Monitoring->Final_Sampling Analysis Plasma Lipid Analysis (Total-C, HDL-C, TG) Final_Sampling->Analysis Data_Analysis Statistical Analysis and Comparison Analysis->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Figure 2: Generalized experimental workflow for preclinical evaluation.

Conclusion

The available preclinical data indicates that YM-53601, a squalene synthase inhibitor, is a potent agent for reducing non-HDL cholesterol, in some cases demonstrating greater efficacy than the HMG-CoA reductase inhibitor, pravastatin. A significant advantage of YM-53601 appears to be its pronounced triglyceride-lowering effect, which is a valuable attribute for treating mixed dyslipidemia. The distinct mechanisms of action of these two compounds offer different therapeutic approaches to managing hypercholesterolemia. Further research and clinical trials would be necessary to fully elucidate the comparative efficacy and safety of YM-53601 in humans.

References

A Head-to-Head Comparison: YM-53601 and Fenofibrate for Triglyceride Reduction

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals navigating the landscape of lipid-lowering agents, understanding the comparative efficacy and mechanisms of novel compounds against established therapies is critical. This guide provides an objective comparison of YM-53601, a squalene synthase inhibitor, and fenofibrate, a widely used fibrate, in their capacity to lower triglyceride levels, supported by preclinical experimental data.

Mechanism of Action: Divergent Pathways to Triglyceride Reduction

YM-53601 and fenofibrate employ distinct molecular mechanisms to achieve their triglyceride-lowering effects. YM-53601 acts by inhibiting squalene synthase, a key enzyme in the cholesterol biosynthesis pathway.[1][2] This inhibition not only curtails cholesterol production but also impacts triglyceride metabolism through several proposed mechanisms: suppression of lipogenic biosynthesis, reduced secretion of very low-density lipoprotein (VLDL) from the liver, and enhanced clearance of VLDL from the plasma.[3][4][5]

Fenofibrate, on the other hand, is a prodrug that is converted to its active form, fenofibric acid. Fenofibric acid activates the peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that plays a central role in lipid metabolism. Activation of PPARα leads to increased lipolysis, enhanced activity of lipoprotein lipase (which clears triglycerides from the blood), and reduced production of apoprotein C-III, an inhibitor of lipoprotein lipase.

Comparative Efficacy: Preclinical Data

Direct comparative studies in animal models have demonstrated the potent triglyceride-lowering effects of YM-53601, suggesting its superiority over fenofibrate in certain contexts.

Performance in a High-Fat Diet Hamster Model

In a study involving hamsters fed a high-fat diet, YM-53601 demonstrated a significantly greater reduction in plasma triglycerides compared to fenofibrate.

CompoundDosageDurationPlasma Triglyceride Reduction
YM-53601 100 mg/kg7 days73%
Fenofibrate 100 mg/kg7 days53%
Performance in a Normal Diet Hamster Model

YM-53601 also showed a profound effect on triglyceride levels in hamsters on a normal diet.

CompoundDosageDurationPlasma Triglyceride Reduction
YM-53601 50 mg/kg5 days81%

Clinical Data for Fenofibrate

While direct comparative human clinical trial data for YM-53601 is not available, numerous studies have established the efficacy of fenofibrate in treating hypertriglyceridemia in patients.

Study TypePatient PopulationDosageDurationMedian Triglyceride Reduction
Real-world observational studyPatients with one or more cardiovascular risk factors135-160 mg4 months60%
Clinical trials (average)Hyperlipidemic patientsVariedVaried20-50%

Signaling and Mechanistic Pathways

The distinct mechanisms of YM-53601 and fenofibrate are visualized below.

YM53601_Pathway cluster_cholesterol Cholesterol Biosynthesis Pathway cluster_triglyceride Triglyceride Metabolism Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate Farnesyl Pyrophosphate Farnesyl Pyrophosphate Mevalonate->Farnesyl Pyrophosphate Squalene Squalene Farnesyl Pyrophosphate->Squalene Cholesterol Cholesterol Squalene->Cholesterol YM-53601 YM-53601 Squalene Synthase Squalene Synthase YM-53601->Squalene Synthase Inhibits Inhibition of\nLipogenic Biosynthesis Inhibition of Lipogenic Biosynthesis YM-53601->Inhibition of\nLipogenic Biosynthesis Reduced VLDL Secretion Reduced VLDL Secretion YM-53601->Reduced VLDL Secretion Enhanced VLDL Clearance Enhanced VLDL Clearance YM-53601->Enhanced VLDL Clearance Lowered Plasma\nTriglycerides Lowered Plasma Triglycerides Inhibition of\nLipogenic Biosynthesis->Lowered Plasma\nTriglycerides Reduced VLDL Secretion->Lowered Plasma\nTriglycerides Enhanced VLDL Clearance->Lowered Plasma\nTriglycerides

Caption: Mechanism of action of YM-53601 in lowering triglycerides.

Fenofibrate_Pathway cluster_effects Downstream Effects Fenofibrate Fenofibrate Fenofibric Acid Fenofibric Acid Fenofibrate->Fenofibric Acid Metabolized to PPARα PPARα Fenofibric Acid->PPARα Activates Increased Lipolysis Increased Lipolysis PPARα->Increased Lipolysis Increased Lipoprotein\nLipase Activity Increased Lipoprotein Lipase Activity PPARα->Increased Lipoprotein\nLipase Activity Decreased ApoC-III\nProduction Decreased ApoC-III Production PPARα->Decreased ApoC-III\nProduction Decreased Hepatic\nLipogenesis Decreased Hepatic Lipogenesis PPARα->Decreased Hepatic\nLipogenesis Lowered Plasma\nTriglycerides Lowered Plasma Triglycerides Increased Lipolysis->Lowered Plasma\nTriglycerides Increased Lipoprotein\nLipase Activity->Lowered Plasma\nTriglycerides Decreased ApoC-III\nProduction->Increased Lipoprotein\nLipase Activity Decreased Hepatic\nLipogenesis->Lowered Plasma\nTriglycerides

Caption: Mechanism of action of fenofibrate in lowering triglycerides.

Experimental Protocols

The following outlines the methodologies employed in the key comparative preclinical studies.

Animal Model and Treatment
  • Species: Male Syrian golden hamsters.

  • Diet: Animals were fed either a normal chow diet or a high-fat diet.

  • Drug Administration: YM-53601 and fenofibrate were administered orally once daily for the specified duration (5 or 7 days).

Plasma Lipid Analysis
  • Sample Collection: Blood samples were collected from the posterior vena cava.

  • Triglyceride Measurement: Plasma triglyceride levels were determined using commercially available enzymatic assay kits.

The experimental workflow is depicted below.

Experimental_Workflow Animal Model Selection\n(Hamsters) Animal Model Selection (Hamsters) Dietary Regimen\n(Normal or High-Fat) Dietary Regimen (Normal or High-Fat) Animal Model Selection\n(Hamsters)->Dietary Regimen\n(Normal or High-Fat) Drug Administration\n(YM-53601 or Fenofibrate) Drug Administration (YM-53601 or Fenofibrate) Dietary Regimen\n(Normal or High-Fat)->Drug Administration\n(YM-53601 or Fenofibrate) Blood Sample Collection Blood Sample Collection Drug Administration\n(YM-53601 or Fenofibrate)->Blood Sample Collection Plasma Separation Plasma Separation Blood Sample Collection->Plasma Separation Triglyceride Measurement\n(Enzymatic Assay) Triglyceride Measurement (Enzymatic Assay) Plasma Separation->Triglyceride Measurement\n(Enzymatic Assay) Data Analysis Data Analysis Triglyceride Measurement\n(Enzymatic Assay)->Data Analysis Comparison of Efficacy Comparison of Efficacy Data Analysis->Comparison of Efficacy

Caption: General experimental workflow for preclinical comparison.

Conclusion

Preclinical evidence suggests that YM-53601, a squalene synthase inhibitor, is a potent agent for triglyceride reduction, demonstrating superior efficacy to fenofibrate in a hamster model. The distinct mechanisms of action of these two compounds offer different therapeutic approaches to managing hypertriglyceridemia. While fenofibrate is an established clinical option with extensive human data, the promising preclinical results for YM-53601 warrant further investigation to determine its potential role in human lipid management. Researchers in drug development may find the novel mechanism of YM-53601 an attractive avenue for developing new therapies for dyslipidemia.

References

A Comparative Guide to Squalene Synthase Inhibitors: YM-53601 and Beyond

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of YM-53601 with other notable squalene synthase inhibitors, focusing on their performance backed by experimental data. Squalene synthase represents a key enzymatic target in the cholesterol biosynthesis pathway, and its inhibition offers a promising therapeutic strategy for managing hypercholesterolemia.

Mechanism of Action: Targeting Cholesterol Synthesis

Squalene synthase catalyzes the first committed step in cholesterol biosynthesis, the reductive dimerization of two molecules of farnesyl pyrophosphate (FPP) to form squalene. By inhibiting this enzyme, squalene synthase inhibitors effectively block the production of cholesterol. This guide will delve into the comparative efficacy and characteristics of YM-53601, lapaquistat (TAK-475), and the natural product zaragozic acid A.

In Vitro Efficacy: A Head-to-Head Comparison

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the in vitro IC50 values for YM-53601, lapaquistat, and zaragozic acid A against squalene synthase from various species and cell lines.

InhibitorSpecies/Cell LineIC50 (nM)Reference
YM-53601 Human (HepG2 cells)79[1]
Rat (liver microsomes)90[1]
Hamster (liver microsomes)170[1]
Guinea-pig (liver microsomes)46[1][2]
Rhesus monkey (liver microsomes)45
Lapaquistat (active metabolite) Human (skeletal myocytes)45
Zaragozic Acid A Rat (liver)0.078 (Ki)
Mouse (hepatic cholesterol synthesis)6000

Preclinical In Vivo Performance

The in vivo efficacy of these inhibitors has been evaluated in various animal models, providing insights into their potential therapeutic effects on plasma lipid levels.

YM-53601: Potent Lipid-Lowering in Rodents and Primates

Preclinical studies have demonstrated the significant lipid-lowering capabilities of YM-53601. In rats, it inhibited cholesterol biosynthesis with an ED50 of 32 mg/kg. Notably, in rhesus monkeys, a species with a lipid metabolism profile similar to humans, YM-53601 was shown to be more effective at lowering non-HDL cholesterol than the statin pravastatin. Furthermore, in hamsters, YM-53601 exhibited a superior triglyceride-lowering effect compared to the fibrate fenofibrate.

Lapaquistat (TAK-475): From Preclinical Promise to Clinical Discontinuation

Lapaquistat, the most clinically advanced squalene synthase inhibitor, showed promising lipid-lowering effects in preclinical models, including beagle dogs, marmosets, and cynomolgus monkeys. In rats, it inhibited hepatic cholesterol biosynthesis with an ED50 of 2.9 mg/kg. However, its development was halted in Phase III clinical trials due to concerns about potential liver toxicity at higher doses.

Zaragozic Acid A: A Potent Natural Product

Zaragozic acid A, a potent natural inhibitor of squalene synthase, has demonstrated efficacy in animal models. In mice, it inhibited acute hepatic cholesterol synthesis with a 50% inhibitory dose of 200 µg/kg.

Clinical Insights: The Lapaquistat Experience

Clinical trials with lapaquistat provided valuable data on the effects of squalene synthase inhibition in humans.

Efficacy of Lapaquistat in Humans

In Phase II and III clinical trials, lapaquistat demonstrated a dose-dependent reduction in LDL cholesterol. At a daily dose of 100 mg, lapaquistat monotherapy significantly decreased LDL cholesterol by approximately 21.6% to 23.4%. When co-administered with statins, it resulted in an additional 18.0% reduction in LDL cholesterol. Lapaquistat also led to significant reductions in non-HDL cholesterol, total cholesterol, apolipoprotein B, VLDL cholesterol, and triglycerides.

Adverse Effects of Lapaquistat

The clinical development of lapaquistat was terminated due to safety concerns, specifically an increased incidence of elevated liver enzymes (alanine aminotransferase) at the 100 mg dose. Two patients receiving this dose met the criteria for potential drug-induced liver injury. While the 50 mg dose did not show the same risk of hepatotoxicity, its LDL-lowering effect was not considered commercially competitive with existing therapies.

Signaling Pathways and Experimental Workflows

To visualize the mechanism of action and the experimental evaluation process for these inhibitors, the following diagrams are provided.

Cholesterol_Biosynthesis_Pathway AcetylCoA Acetyl-CoA HMG_CoA HMG-CoA AcetylCoA->HMG_CoA Mevalonate Mevalonate HMG_CoA->Mevalonate HMG-CoA Reductase Isopentenyl_PP Isopentenyl-PP Mevalonate->Isopentenyl_PP Geranyl_PP Geranyl-PP Isopentenyl_PP->Geranyl_PP Farnesyl_PP Farnesyl-PP (FPP) Geranyl_PP->Farnesyl_PP Squalene Squalene Farnesyl_PP->Squalene Squalene Synthase Lanosterol Lanosterol Squalene->Lanosterol Cholesterol Cholesterol Lanosterol->Cholesterol Statins Statins HMG_CoA_Reductase HMG-CoA Reductase Statins->HMG_CoA_Reductase SQS_Inhibitors Squalene Synthase Inhibitors (YM-53601, Lapaquistat, Zaragozic Acid) Squalene_Synthase Squalene Synthase SQS_Inhibitors->Squalene_Synthase

Caption: Cholesterol biosynthesis pathway highlighting the points of inhibition by statins and squalene synthase inhibitors.

Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation Microsome_Prep Microsome Preparation (e.g., from rat liver or HepG2 cells) Incubation Incubation with [14C]Farnesyl Pyrophosphate, NADPH, and Inhibitor Microsome_Prep->Incubation Lipid_Extraction Lipid Extraction Incubation->Lipid_Extraction TLC Thin Layer Chromatography (TLC) to separate Squalene Lipid_Extraction->TLC Quantification Quantification of Radiolabeled Squalene TLC->Quantification IC50_Determination IC50 Determination Quantification->IC50_Determination Animal_Model Animal Model (e.g., Hamsters) Drug_Administration Oral Administration of Inhibitor or Vehicle Animal_Model->Drug_Administration Blood_Collection Blood Collection (Fasting) Drug_Administration->Blood_Collection Plasma_Separation Plasma Separation Blood_Collection->Plasma_Separation Lipid_Analysis Enzymatic Analysis of Total Cholesterol, HDL-C, and Triglycerides Plasma_Separation->Lipid_Analysis Efficacy_Assessment Assessment of Lipid-Lowering Efficacy Lipid_Analysis->Efficacy_Assessment

Caption: General experimental workflow for the in vitro and in vivo evaluation of squalene synthase inhibitors.

Experimental Protocols

In Vitro Squalene Synthase Inhibition Assay

A common method for determining the in vitro inhibitory activity of compounds on squalene synthase involves a radiometric assay.

1. Preparation of Microsomes:

  • Liver tissue from the desired species (e.g., rat, hamster) or cultured cells (e.g., HepG2) are homogenized in a suitable buffer.

  • The homogenate is centrifuged at a low speed to remove cell debris and nuclei.

  • The resulting supernatant is then subjected to ultracentrifugation to pellet the microsomal fraction, which contains the squalene synthase enzyme.

  • The microsomal pellet is resuspended in a storage buffer and the protein concentration is determined.

2. Assay Reaction:

  • The reaction mixture typically contains a buffer (e.g., phosphate buffer, pH 7.4), a source of reducing equivalents (NADPH), magnesium chloride, the radiolabeled substrate [14C]farnesyl pyrophosphate, and the test inhibitor at various concentrations.

  • The reaction is initiated by the addition of the microsomal preparation.

  • The mixture is incubated at 37°C for a specified period.

3. Lipid Extraction and Analysis:

  • The reaction is stopped by the addition of a strong base (e.g., KOH in methanol).

  • The lipids, including the newly synthesized radiolabeled squalene, are extracted using an organic solvent (e.g., petroleum ether or hexane).

  • The organic phase is separated, evaporated to dryness, and the residue is redissolved in a small volume of solvent.

4. Quantification and IC50 Calculation:

  • The extracted lipids are separated by thin-layer chromatography (TLC).

  • The spot corresponding to squalene is identified and scraped from the TLC plate.

  • The amount of radioactivity in the squalene spot is quantified using a liquid scintillation counter.

  • The percentage of inhibition at each inhibitor concentration is calculated relative to a control without the inhibitor.

  • The IC50 value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Assessment of Lipid-Lowering Efficacy in Hamsters

The Syrian golden hamster is a widely used animal model for studying lipid metabolism due to its lipoprotein profile being similar to that of humans.

1. Animal Acclimatization and Diet:

  • Male Syrian golden hamsters are acclimated to the laboratory conditions for a period of at least one week.

  • The animals are provided with a standard chow diet and water ad libitum.

2. Drug Administration:

  • The test compound (e.g., YM-53601) is suspended in a suitable vehicle (e.g., 0.5% methylcellulose) and administered orally by gavage once daily for a specified duration (e.g., 5-14 days).

  • A control group receives the vehicle only.

3. Blood Collection and Plasma Preparation:

  • At the end of the treatment period, the animals are fasted overnight.

  • Blood is collected from a suitable site (e.g., retro-orbital sinus or cardiac puncture) into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma is separated by centrifugation at a low temperature.

4. Plasma Lipid Analysis:

  • Plasma concentrations of total cholesterol, HDL cholesterol, and triglycerides are determined using commercially available enzymatic assay kits.

  • Non-HDL cholesterol is calculated by subtracting HDL cholesterol from the total cholesterol value.

5. Statistical Analysis:

  • The data are expressed as mean ± standard error of the mean (SEM).

  • Statistical significance between the treated and control groups is determined using appropriate statistical tests, such as a t-test or ANOVA.

Conclusion

YM-53601 demonstrates potent in vitro and in vivo activity as a squalene synthase inhibitor, showing promising lipid-lowering effects in various animal models. While the clinical development of lapaquistat was halted due to safety concerns, the data generated from its trials provide valuable insights into the potential and challenges of targeting squalene synthase. Zaragozic acid A remains a powerful tool for preclinical research. The continued exploration of squalene synthase inhibitors, with a focus on optimizing efficacy while ensuring a favorable safety profile, holds potential for the development of novel therapies for dyslipidemia.

References

Comparative analysis of YM-53601 and lapaquistat

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of Squalene Synthase Inhibitors: YM-53601 and Lapaquistat

In the landscape of lipid-lowering agents, the inhibition of squalene synthase presents a compelling therapeutic strategy. This enzyme catalyzes the first committed step in cholesterol biosynthesis, a pathway distinct from the mevalonate pathway targeted by statins.[1][2][3] By targeting squalene synthase, it is hypothesized that cholesterol synthesis can be reduced without affecting the production of other essential molecules derived from mevalonate, potentially mitigating some side effects associated with statins.[1][4] This guide provides a comparative analysis of two such inhibitors, YM-53601 and lapaquistat (TAK-475), focusing on their performance based on available experimental data.

Mechanism of Action

Both YM-53601 and lapaquistat are inhibitors of the enzyme squalene synthase (farnesyl-diphosphate farnesyltransferase). This enzyme is responsible for the reductive dimerization of two molecules of farnesyl diphosphate (FPP) to form squalene. This is a critical step in the cholesterol biosynthesis pathway, as squalene is the direct precursor to lanosterol, which is then converted to cholesterol through a series of reactions. By inhibiting this step, both compounds effectively reduce the de novo synthesis of cholesterol. This reduction in hepatic cholesterol leads to an upregulation of LDL receptors, which in turn increases the clearance of LDL cholesterol from the circulation.

Data Presentation

In Vitro Squalene Synthase Inhibition

The inhibitory potency of YM-53601 against squalene synthase has been evaluated in hepatic microsomes from various species.

Species/Cell LineYM-53601 IC₅₀ (nM)
Rat90
Hamster170
Guinea-pig46
Rhesus monkey45
Human (HepG2 cells)79

IC₅₀: Half-maximal inhibitory concentration

For lapaquistat's active metabolite, T-91485, the IC₅₀ for cholesterol biosynthesis inhibition in human skeletal myocytes was 45 nM.

In Vivo Efficacy

The following tables summarize the in vivo effects of YM-53601 and lapaquistat on plasma lipid levels in various animal models and in human clinical trials.

YM-53601: In Vivo Effects on Plasma Lipids

Animal ModelDoseDuration% Decrease in Plasma Non-HDL-C% Decrease in Plasma TriglyceridesReference
Guinea-pigs100 mg/kg/day14 days47% (P<0.001)-
Rhesus monkeys50 mg/kg, twice daily21 days37% (P<0.01)-
Hamsters (normal diet)50 mg/kg/day5 days~70%81% (P<0.001)
Hamsters (high-fat diet)100 mg/kg/day7 days-73% (P<0.001)

Lapaquistat: In Vivo Effects on Plasma Lipids

SpeciesDoseDuration% Decrease in LDL-CReference
Humans (Phase II/III trials)50 mg/day12 weeks18%
Humans (Phase II/III trials)100 mg/day12 weeks23%
Humans (in combination with statins)50 mg/day24 weeksAdditional 14%
Humans (in combination with statins)100 mg/day24 weeksAdditional 19%
WHHLMI Rabbits100 or 200 mg/kg/day32 weeksSignificant decrease in total cholesterolSignificant decrease in triglycerides

It is important to note that the development of lapaquistat was halted due to observations in clinical trials of potential liver damage at the 100 mg dose.

Experimental Protocols

In Vitro Squalene Synthase Activity Assay

A representative protocol for determining the in vitro inhibition of squalene synthase is as follows:

  • Preparation of Microsomes: Liver tissue from the desired species is homogenized and subjected to differential centrifugation to isolate the microsomal fraction, which contains the squalene synthase enzyme.

  • Assay Reaction: The microsomal preparation is incubated with the test compound (YM-53601 or lapaquistat) at varying concentrations.

  • Substrate Addition: The reaction is initiated by the addition of a radiolabeled substrate, such as [³H]farnesyl diphosphate.

  • Incubation: The reaction mixture is incubated at 37°C for a specified period to allow for the enzymatic conversion of the substrate to squalene.

  • Extraction: The reaction is stopped, and the lipids, including the newly synthesized [³H]squalene, are extracted using an organic solvent.

  • Quantification: The amount of [³H]squalene is quantified using liquid scintillation counting.

  • Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a control without the inhibitor. The IC₅₀ value is then determined by plotting the percent inhibition against the log of the inhibitor concentration.

In Vivo Animal Studies for Lipid-Lowering Efficacy

A general workflow for assessing the in vivo efficacy of lipid-lowering agents in animal models is described below:

  • Animal Model Selection: An appropriate animal model, such as hamsters, guinea pigs, or rhesus monkeys, is chosen. Animals may be fed a normal or a high-fat diet to induce hyperlipidemia.

  • Drug Administration: The test compound is administered orally at various doses for a specified duration. A control group receives a vehicle.

  • Blood Sampling: Blood samples are collected at baseline and at various time points throughout the study.

  • Lipid Analysis: Plasma is separated from the blood samples, and the concentrations of total cholesterol, non-HDL cholesterol (or LDL cholesterol), and triglycerides are measured using standard enzymatic assays.

  • Data Analysis: The percentage change in lipid levels from baseline is calculated for each treatment group and compared to the control group to determine the efficacy of the compound.

Visualizations

Cholesterol Biosynthesis Pathway

Cholesterol_Biosynthesis AcetylCoA Acetyl-CoA HMG_CoA HMG-CoA AcetylCoA->HMG_CoA HMG-CoA synthase Mevalonate Mevalonate HMG_CoA->Mevalonate HMG-CoA reductase HMG_CoA_reductase_point HMG_CoA->HMG_CoA_reductase_point FPP Farnesyl Diphosphate (FPP) Mevalonate->FPP Multiple steps Squalene Squalene FPP->Squalene Squalene synthase Squalene_synthase_point FPP->Squalene_synthase_point Lanosterol Lanosterol Squalene->Lanosterol Squalene epoxidase Cholesterol Cholesterol Lanosterol->Cholesterol Multiple steps Statins Statins Statins->HMG_CoA_reductase_point Inhibition SS_Inhibitors YM-53601 Lapaquistat SS_Inhibitors->Squalene_synthase_point Inhibition HMG_CoA_reductase_point->Mevalonate Squalene_synthase_point->Squalene

Caption: Cholesterol biosynthesis pathway highlighting the points of inhibition for statins and squalene synthase inhibitors.

Experimental Workflow for In Vivo Efficacy Testing

InVivo_Workflow Animal_Selection Animal Model Selection (e.g., Hamsters) Diet Dietary Regimen (Normal or High-Fat) Animal_Selection->Diet Grouping Randomization into Treatment Groups Diet->Grouping Dosing Drug Administration (YM-53601, Lapaquistat, Vehicle) Grouping->Dosing Blood_Collection Blood Sample Collection (Baseline and Post-treatment) Dosing->Blood_Collection Lipid_Analysis Plasma Lipid Analysis (Cholesterol, Triglycerides) Blood_Collection->Lipid_Analysis Data_Analysis Statistical Analysis of Lipid Level Changes Lipid_Analysis->Data_Analysis Efficacy_Determination Determination of Lipid-Lowering Efficacy Data_Analysis->Efficacy_Determination

Caption: A typical experimental workflow for evaluating the in vivo lipid-lowering efficacy of YM-53601 and lapaquistat.

References

A Comparative Analysis of Squalene Synthase Inhibitors: YM-53601 and Zaragozic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two prominent squalene synthase inhibitors, YM-53601 and zaragozic acid. Squalene synthase represents a critical enzymatic step in the cholesterol biosynthesis pathway, making it a key target for the development of lipid-lowering therapeutics.[1][2] This document outlines their mechanism of action, presents comparative experimental data on their potency, and details the methodologies used in these key experiments.

Mechanism of Action: Targeting a Key Enzyme in Cholesterol Synthesis

Both YM-53601 and zaragozic acid exert their lipid-lowering effects by inhibiting squalene synthase. This enzyme catalyzes the first committed step in cholesterol formation: the reductive dimerization of two molecules of farnesyl pyrophosphate (FPP) to produce squalene.[1][3] By blocking this step, these inhibitors prevent the downstream synthesis of cholesterol.

Zaragozic acids are potent, competitive inhibitors of squalene synthase.[4] Zaragozic acid A, in particular, has been shown to act as a mechanism-based irreversible inactivator of the enzyme following initial competitive binding. YM-53601 is also a potent inhibitor of squalene synthase.

Comparative Performance Data

The following tables summarize the available quantitative data on the inhibitory potency of YM-53601 and various forms of zaragozic acid.

Table 1: In Vitro Inhibition of Squalene Synthase

CompoundSpecies/Cell LineIC50 / Ki
YM-53601 Rat (hepatic microsomes)90 nM (IC50)
Hamster (hepatic microsomes)170 nM (IC50)
Guinea-pig (hepatic microsomes)46 nM (IC50)
Rhesus monkey (hepatic microsomes)45 nM (IC50)
Human (HepG2 cells)79 nM (IC50)
Zaragozic Acid A Rat (liver)78 pM (Ki)
Zaragozic Acid B Rat (liver)29 pM (Ki)
Zaragozic Acid C Rat (liver)45 pM (Ki)

Table 2: In Vivo Inhibition of Cholesterol Biosynthesis

CompoundAnimal ModelED50 / 50% Inhibitory Dose
YM-53601 Rat32 mg/kg (ED50)
Zaragozic Acid A Mouse200 µg/kg (50% inhibitory dose)

Experimental Protocols

In Vitro Squalene Synthase Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of squalene synthase in a cell-free system, typically using liver microsomes as the enzyme source.

Methodology:

  • Preparation of Microsomes: Liver tissue from the desired species is homogenized and subjected to differential centrifugation to isolate the microsomal fraction, which is rich in squalene synthase.

  • Assay Buffer: A typical assay buffer consists of 50 mM HEPES (pH 7.5), 11 mM NaF, 5.5 mM MgCl2, 3 mM DTT, and 1 mM NADPH.

  • Substrate: Radiolabeled farnesyl pyrophosphate (FPP), such as [14C]FPP or [3H]-FPP, is used as the substrate.

  • Incubation: The test compound (dissolved in a suitable solvent like DMSO), microsomal protein, and the assay buffer are pre-incubated. The reaction is initiated by the addition of the radiolabeled FPP. The mixture is then incubated at 30°C for a defined period (e.g., 20 minutes).

  • Extraction and Quantification: The reaction is stopped, and the product, radiolabeled squalene, is extracted using an organic solvent (e.g., hexane). The amount of radioactivity in the squalene fraction is then quantified using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the squalene synthase activity (IC50) is determined by plotting the percentage of inhibition against the logarithm of the compound concentration.

In Vivo Cholesterol Biosynthesis Inhibition Assay

This assay assesses the efficacy of a compound in inhibiting cholesterol synthesis within a living organism.

Methodology:

  • Animal Model: Typically, rodents such as rats or mice are used.

  • Compound Administration: The test compound (e.g., YM-53601 or zaragozic acid) is administered to the animals, usually via oral gavage.

  • Radiolabeled Precursor: After a specific time following compound administration (e.g., 1 hour), a radiolabeled precursor of cholesterol, such as [14C]-acetate, is injected intraperitoneally.

  • Sample Collection: After a further incubation period (e.g., 1 hour), the animals are euthanized, and blood and/or liver samples are collected.

  • Cholesterol Extraction and Quantification: Lipids are extracted from the plasma or liver homogenates. The cholesterol fraction is then isolated, often by saponification followed by extraction of the non-saponifiable lipids. The amount of radioactivity incorporated into the cholesterol is measured by liquid scintillation counting.

  • Data Analysis: The dose of the compound that reduces the incorporation of the radiolabel into cholesterol by 50% (ED50 or 50% inhibitory dose) is calculated by comparing the results from treated animals to those from a vehicle-treated control group.

Visualizing the Mechanism of Action

To better illustrate the role of YM-53601 and zaragozic acid, the following diagrams depict the cholesterol biosynthesis pathway and a generalized experimental workflow for assessing in vivo efficacy.

Cholesterol_Biosynthesis_Pathway cluster_early Early Steps cluster_target Target Step cluster_late Late Steps Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate Farnesyl Pyrophosphate (FPP) Farnesyl Pyrophosphate (FPP) Mevalonate->Farnesyl Pyrophosphate (FPP) Squalene Squalene Farnesyl Pyrophosphate (FPP)->Squalene Squalene Synthase Lanosterol Lanosterol Squalene->Lanosterol Cholesterol Cholesterol Lanosterol->Cholesterol YM-53601 YM-53601 YM-53601->Squalene Inhibition Zaragozic Acid Zaragozic Acid Zaragozic Acid->Squalene

Caption: Cholesterol Biosynthesis Pathway and Inhibition Site.

InVivo_Workflow cluster_animal_phase Animal Phase cluster_lab_phase Laboratory Phase Animal_Model Select Animal Model (e.g., Rats) Compound_Admin Administer Test Compound (YM-53601 or Zaragozic Acid) Animal_Model->Compound_Admin Radiolabel_Inject Inject Radiolabeled Precursor (e.g., [14C]-acetate) Compound_Admin->Radiolabel_Inject Sample_Collection Collect Blood/Liver Samples Radiolabel_Inject->Sample_Collection Lipid_Extraction Extract Lipids from Samples Sample_Collection->Lipid_Extraction Cholesterol_Isolation Isolate Cholesterol Fraction Lipid_Extraction->Cholesterol_Isolation Quantification Quantify Radioactivity (Scintillation Counting) Cholesterol_Isolation->Quantification Data_Analysis Calculate ED50 Quantification->Data_Analysis Result In Vivo Efficacy (ED50) Data_Analysis->Result

Caption: In Vivo Cholesterol Biosynthesis Inhibition Workflow.

References

Validating YM-53601's Efficacy in New Disease Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of YM-53601's efficacy in emerging disease models, specifically Hepatitis C Virus (HCV) infection and Hepatocellular Carcinoma (HCC). Its performance is evaluated against alternative therapeutic agents, supported by experimental data to inform future research and development.

YM-53601: A Squalene Synthase Inhibitor with Broad Potential

YM-53601 is an inhibitor of squalene synthase (also known as farnesyl-diphosphate farnesyltransferase 1 or FDFT1), a key enzyme in the cholesterol biosynthesis pathway.[1] By blocking this enzyme, YM-53601 effectively reduces the production of cholesterol and other sterols.[1] While initially investigated for its lipid-lowering effects in models of hypercholesterolemia and hypertriglyceridemia, recent studies have unveiled its potential in new therapeutic areas.

New Disease Model 1: Hepatitis C Virus (HCV) Infection

The replication of the Hepatitis C virus is intricately linked to the host's lipid metabolism, particularly cholesterol biosynthesis. This dependency presents a novel target for antiviral strategies.

YM-53601's Anti-HCV Efficacy

YM-53601 has been shown to inhibit HCV propagation by targeting the host's squalene synthase.[2][3] A key study demonstrated that YM-53601 and another squalene synthase inhibitor, zaragozic acid A, effectively decreased HCV RNA, protein levels, and the production of new viral particles in human hepatoma Huh-7.5.1-derived cells.[2]

Key Quantitative Data:

CompoundTargetCell LineEndpointIC50 / EfficacyCitation
YM-53601 Squalene SynthaseHuh-7.5.1-8Virus Secretion0.16 ± 0.10 µM
Zaragozic Acid A Squalene SynthaseHuh-7.5.1Viral RNA, Protein, Progeny ProductionDecreased production
Direct-Acting Antivirals (DAAs) Various viral proteins (e.g., NS3/4A protease, NS5A, NS5B polymerase)Human clinical trialsSustained Virologic Response (SVR)>90-98% SVR rates
Comparison with Alternatives: Direct-Acting Antivirals (DAAs)

Direct-Acting Antivirals (DAAs) represent the current standard of care for HCV infection, with numerous approved drugs achieving exceptionally high cure rates. These agents directly target viral proteins, leading to potent inhibition of replication. While YM-53601 demonstrates a promising host-targeting antiviral strategy, its in vitro efficacy will need to be significantly optimized to approach the clinical efficacy of DAAs. However, as a host-targeting agent, it could potentially offer a higher barrier to the development of viral resistance.

Signaling Pathway: Cholesterol Biosynthesis and HCV Replication

G cluster_cholesterol Cholesterol Biosynthesis Pathway cluster_hcv HCV Life Cycle Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate Farnesyl Pyrophosphate (FPP) Farnesyl Pyrophosphate (FPP) Mevalonate->Farnesyl Pyrophosphate (FPP) Squalene Squalene Farnesyl Pyrophosphate (FPP)->Squalene Squalene Synthase Lanosterol Lanosterol Squalene->Lanosterol Cholesterol Cholesterol Lanosterol->Cholesterol Replication Replication Cholesterol->Replication Essential for Replication Complex Assembly & Release Assembly & Release Cholesterol->Assembly & Release Component of Viral Particles YM-53601 YM-53601 Squalene\nSynthase Squalene Synthase YM-53601->Squalene\nSynthase Inhibits HCV Entry HCV Entry HCV Entry->Replication Replication->Assembly & Release

Figure 1. YM-53601 inhibits cholesterol biosynthesis, a pathway essential for HCV replication.

Experimental Workflow: In Vitro Anti-HCV Assay

G Huh-7.5.1 cells Huh-7.5.1 cells Infect with\nHCV JFH-1 strain Infect with HCV JFH-1 strain Huh-7.5.1 cells->Infect with\nHCV JFH-1 strain Treat with\nYM-53601 Treat with YM-53601 Infect with\nHCV JFH-1 strain->Treat with\nYM-53601 Incubate for 5 days Incubate for 5 days Treat with\nYM-53601->Incubate for 5 days Harvest cells\nand supernatant Harvest cells and supernatant Incubate for 5 days->Harvest cells\nand supernatant Analyze Viral RNA (qPCR),\nProtein (Western Blot),\nand Infectious Particles Analyze Viral RNA (qPCR), Protein (Western Blot), and Infectious Particles Harvest cells\nand supernatant->Analyze Viral RNA (qPCR),\nProtein (Western Blot),\nand Infectious Particles

Figure 2. Workflow for assessing the anti-HCV activity of YM-53601 in a cell culture model.

New Disease Model 2: Hepatocellular Carcinoma (HCC)

Hepatocellular Carcinoma (HCC) is a primary liver cancer with a poor prognosis and limited treatment options. Chemotherapy, often with doxorubicin, is a standard treatment, but its efficacy is frequently limited by drug resistance.

YM-53601's Role in Potentiating Doxorubicin Efficacy

YM-53601 has been shown to potentiate the efficacy of doxorubicin in HCC cells. The proposed mechanism involves the reduction of mitochondrial cholesterol, which is known to contribute to chemotherapy resistance. By depleting cholesterol, YM-53601 may sensitize cancer cells to the cytotoxic effects of doxorubicin.

Comparison with Other Doxorubicin Potentiators

Several other agents have been investigated for their ability to enhance doxorubicin's anticancer effects in HCC.

Key Quantitative Data:

CombinationCell LineEndpointEffectCitation
Doxorubicin + YM-53601 H35, HepG2Cell Growth Arrest, Cell DeathPotentiates Doxorubicin Effects
Doxorubicin + Quercetin SMMC7721Cytotoxicity (IC50)Reduced Doxorubicin IC50 from 5.1 µM to 2.2 µM
Doxorubicin + Sorafenib Human clinical trialOverall SurvivalNo significant improvement over sorafenib alone
Doxorubicin + Selenocystine HepG2Cell ViabilitySynergistic reduction in cell viability

Signaling Pathway: Overcoming Chemoresistance in HCC

G Doxorubicin Doxorubicin Apoptosis Apoptosis Doxorubicin->Apoptosis YM-53601 YM-53601 Squalene Synthase Squalene Synthase YM-53601->Squalene Synthase Inhibits Cholesterol Biosynthesis Cholesterol Biosynthesis Squalene Synthase->Cholesterol Biosynthesis Mitochondrial Cholesterol Mitochondrial Cholesterol Cholesterol Biosynthesis->Mitochondrial Cholesterol Chemoresistance Chemoresistance Mitochondrial Cholesterol->Chemoresistance Mitochondrial Cholesterol->Apoptosis Inhibits Chemoresistance->Apoptosis Inhibits

Figure 3. YM-53601 may potentiate doxorubicin-induced apoptosis by reducing chemoresistance.

Experimental Workflow: In Vitro Chemosensitization Assay

G HCC cell lines\n(e.g., HepG2, H35) HCC cell lines (e.g., HepG2, H35) Treat with Doxorubicin alone,\nYM-53601 alone, or\ncombination Treat with Doxorubicin alone, YM-53601 alone, or combination HCC cell lines\n(e.g., HepG2, H35)->Treat with Doxorubicin alone,\nYM-53601 alone, or\ncombination Incubate for 24-72h Incubate for 24-72h Treat with Doxorubicin alone,\nYM-53601 alone, or\ncombination->Incubate for 24-72h Assess Cell Viability (MTT assay)\nand Apoptosis (Annexin V staining) Assess Cell Viability (MTT assay) and Apoptosis (Annexin V staining) Incubate for 24-72h->Assess Cell Viability (MTT assay)\nand Apoptosis (Annexin V staining)

Figure 4. Workflow for evaluating the synergistic anticancer effect of YM-53601 and doxorubicin.

Experimental Protocols

Anti-HCV Activity of YM-53601 in Huh-7.5.1-8 Cells
  • Cell Culture: Huh-7.5.1-8 cells are cultured in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum, nonessential amino acids, penicillin, and streptomycin.

  • HCV Infection: Cells are infected with the JFH-1 strain of HCV.

  • Drug Treatment: Following infection, cells are treated with varying concentrations of YM-53601 (e.g., 0 to 1.5 µM) in serum-free medium.

  • Incubation: The treated cells are incubated for 5 days.

  • Analysis:

    • Viral RNA: Intracellular viral RNA is quantified using real-time quantitative PCR (qPCR).

    • Viral Proteins: Levels of viral proteins (e.g., core, NS3) are assessed by immunoblotting (Western blot).

    • Infectious Virus Titer: The amount of secreted infectious virus particles in the culture supernatant is determined by a focus-forming unit (FFU) assay.

    • Cell Viability: Cell viability is assessed using a colorimetric assay, such as the WST-8 assay.

Potentiation of Doxorubicin Cytotoxicity by YM-53601 in HCC Cells
  • Cell Culture: Human hepatocellular carcinoma cell lines (e.g., HepG2, H35) are maintained in appropriate culture medium (e.g., DMEM with 10% FBS).

  • Drug Treatment: Cells are treated with doxorubicin alone, YM-53601 alone, or a combination of both at various concentrations.

  • Incubation: Cells are incubated for a specified period (e.g., 24, 48, or 72 hours).

  • Analysis:

    • Cell Viability: The effect on cell proliferation and viability is measured using an MTT assay.

    • Apoptosis: The induction of apoptosis is quantified by flow cytometry after staining with Annexin V and propidium iodide (PI).

    • Mitochondrial Cholesterol: Mitochondrial cholesterol levels can be measured to confirm the mechanism of action.

Conclusion

YM-53601, a squalene synthase inhibitor, demonstrates promising efficacy in preclinical models of Hepatitis C Virus infection and Hepatocellular Carcinoma. In the context of HCV, it presents a novel host-targeting antiviral strategy, though its potency is currently lower than that of established direct-acting antivirals. In HCC, it shows potential as a chemosensitizer to enhance the efficacy of doxorubicin. Further research is warranted to fully elucidate its therapeutic potential and to optimize its activity in these new disease models. The comparative data and experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals exploring the broader applications of squalene synthase inhibitors.

References

Dual Inhibition of Cholesterol Synthesis: A Comparative Analysis of YM-53601 and HMG-CoA Reductase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The management of hypercholesterolemia, a major risk factor for cardiovascular disease, has been dominated by HMG-CoA reductase inhibitors, commonly known as statins. However, the quest for more potent and potentially synergistic therapeutic strategies has led to the exploration of other targets in the cholesterol biosynthesis pathway. One such target is squalene synthase, a key enzyme downstream of HMG-CoA reductase. This guide provides a comparative analysis of the squalene synthase inhibitor YM-53601 and its potential synergistic effects when combined with HMG-CoA reductase inhibitors, supported by available experimental data.

Mechanism of Action: A Two-Pronged Approach to Cholesterol Reduction

HMG-CoA reductase inhibitors and squalene synthase inhibitors target two distinct, critical steps in the cholesterol biosynthesis pathway.[1][2] This dual-front attack on cholesterol production forms the basis for potential synergistic effects.

HMG-CoA Reductase Inhibitors (Statins): Statins competitively inhibit HMG-CoA reductase, the rate-limiting enzyme in the cholesterol synthesis pathway.[1] This enzyme catalyzes the conversion of HMG-CoA to mevalonate, a crucial precursor for cholesterol and other isoprenoids. By blocking this early step, statins effectively reduce the overall production of cholesterol in the liver.

YM-53601 (Squalene Synthase Inhibitor): YM-53601 targets squalene synthase, an enzyme that catalyzes the first committed step in cholesterol biosynthesis, the head-to-head condensation of two molecules of farnesyl pyrophosphate to form squalene.[3][4] By inhibiting this downstream enzyme, YM-53601 specifically blocks the pathway leading to cholesterol without affecting the synthesis of other essential non-sterol isoprenoids derived from farnesyl pyrophosphate.

The distinct mechanisms of action suggest that a combination therapy could lead to a more profound reduction in cholesterol levels than either agent alone.

Cholesterol_Biosynthesis_Pathway cluster_upstream Upstream Pathway cluster_downstream Downstream Pathway Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate HMG-CoA Reductase Isoprenoids Isoprenoids Mevalonate->Isoprenoids Farnesyl-PP Farnesyl-PP Isoprenoids->Farnesyl-PP Squalene Squalene Farnesyl-PP->Squalene Squalene Synthase Cholesterol Cholesterol Squalene->Cholesterol Statins Statins Statins->HMG-CoA YM-53601 YM-53601 YM-53601->Farnesyl-PP

Diagram 1: Simplified Cholesterol Biosynthesis Pathway and Drug Targets.

Comparative Efficacy: Preclinical Data

While direct clinical trial data on the combination of YM-53601 and statins is not publicly available, preclinical studies have compared their individual efficacies, suggesting a potential benefit for combination therapy. Furthermore, clinical data from another squalene synthase inhibitor, lapaquistat acetate (TAK-475), in combination with a statin, provides valuable insight into the potential synergistic effects.

YM-53601 vs. Pravastatin

Studies in animal models have demonstrated the potent lipid-lowering effects of YM-53601, in some cases exceeding that of the HMG-CoA reductase inhibitor pravastatin.

Animal ModelTreatment GroupDoseDuration% Reduction in non-HDL-C (Mean)Reference
Guinea-pigsYM-53601100 mg/kg/day14 days47%
Pravastatin100 mg/kg/day14 days33%
Rhesus MonkeysYM-5360150 mg/kg, twice daily21 days37%
Pravastatin25 mg/kg, twice daily28 daysNo significant reduction

Table 1: Comparison of the effect of YM-53601 and Pravastatin on non-HDL Cholesterol in animal models.

Lapaquistat Acetate (TAK-475) in Combination with Atorvastatin

A clinical study (NCT00864643) and a subsequent pooled analysis of phase 2 and 3 trials provided data on the co-administration of the squalene synthase inhibitor lapaquistat acetate with the HMG-CoA reductase inhibitor atorvastatin in patients with hypercholesterolemia.

Treatment Group% Reduction in LDL-C (Mean)Reference
Lapaquistat 100 mg (monotherapy)21.6%
Lapaquistat 100 mg + Statin18.0% (additional reduction)

Table 2: Efficacy of Lapaquistat Acetate as Monotherapy and in Combination with a Statin on LDL-Cholesterol.

The data indicates that the addition of a squalene synthase inhibitor to statin therapy can result in a significant further reduction in LDL-cholesterol levels, supporting the concept of a synergistic or at least additive effect.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols relevant to the study of YM-53601 and HMG-CoA reductase inhibitors.

In Vivo Animal Studies for Lipid Profiling

A common experimental workflow for evaluating the efficacy of lipid-lowering agents in animal models is as follows:

Animal_Study_Workflow Acclimatization Acclimatization Baseline_Blood_Sampling Baseline_Blood_Sampling Acclimatization->Baseline_Blood_Sampling Day 0 Treatment_Groups Treatment_Groups Baseline_Blood_Sampling->Treatment_Groups Randomization Vehicle_Control Vehicle_Control Treatment_Groups->Vehicle_Control YM-53601 YM-53601 Treatment_Groups->YM-53601 Statin Statin Treatment_Groups->Statin YM-53601 + Statin YM-53601 + Statin Treatment_Groups->YM-53601 + Statin Daily_Dosing Daily_Dosing Vehicle_Control->Daily_Dosing Duration of Study YM-53601->Daily_Dosing Statin->Daily_Dosing YM-53601 + Statin->Daily_Dosing Interim_Blood_Sampling Interim_Blood_Sampling Daily_Dosing->Interim_Blood_Sampling Final_Blood_Sampling Final_Blood_Sampling Daily_Dosing->Final_Blood_Sampling End of Study Lipid_Profile_Analysis Lipid_Profile_Analysis Final_Blood_Sampling->Lipid_Profile_Analysis

References

A Comparative Guide to Squalene Synthase Inhibitors: Alternatives to YM-53601

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the landscape of cholesterol synthesis inhibition, understanding the nuances of available compounds is paramount. YM-53601, a potent squalene synthase inhibitor, has been a significant tool in preclinical studies. However, a comprehensive evaluation of its alternatives is crucial for advancing research and development in this area. This guide provides an objective comparison of YM-53601 with two other key squalene synthase inhibitors: Lapaquistat (TAK-475) and Zaragozic Acid A (Squalestatin S1), supported by experimental data, detailed methodologies, and pathway visualizations.

Mechanism of Action: Targeting a Key Step in Cholesterol Synthesis

Squalene synthase catalyzes the first committed step in cholesterol biosynthesis, the reductive dimerization of two molecules of farnesyl pyrophosphate (FPP) to form squalene.[1][2][3] By inhibiting this enzyme, these compounds prevent the flow of intermediates into the sterol synthesis pathway, leading to a reduction in cholesterol production.[4][5] This mechanism is distinct from that of statins, which act earlier in the pathway at the HMG-CoA reductase step.

cluster_pathway Cholesterol Biosynthesis Pathway HMG_CoA HMG-CoA Mevalonate Mevalonate HMG_CoA->Mevalonate HMG-CoA Reductase FPP Farnesyl Pyrophosphate (FPP) Mevalonate->FPP ... Squalene Squalene FPP->Squalene Squalene Synthase Cholesterol Cholesterol Squalene->Cholesterol ... Statins Statins HMG_CoA_Mevalonate_edge HMG_CoA_Mevalonate_edge Statins->HMG_CoA_Mevalonate_edge Inhibition SS_Inhibitors Squalene Synthase Inhibitors (YM-53601, Lapaquistat, Zaragozic Acid A) FPP_Squalene_edge FPP_Squalene_edge SS_Inhibitors->FPP_Squalene_edge Inhibition

Caption: Simplified cholesterol biosynthesis pathway highlighting the points of inhibition for statins and squalene synthase inhibitors.

Comparative Efficacy: In Vitro and In Vivo Data

The potency of these inhibitors has been evaluated in various in vitro and in vivo models. The following tables summarize key quantitative data to facilitate a direct comparison.

In Vitro Inhibition of Squalene Synthase (IC50)
CompoundEnzyme SourceIC50 (nM)Reference
YM-53601 Rat Liver Microsomes90
Hamster Liver Microsomes170
Guinea-Pig Liver Microsomes46
Rhesus Monkey Liver Microsomes45
Human HepG2 Cell Microsomes79
Lapaquistat (TAK-475) Rat Liver Microsomes0.6 - 0.9 (as RPR 107393)
Zaragozic Acid A Rat Liver Microsomes0.078 (Ki)

Note: IC50 and Ki values are from different studies and may not be directly comparable due to variations in experimental conditions. RPR 107393 is a potent squalene synthase inhibitor structurally related to Lapaquistat.

In Vivo Effects on Plasma Lipids
CompoundAnimal ModelDose% Change in Plasma Cholesterol% Change in Plasma TriglyceridesReference
YM-53601 Rat (High-fat diet)50 mg/kg/day for 7 days↓ 47% (non-HDL)↓ 73%
Rhesus Monkey50 mg/kg, twice daily for 21 days↓ 37% (non-HDL)Not significant
Hamster (Normal diet)50 mg/kg/day for 5 days-↓ 81%
Lapaquistat (TAK-475) Rabbit (WHHLMI)Low-dose (approx. 100 mg/kg/day)↓ 17.8% (Total)↓ 28.0%
Rabbit (WHHLMI)High-dose (approx. 200 mg/kg/day)↓ 30.3% (Total)↓ 36.8%
Zaragozic Acid A Mouse200 µg/kg (ED50 for synthesis inhibition)Data not availableData not available

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are outlines of key experimental protocols cited in the comparison.

In Vitro Squalene Synthase Activity Assay (Radiometric Method)

This assay measures the enzymatic conversion of a radiolabeled substrate to squalene.

cluster_workflow Squalene Synthase Activity Assay Workflow Preparation 1. Prepare Microsomes (e.g., from rat liver or HepG2 cells) Incubation 2. Incubation - Microsomes - [3H]Farnesyl Diphosphate - NADPH - Test Inhibitor (or vehicle) Preparation->Incubation Extraction 3. Lipid Extraction (e.g., with chloroform/methanol) Incubation->Extraction Separation 4. Separation by TLC (Thin-Layer Chromatography) Extraction->Separation Quantification 5. Quantification (Scintillation counting of squalene spot) Separation->Quantification

Caption: Workflow for a radiometric squalene synthase activity assay.

Detailed Steps:

  • Microsome Preparation: Homogenize liver tissue or cultured cells (e.g., HepG2) in a suitable buffer and perform differential centrifugation to isolate the microsomal fraction, which is rich in squalene synthase.

  • Reaction Mixture: In a microcentrifuge tube, combine the microsomal preparation with a reaction buffer containing NADPH and the radiolabeled substrate, [3H]farnesyl diphosphate. Add the test inhibitor at various concentrations or a vehicle control.

  • Enzymatic Reaction: Incubate the mixture at 37°C for a defined period to allow the enzymatic reaction to proceed.

  • Lipid Extraction: Stop the reaction and extract the lipids using an organic solvent system, such as chloroform:methanol.

  • Thin-Layer Chromatography (TLC): Spot the lipid extract onto a silica TLC plate and develop the chromatogram using a suitable solvent system to separate squalene from the substrate and other lipids.

  • Quantification: Visualize the squalene spot (e.g., with iodine vapor), scrape the corresponding silica from the plate, and quantify the amount of radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the percent inhibition of squalene synthase activity at each inhibitor concentration and determine the IC50 value.

In Vivo Cholesterol Synthesis Measurement (Radiolabeled Acetate Incorporation)

This method assesses the rate of de novo cholesterol synthesis in a living organism.

cluster_workflow In Vivo Cholesterol Synthesis Assay Workflow Dosing 1. Administer Inhibitor (or vehicle) to animals Radiolabeling 2. Inject Radiolabeled Precursor (e.g., [14C]acetate) Dosing->Radiolabeling Sample_Collection 3. Collect Blood and Tissues (at a specified time point) Radiolabeling->Sample_Collection Lipid_Extraction 4. Extract Lipids from plasma and tissues Sample_Collection->Lipid_Extraction Cholesterol_Isolation 5. Isolate Cholesterol (e.g., by saponification and extraction) Lipid_Extraction->Cholesterol_Isolation Quantification 6. Measure Radioactivity (in the cholesterol fraction) Cholesterol_Isolation->Quantification

Caption: Workflow for measuring in vivo cholesterol synthesis using a radiolabeled precursor.

Detailed Steps:

  • Animal Dosing: Administer the test inhibitor or vehicle control to the experimental animals (e.g., rats, mice) via the desired route (e.g., oral gavage).

  • Radiolabeling: At a specified time after dosing, inject the animals with a radiolabeled cholesterol precursor, typically [14C]acetate.

  • Sample Collection: After a defined incorporation period, collect blood and relevant tissues (e.g., liver).

  • Lipid Extraction: Extract the total lipids from the plasma and tissue homogenates.

  • Cholesterol Isolation: Saponify the lipid extract to hydrolyze cholesteryl esters and then extract the non-saponifiable lipids, which include free cholesterol.

  • Quantification: Measure the amount of radioactivity incorporated into the cholesterol fraction using liquid scintillation counting.

  • Data Analysis: Compare the radioactivity in the cholesterol fraction of inhibitor-treated animals to that of the control group to determine the percent inhibition of cholesterol synthesis.

Off-Target Effects and Clinical Development

An essential aspect of drug development is understanding a compound's selectivity and potential off-target effects.

  • Zaragozic Acid A: Has been reported to mildly inhibit Ras farnesyl-protein transferase, an enzyme involved in post-translational modification of Ras proteins.

  • Lapaquistat (TAK-475): Advanced to Phase III clinical trials but development was discontinued due to observations of elevated liver enzymes, suggesting potential hepatotoxicity at the 100 mg dose. At a lower dose of 50 mg, it did not show signs of hepatotoxicity but was not considered commercially viable compared to existing therapies. One study in guinea pigs suggested that lapaquistat could prevent statin-induced myotoxicity.

  • YM-53601: Preclinical studies have shown it to be a potent inhibitor of squalene synthase. Further research is needed to fully characterize its off-target profile.

Conclusion

YM-53601, Lapaquistat, and Zaragozic Acid A are all potent inhibitors of squalene synthase, offering valuable tools for studying cholesterol metabolism and for the development of novel hypolipidemic agents. Zaragozic Acid A stands out for its picomolar potency in in vitro assays. Lapaquistat, while effective in lowering LDL-C in clinical trials, faced challenges with hepatotoxicity at higher doses, highlighting a key consideration for this class of inhibitors. YM-53601 has demonstrated significant cholesterol and triglyceride-lowering effects in various animal models.

The choice of inhibitor for a particular research application will depend on the specific experimental context, including the model system, desired potency, and considerations of potential off-target effects. The data and protocols presented in this guide aim to provide a solid foundation for making informed decisions in the pursuit of novel strategies to modulate cholesterol synthesis.

References

Cross-Species Efficacy of YM-53601: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the activity of YM-53601, a potent squalene synthase inhibitor, across various species. The data presented is compiled from preclinical studies to offer an objective overview of its performance, supported by experimental details and pathway visualizations.

Executive Summary

YM-53601 demonstrates significant inhibition of squalene synthase, a key enzyme in the cholesterol biosynthesis pathway, across multiple species. In vitro studies have established its inhibitory activity in hepatic microsomes from rats, hamsters, guinea pigs, rhesus monkeys, and humans. Furthermore, in vivo experiments have consistently shown its efficacy in reducing plasma cholesterol and triglyceride levels in various animal models, suggesting its potential as a broad-spectrum lipid-lowering agent.

Data Presentation: In Vitro and In Vivo Activity of YM-53601

The following tables summarize the quantitative data on the inhibitory and lipid-lowering effects of YM-53601 in different species.

Table 1: In Vitro Inhibition of Squalene Synthase by YM-53601

SpeciesTissue SourceIC50 (nM)
HumanHepG2 Cells79[1]
Rhesus MonkeyHepatic Microsomes45[1]
Guinea PigHepatic Microsomes46[1]
RatHepatic Microsomes90[1]
HamsterHepatic Microsomes170[1]

Table 2: In Vivo Effects of YM-53601 on Plasma Lipids

SpeciesDietDosageDurationEffect on Plasma Non-HDL CholesterolEffect on Plasma Triglycerides
RatHigh-fat50 mg/kg/day (p.o.)1 week--
RatNot specified32 mg/kg (p.o., single dose)-ED50 for cholesterol biosynthesis inhibition-
Guinea PigNot specified100 mg/kg/day (p.o.)14 days↓ 47%-
HamsterNormal50 mg/kg/day (p.o.)5 days↓ approx. 70%↓ 81%
HamsterHigh-fat100 mg/kg/day (p.o.)7 days-↓ 73%
Rhesus MonkeyNormal50 mg/kg (twice daily, p.o.)21 days↓ 37%-

Signaling Pathway and Mechanism of Action

YM-53601 targets squalene synthase (farnesyl-diphosphate farnesyltransferase 1 or FDFT1), a critical enzyme in the cholesterol biosynthesis pathway. This enzyme catalyzes the first committed step in sterol biosynthesis, the reductive dimerization of two molecules of farnesyl pyrophosphate (FPP) to form squalene. By inhibiting this step, YM-53601 effectively blocks the downstream production of cholesterol.

Cholesterol_Biosynthesis_Pathway AcetylCoA Acetyl-CoA AcetoacetylCoA Acetoacetyl-CoA AcetylCoA->AcetoacetylCoA HMGCoA HMG-CoA AcetoacetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate Isoprenes Isoprenes Mevalonate->Isoprenes FPP Farnesyl Pyrophosphate (FPP) Isoprenes->FPP SqualeneSynthase Squalene Synthase (FDFT1) FPP->SqualeneSynthase Squalene Squalene Cholesterol Cholesterol Squalene->Cholesterol YM53601 YM-53601 YM53601->SqualeneSynthase Inhibits SqualeneSynthase->Squalene

Cholesterol biosynthesis pathway and the site of YM-53601 inhibition.

Experimental Protocols

Below are detailed methodologies for key experiments cited in the comparison of YM-53601 activity.

Preparation of Hepatic Microsomes
  • Tissue Homogenization : Livers from the respective species are excised, weighed, and minced in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 0.25 M sucrose and 1 mM EDTA).

  • Differential Centrifugation : The homogenate is centrifuged at a low speed (e.g., 10,000 x g) for 20 minutes at 4°C to pellet cellular debris.

  • Microsome Isolation : The resulting supernatant is then subjected to ultracentrifugation at a high speed (e.g., 100,000 x g) for 60 minutes at 4°C. The pellet, containing the microsomal fraction, is collected.

  • Washing and Storage : The microsomal pellet is washed with the homogenization buffer, re-centrifuged, and the final pellet is resuspended in a suitable buffer and stored at -80°C until use.

In Vitro Squalene Synthase Activity Assay

This assay measures the conversion of a radiolabeled precursor to squalene in the presence of hepatic microsomes.

Squalene_Synthase_Assay_Workflow start Start prepare_microsomes Prepare Hepatic Microsomes start->prepare_microsomes prepare_reaction Prepare Reaction Mixture: - Microsomes - [3H]Farnesyl Pyrophosphate - NADPH - YM-53601 (or vehicle) prepare_microsomes->prepare_reaction incubate Incubate at 37°C prepare_reaction->incubate stop_reaction Stop Reaction (e.g., with KOH) incubate->stop_reaction extract_lipids Extract Lipids (e.g., with hexane) stop_reaction->extract_lipids quantify Quantify [3H]Squalene (Scintillation Counting) extract_lipids->quantify analyze Calculate IC50 quantify->analyze end End analyze->end

Workflow for in vitro squalene synthase activity assay.
  • Reaction Mixture Preparation : A reaction mixture is prepared containing hepatic microsomes, a radiolabeled substrate such as [3H]farnesyl diphosphate, NADPH, and varying concentrations of YM-53601 or a vehicle control.

  • Incubation : The reaction is initiated and incubated at 37°C for a specified period.

  • Reaction Termination and Extraction : The reaction is stopped, and the lipids, including the formed [3H]squalene, are extracted using an organic solvent.

  • Quantification : The amount of [3H]squalene is quantified using liquid scintillation counting.

  • Data Analysis : The percentage of inhibition at each concentration of YM-53601 is calculated, and the IC50 value is determined.

In Vivo Animal Studies for Lipid-Lowering Efficacy
  • Animal Acclimatization : Animals of the specified species are acclimatized to the laboratory conditions for a designated period.

  • Diet and Grouping : Animals are fed either a normal or a high-fat diet and are randomly assigned to control and treatment groups.

  • Drug Administration : YM-53601 is administered orally (p.o.) at the specified doses and frequencies for the duration of the study. The control group receives the vehicle.

  • Blood Collection : Blood samples are collected at baseline and at specified time points during the study.

  • Plasma Lipid Analysis : Plasma is separated from the blood samples, and the concentrations of total cholesterol, HDL cholesterol, and triglycerides are measured using standard enzymatic colorimetric assays. Non-HDL cholesterol is calculated by subtracting HDL cholesterol from total cholesterol.

  • Statistical Analysis : The data are analyzed using appropriate statistical methods to determine the significance of the observed lipid-lowering effects.

References

Head-to-head studies of FDFT1 inhibitors including YM-53601

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of farnesyl-diphosphate farnesyltransferase 1 (FDFT1), or squalene synthase, inhibitors, with a particular focus on YM-53601. FDFT1 is a critical enzyme in the cholesterol biosynthesis pathway, catalyzing the first committed step in sterol synthesis.[1] Its inhibition presents a promising therapeutic strategy for hypercholesterolemia and other metabolic disorders. This document summarizes key performance data from head-to-head and independent studies, details relevant experimental protocols, and visualizes the underlying biological and experimental frameworks.

Data Presentation: In Vitro and In Vivo Efficacy

The following tables summarize the available quantitative data for YM-53601 and other notable FDFT1 inhibitors. It is important to note that direct head-to-head studies for all compounds are limited; therefore, comparisons should be made with consideration of the different experimental conditions.

Table 1: In Vitro Inhibition of Squalene Synthase Activity

CompoundActive FormCell Line/SourceIC50 (nM)Reference
YM-53601 -Human Hepatoma Cells79[2]
-Rat Hepatic Microsomes90[2]
-Hamster Hepatic Microsomes170[2]
-Guinea-Pig Hepatic Microsomes46[2]
-Rhesus Monkey Hepatic Microsomes45
T-91485 TAK-475 (Lapaquistat)Human Rhabdomyosarcoma (RD)36
Human Skeletal Myocytes45
Squalestatin 1 -Rat Liver Microsomes12 ± 5

IC50: Half-maximal inhibitory concentration.

Table 2: In Vivo Inhibition of Cholesterol Biosynthesis

CompoundAnimal ModelED50 (mg/kg)Reference
YM-53601 Rat32
TAK-475 (Lapaquistat) Rat2.9
DF-461 Rat0.11

ED50: Half-maximal effective dose.

Table 3: In Vivo Effects on Plasma Lipids

CompoundAnimal ModelDose & Duration% Decrease in non-HDL-C% Decrease in TriglyceridesReference
YM-53601 Rhesus Monkey50 mg/kg, twice daily for 21 days37-
Hamster (high-fat diet)100 mg/kg, daily for 7 days-73
Pravastatin Rhesus Monkey25 mg/kg, twice daily for 28 daysNo significant effect-
Fenofibrate Hamster (high-fat diet)100 mg/kg, daily for 7 days-53
TAK-475 (Lapaquistat) Marmoset30 mg/kg, daily for 4 daysSignificant decreaseSignificant decrease
Atorvastatin Marmoset10 mg/kg, daily for 4 daysSignificant decreaseSignificant decrease

non-HDL-C: Non-high-density lipoprotein cholesterol.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays cited in the comparison of FDFT1 inhibitors.

Microsomal Squalene Synthase Activity Assay (Radiometric)

This assay determines the in vitro potency of compounds in inhibiting the FDFT1 enzyme.

Principle: The activity of squalene synthase is measured by quantifying the conversion of a radiolabeled substrate, [3H]farnesyl diphosphate ([3H]FPP), to [3H]squalene. The inhibitor's potency is determined by its ability to reduce the formation of [3H]squalene.

Materials:

  • Liver microsomes (from rat, hamster, or other species)

  • [3H]Farnesyl diphosphate (FPP)

  • NADPH

  • Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4, containing 10 mM MgCl₂, 10 mM KCl, and 1 mM DTT)

  • Test compounds (FDFT1 inhibitors) dissolved in a suitable solvent (e.g., DMSO)

  • Scintillation cocktail

  • Hexane

  • Silica gel for thin-layer chromatography (TLC)

Procedure:

  • Microsome Preparation: Prepare liver microsomes from the desired species using standard differential centrifugation methods. Determine the protein concentration of the microsomal preparation.

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing the assay buffer, NADPH (final concentration ~1 mM), and liver microsomes (e.g., 50-100 µg of protein).

  • Inhibitor Incubation: Add the test compound at various concentrations to the reaction mixture. Include a vehicle control (solvent only). Pre-incubate the mixture for a short period (e.g., 10-15 minutes) at 37°C.

  • Initiate Reaction: Start the enzymatic reaction by adding [3H]FPP (final concentration ~10 µM).

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).

  • Stop Reaction: Terminate the reaction by adding a strong base (e.g., 15% KOH in 50% ethanol).

  • Saponification: Saponify the lipid esters by heating at 70°C for 1 hour to release squalene.

  • Extraction: After cooling, extract the non-saponifiable lipids, including [3H]squalene, with hexane.

  • Separation and Quantification: Separate the [3H]squalene from the unreacted [3H]FPP using TLC. Scrape the silica gel corresponding to the squalene band and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

In Vivo Cholesterol Biosynthesis Inhibition Assay

This assay assesses the ability of a compound to inhibit cholesterol synthesis in a living animal.

Principle: The rate of de novo cholesterol synthesis is measured by the incorporation of a radiolabeled precursor, such as [14C]acetate, into cholesterol in the liver. The efficacy of the inhibitor is determined by the reduction in [14C]cholesterol synthesis.

Materials:

  • Test animals (e.g., rats, hamsters)

  • Test compound (FDFT1 inhibitor)

  • [14C]Acetate (sodium salt)

  • Anesthetic

  • Saline solution

  • Lipid extraction solvents (e.g., chloroform:methanol mixture)

  • Scintillation cocktail

Procedure:

  • Animal Dosing: Administer the test compound orally (p.o.) or via another appropriate route to the animals at various doses. Include a vehicle control group.

  • Radiolabel Administration: At a specified time after compound administration (e.g., 1 hour), inject the animals with a sterile solution of [14C]acetate (e.g., intraperitoneally).

  • Tissue Collection: After a defined period of radiolabel incorporation (e.g., 1-2 hours), euthanize the animals and collect the liver tissue.

  • Lipid Extraction: Homogenize the liver tissue and extract the total lipids using a solvent system like chloroform:methanol (2:1, v/v).

  • Saponification and Cholesterol Isolation: Saponify the lipid extract to hydrolyze cholesteryl esters. Extract the non-saponifiable lipids, which include cholesterol.

  • Quantification: Quantify the amount of [14C] incorporated into cholesterol using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition of cholesterol synthesis for each dose group compared to the vehicle control group. Determine the ED50 value by plotting the percentage of inhibition against the dose.

Plasma Lipoprotein Analysis

This protocol details the measurement of plasma cholesterol and triglyceride levels in different lipoprotein fractions.

Principle: Plasma lipoproteins are separated based on their size and density using methods like ultracentrifugation or fast protein liquid chromatography (FPLC). The cholesterol and triglyceride content in each fraction is then quantified using enzymatic assays.

Materials:

  • Animal plasma (collected in EDTA-containing tubes)

  • Ultracentrifuge or FPLC system with a size-exclusion column (e.g., Superose 6)

  • Commercial enzymatic kits for total cholesterol and triglyceride measurement

  • Spectrophotometer or plate reader

Procedure:

  • Plasma Collection: Collect blood from animals into tubes containing EDTA and centrifuge to obtain plasma.

  • Lipoprotein Separation (FPLC Method):

    • Equilibrate the FPLC system and the size-exclusion column with a suitable buffer (e.g., phosphate-buffered saline).

    • Inject a defined volume of plasma onto the column.

    • Elute the lipoproteins with the buffer at a constant flow rate. Lipoproteins will separate based on size, with larger particles (VLDL) eluting first, followed by LDL and then HDL.

    • Collect fractions at regular intervals.

  • Lipid Quantification:

    • For each collected fraction, determine the total cholesterol and triglyceride concentrations using commercial enzymatic kits according to the manufacturer's instructions.

    • Briefly, this involves an enzymatic reaction that produces a colored or fluorescent product, which is then measured using a spectrophotometer or plate reader.

  • Data Analysis:

    • Construct a lipoprotein profile by plotting the cholesterol and triglyceride concentrations for each fraction.

    • Calculate the total cholesterol and triglyceride levels in each lipoprotein class (VLDL, LDL, HDL) by summing the concentrations in the corresponding fractions.

    • Compare the lipoprotein profiles and lipid levels between the treatment and control groups.

Mandatory Visualizations

The following diagrams illustrate the key biological pathway and a general experimental workflow relevant to the study of FDFT1 inhibitors.

FDFT1_Signaling_Pathway cluster_cholesterol_biosynthesis Cholesterol Biosynthesis Pathway cluster_inhibitors FDFT1 Inhibition cluster_downstream_effects Downstream Effects Acetyl_CoA Acetyl-CoA HMG_CoA HMG-CoA Acetyl_CoA->HMG_CoA Mevalonate Mevalonate HMG_CoA->Mevalonate HMG-CoA Reductase (Statins inhibit here) FPP Farnesyl Pyrophosphate (FPP) Mevalonate->FPP Multiple Steps Squalene Squalene FPP->Squalene FDFT1 (Squalene Synthase) Cholesterol Cholesterol Squalene->Cholesterol Multiple Steps Decreased_Cholesterol Decreased Cholesterol Synthesis Cholesterol->Decreased_Cholesterol AKT_mTOR_Modulation Modulation of AKT/mTOR Pathway Cholesterol->AKT_mTOR_Modulation YM_53601 YM-53601 FDFT1_label FDFT1 YM_53601->FDFT1_label Inhibition Other_Inhibitors Other FDFT1 Inhibitors (e.g., TAK-475)

Caption: FDFT1's role in the cholesterol biosynthesis pathway and its inhibition.

FDFT1_Inhibitor_Comparison_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis and Comparison Compound_Selection Select FDFT1 Inhibitors (YM-53601, etc.) Microsomal_Assay Microsomal Squalene Synthase Activity Assay Compound_Selection->Microsomal_Assay IC50_Determination Determine IC50 Values Microsomal_Assay->IC50_Determination Comparative_Analysis Head-to-Head Comparative Analysis IC50_Determination->Comparative_Analysis Animal_Model Select Animal Model (e.g., Rat, Hamster) Dosing Administer Inhibitors Animal_Model->Dosing Cholesterol_Biosynthesis_Assay In Vivo Cholesterol Biosynthesis Assay Dosing->Cholesterol_Biosynthesis_Assay Plasma_Lipid_Analysis Plasma Lipoprotein Analysis Dosing->Plasma_Lipid_Analysis ED50_Determination Determine ED50 Values Cholesterol_Biosynthesis_Assay->ED50_Determination ED50_Determination->Comparative_Analysis Efficacy_Comparison Compare Efficacy on Plasma Lipids Plasma_Lipid_Analysis->Efficacy_Comparison Efficacy_Comparison->Comparative_Analysis

Caption: Experimental workflow for comparing FDFT1 inhibitors.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of YM-53601 Free Base

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of YM-53601 free base, a squalene synthase inhibitor used in research. In the absence of a specific Safety Data Sheet (SDS), this compound should be handled as a hazardous chemical waste.

I. Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are equipped with the appropriate Personal Protective Equipment (PPE).

Table 1: Recommended Personal Protective Equipment (PPE)

PPE ItemSpecification
Gloves Nitrile or other chemically resistant gloves.
Eye Protection Safety glasses with side shields or goggles.
Lab Coat Standard laboratory coat.
Respiratory Use in a well-ventilated area or fume hood.

II. Step-by-Step Disposal Protocol

Follow these procedural steps to ensure the safe disposal of this compound and associated materials.

Step 1: Segregation of Waste

Proper segregation is the first and most crucial step in chemical waste management.

  • Solid Waste:

    • Collect any solid this compound powder, contaminated weigh boats, or paper in a dedicated, clearly labeled hazardous waste container.

    • Do not mix with other solid wastes unless you have confirmed compatibility.

  • Liquid Waste:

    • Solutions containing this compound (e.g., dissolved in DMSO, ethanol) must be collected in a separate, compatible liquid waste container.[1]

    • Label the container with "Hazardous Waste," the full chemical name "this compound," the solvent used, and the estimated concentration.[2]

  • Sharps Waste:

    • Any needles, syringes, or other sharps contaminated with this compound should be disposed of in a designated sharps container for hazardous chemical waste.

  • Empty Containers:

    • Original containers of this compound should be triple-rinsed with a suitable solvent (e.g., ethanol or acetone).[3] The rinsate must be collected and disposed of as hazardous liquid waste.[3][4]

    • After rinsing, deface or remove the original label and dispose of the container according to your institution's guidelines for non-hazardous lab glass or plastic.

Step 2: Waste Container Management

Proper containment is essential to prevent leaks and exposures.

  • Container Selection: Use containers that are compatible with the chemical and solvent. For instance, many organic solvents should be stored in glass or specific types of plastic containers.

  • Labeling: All waste containers must be clearly labeled with a hazardous waste tag that includes:

    • The words "Hazardous Waste".

    • The full chemical name(s) of the contents.

    • The approximate percentage of each component.

    • The date the waste was first added to the container.

    • The principal investigator's name and lab location.

  • Storage:

    • Keep waste containers securely sealed at all times, except when adding waste.

    • Store waste in a designated "Satellite Accumulation Area" within the laboratory.

    • Ensure secondary containment (such as a spill tray) is used for liquid waste containers.

    • Segregate waste containers based on compatibility to prevent accidental reactions. For example, store acids and bases separately.

Step 3: Arranging for Disposal

Never dispose of this compound down the drain or in the regular trash.

  • Contact your institution's Environmental Health and Safety (EHS) or equivalent department to schedule a pickup for your hazardous waste.

  • Follow their specific procedures for waste pickup requests.

III. Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

G A Start: this compound for Disposal B Is the material solid or liquid? A->B C Solid Waste (powder, contaminated items) B->C Solid D Liquid Waste (solutions) B->D Liquid E Place in a labeled solid hazardous waste container C->E F Place in a labeled liquid hazardous waste container with secondary containment D->F G Are there contaminated sharps? E->G F->G H Place in a designated sharps container for chemical waste G->H Yes I Are there empty containers? G->I No H->I J Triple-rinse container I->J Yes M Store all hazardous waste in Satellite Accumulation Area I->M No K Collect rinsate as hazardous liquid waste J->K L Dispose of rinsed container as non-hazardous waste K->L L->M N Contact EHS for waste pickup M->N O End: Disposal Complete N->O

Disposal Workflow for this compound

IV. Chemical and Toxicological Data Summary

Table 2: Known Properties of YM-53601

PropertyValue / Information
Chemical Class Heterocyclic aromatic compound.
Mechanism of Action Inhibitor of squalene synthase.
Solubility Soluble in DMSO.
Biological Effects Reduces plasma cholesterol and triglyceride levels in animal models. Potentiates the effects of certain cancer therapeutics.
Toxicity Specific toxicity data is not available. As a biologically active compound, it should be handled with care to avoid exposure.

Disclaimer: This guide is intended for informational purposes and is based on general best practices for laboratory chemical waste disposal. Always consult your institution's specific chemical hygiene plan and waste disposal procedures. Your Environmental Health and Safety department is the primary resource for guidance on chemical disposal.

References

Essential Safety and Logistics for Handling YM-53601 Free Base

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for handling YM-53601 free base in a laboratory setting. It is intended to supplement, not replace, your institution's standard operating procedures and a thorough risk assessment. YM-53601 is a potent squalene synthase inhibitor intended for research use only and is not for human or veterinary use.

Immediate Safety and Handling Precautions

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following precautions are recommended based on general principles for handling potent, powdered research compounds.

  • Engineering Controls : Handle this compound in a well-ventilated area, preferably within a certified chemical fume hood or a Class II Biosafety Cabinet, especially when working with the solid powder to avoid inhalation.[1]

  • Avoid Contact : Prevent direct contact with skin, eyes, and clothing. Assume the compound is potentially irritating to the skin and eyes.

  • Aerosol Prevention : Avoid actions that could generate dust or aerosols, such as vigorous shaking or scraping of the solid material. If preparing solutions, add the solvent to the solid slowly.

  • Emergency Procedures :

    • Skin Contact : Immediately wash the affected area with copious amounts of soap and water.

    • Eye Contact : Flush eyes with water for at least 15 minutes, holding the eyelids open. Seek medical attention.

    • Inhalation : Move to fresh air. If breathing is difficult, seek medical attention.

    • Ingestion : Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and seek immediate medical attention.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial to minimize exposure.[1] The following table summarizes the recommended PPE for handling this compound.

PPE CategorySpecificationRationale
Hand Protection Nitrile or other chemically resistant gloves. Double-gloving is recommended when handling the solid or high concentrations.To prevent skin contact with the compound.
Eye Protection Safety glasses with side shields or chemical splash goggles.To protect the eyes from dust particles and splashes.
Body Protection A fully buttoned lab coat. Consider a disposable gown when handling larger quantities or during procedures with a high risk of splashing.To protect skin and clothing from contamination.
Respiratory When handling the powder outside of a fume hood or if aerosol generation is possible, a NIOSH-approved N95 respirator or higher is recommended.To prevent inhalation of the powdered compound.[1]
Operational and Disposal Plans

Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area. For long-term storage, follow the supplier's recommendations. Stock solutions can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[2]

Spill Management: In case of a spill, wear appropriate PPE. For small spills of the solid, gently cover with an absorbent material to avoid raising dust, then carefully scoop the material into a sealed container for disposal. For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container. Ventilate the area and wash the spill site after material pickup is complete.

Disposal: Dispose of this compound and any contaminated materials as hazardous chemical waste. Follow all local, state, and federal regulations for chemical waste disposal. Do not dispose of it down the drain or in regular trash.

Biological Activity and Experimental Data

YM-53601 is an inhibitor of squalene synthase, a key enzyme in the cholesterol biosynthesis pathway.[2] It has been shown to reduce plasma cholesterol and triglyceride levels in various animal models.

ParameterValueSpecies/System
IC₅₀ (Squalene Synthase) 79 nMHuman hepatoma cells (HepG2)
90 nMRat hepatic microsomes
170 nMHamster hepatic microsomes
46 nMGuinea-pig hepatic microsomes
45 nMRhesus monkey hepatic microsomes
ED₅₀ (Cholesterol Biosynthesis Inhibition) 32 mg/kg (oral administration)Rats
Effect on Plasma Lipids Reduces plasma non-HDL cholesterol by ~70% at 50 mg/kg/day for 5 days (oral). Reduces plasma triglycerides by 81% at 50 mg/kg/day for 5 days (oral).Hamsters
Decreases plasma non-HDL cholesterol by 37% at 50 mg/kg twice daily for 21 days (oral).Rhesus monkeys

Signaling Pathway Inhibition

YM-53601 targets squalene synthase, which catalyzes the first committed step in cholesterol biosynthesis, the conversion of two molecules of farnesyl diphosphate to squalene.

YM53601_Mechanism FPP Farnesyl Diphosphate (x2) SS Squalene Synthase (FDFT1) FPP->SS Squalene Squalene Cholesterol Cholesterol Biosynthesis Squalene->Cholesterol SS->Squalene YM53601 YM-53601 YM53601->SS

Caption: Mechanism of action of YM-53601 as a squalene synthase inhibitor.

Experimental Protocol: In Vitro Squalene Synthase Inhibition Assay

The following is a generalized protocol based on methodologies described in the literature for measuring the in vitro inhibition of squalene synthase.

1. Preparation of Microsomes:

  • Homogenize liver tissue or cultured cells (e.g., HepG2) in a suitable buffer (e.g., 50 mM HEPES).

  • Perform differential centrifugation to isolate the microsomal fraction.

2. Squalene Synthase Activity Assay:

  • Prepare a reaction mixture containing the microsomal preparation, a source of [³H]-farnesyl diphosphate, and necessary cofactors in a buffer.

  • Add varying concentrations of YM-53601 (or vehicle control) to the reaction tubes.

  • Incubate the reaction at 37°C for a specified time.

  • Stop the reaction by adding a quenching solution (e.g., KOH in ethanol).

3. Extraction and Quantification:

  • Saponify the reaction mixture to hydrolyze lipids.

  • Extract the non-saponifiable lipids, including [³H]-squalene, using an organic solvent (e.g., hexane).

  • Quantify the amount of [³H]-squalene formed using liquid scintillation counting.

4. Data Analysis:

  • Calculate the percentage of inhibition of squalene synthase activity for each concentration of YM-53601 compared to the vehicle control.

  • Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Microsome_Prep Microsome Isolation (Liver/Cells) Reagent_Prep Prepare Reaction Mix ([³H]-FPP, Cofactors) Add_Inhibitor Add YM-53601 (Varying Concentrations) Reagent_Prep->Add_Inhibitor Incubation Incubate at 37°C Add_Inhibitor->Incubation Quench Stop Reaction Incubation->Quench Extraction Extract [³H]-Squalene Quench->Extraction Quantification Liquid Scintillation Counting Extraction->Quantification Data_Analysis Calculate IC₅₀ Quantification->Data_Analysis

Caption: Workflow for in vitro squalene synthase inhibition assay.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
YM-53601 free base
Reactant of Route 2
YM-53601 free base

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.